1-Chloro-8-(trifluoromethyl)isoquinoline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-chloro-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMKOLPFSYKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Chloro-8-(trifluoromethyl)isoquinoline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmacologically active agents. The strategic incorporation of a trifluoromethyl group at the 8-position and a chlorine atom at the 1-position imparts unique physicochemical properties that are desirable in drug design, including enhanced metabolic stability, lipophilicity, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound. The proposed route navigates the challenges associated with the synthesis of isoquinolines bearing strongly electron-withdrawing substituents. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the key transformations involved.
Introduction: The Significance of Fluorinated Isoquinolines in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group with significantly different electronic properties, is a well-established strategy to enhance the pharmacological profile of drug candidates. The -CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.
This compound serves as a versatile intermediate. The chlorine atom at the 1-position is a synthetically useful handle, amenable to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to build complex molecular architectures. This guide will focus on a multi-step synthesis commencing with the construction of the isoquinoline core via a Bischler-Napieralski reaction, followed by subsequent functional group manipulations to afford the target compound.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound presents a notable challenge due to the presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring. This deactivates the ring towards classical electrophilic aromatic substitution reactions, such as the Bischler-Napieralski cyclization. Therefore, the chosen synthetic strategy must employ robust reaction conditions to overcome this deactivation. The proposed pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Part 1: Construction of the Isoquinoline Core
Step 1: Formylation of 2-(2-(Trifluoromethyl)phenyl)ethan-1-amine
The initial step involves the formylation of the commercially available 2-(2-(trifluoromethyl)phenyl)ethan-1-amine. This reaction protects the amine functionality and provides the necessary amide precursor for the subsequent cyclization.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-(2-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq.) in a suitable solvent such as ethyl formate (used in excess as both solvent and reagent) or an inert solvent like dichloromethane, is added a formylating agent (e.g., formic acid with a coupling agent, or ethyl formate).
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
The use of ethyl formate in excess serves as a convenient and efficient formylating agent and solvent.
-
The reaction progress is monitored by TLC to ensure complete conversion and to avoid prolonged reaction times that could lead to side products.
Step 2: Bischler-Napieralski Cyclization
This is the key ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] As previously mentioned, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making this cyclization challenging.[2] Therefore, harsh dehydrating conditions are necessary to drive the reaction to completion.
Reaction Scheme:
Experimental Protocol:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide (1.0 eq.) is dissolved in a high-boiling inert solvent like toluene or used neat.
-
A strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), is added cautiously.[1]
-
The reaction mixture is heated to reflux (typically >100 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is then basified with a strong base (e.g., concentrated sodium hydroxide solution) to a pH > 10.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 8-(trifluoromethyl)-3,4-dihydroisoquinoline.
Causality of Experimental Choices:
-
The combination of P₂O₅ and POCl₃ provides the strongly acidic and dehydrating conditions required to overcome the deactivation of the aromatic ring by the -CF3 group.
-
An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture.
-
Careful quenching and basification are necessary to neutralize the strong acids and to isolate the free base of the product.
Part 2: Aromatization and Chlorination
Step 3: Oxidation of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline
The dihydroisoquinoline intermediate is then aromatized to the corresponding isoquinolin-1(2H)-one. This can be achieved through various oxidation methods.
Reaction Scheme:
Experimental Protocol:
-
The 8-(trifluoromethyl)-3,4-dihydroisoquinoline (1.0 eq.) is dissolved in a suitable solvent (e.g., acetone, acetic acid, or an inert solvent for heterogeneous catalysis).
-
An oxidizing agent is added. Common choices include potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene) at elevated temperatures.[2][3]
-
The reaction is stirred at an appropriate temperature (from room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
The work-up procedure depends on the oxidant used. For KMnO₄, the manganese dioxide byproduct is removed by filtration. For Pd/C, the catalyst is filtered off.
-
The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield 8-(trifluoromethyl)isoquinolin-1(2H)-one.
Causality of Experimental Choices:
-
The choice of oxidant and solvent system can be optimized to achieve the best yield and purity. Palladium-catalyzed dehydrogenation is often a cleaner method, but may require higher temperatures.
Step 4: Chlorination of 8-(Trifluoromethyl)isoquinolin-1(2H)-one
The final step is the conversion of the isoquinolin-1(2H)-one to the target this compound. This is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[4]
Reaction Scheme:
Experimental Protocol:
-
A mixture of 8-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq.), phosphoryl chloride (POCl₃, used as both reagent and solvent), and optionally a catalytic amount of a tertiary amine base (like pyridine) or PCl₅ is prepared in a sealed tube or a flask equipped with a reflux condenser.[5][6]
-
The mixture is heated at reflux (around 110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Causality of Experimental Choices:
-
Using POCl₃ as both the reagent and solvent ensures a high concentration of the chlorinating agent.
-
The addition of PCl₅ can facilitate the reaction by generating a more reactive chlorophosphonium intermediate.
-
A sealed tube or a well-sealed reflux setup is necessary due to the volatility and reactivity of POCl₃.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-(2-(Trifluoromethyl)phenyl)ethan-1-amine | N-(2-(2-(Trifluoromethyl)phenyl)ethyl)formamide | Ethyl formate | >90% |
| 2 | N-(2-(2-(Trifluoromethyl)phenyl)ethyl)formamide | 8-(Trifluoromethyl)-3,4-dihydroisoquinoline | P₂O₅, POCl₃ | 40-60% |
| 3 | 8-(Trifluoromethyl)-3,4-dihydroisoquinoline | 8-(Trifluoromethyl)isoquinolin-1(2H)-one | KMnO₄ or Pd/C | 60-80% |
| 4 | 8-(Trifluoromethyl)isoquinolin-1(2H)-one | This compound | POCl₃, (PCl₅) | 70-90% |
Note: The yields provided are estimates based on analogous reactions reported in the literature and may require optimization for this specific substrate.
Alternative Synthetic Considerations: The Pictet-Spengler Approach
An alternative route to the isoquinoline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[7][8][9][10][11] For the synthesis of an 8-substituted isoquinoline, this would involve a 2-substituted phenethylamine. The resulting tetrahydroisoquinoline would then need to be dehydrogenated to the fully aromatic isoquinoline. While potentially milder than the Bischler-Napieralski reaction, this route adds a dehydrogenation step.
Caption: Alternative Pictet-Spengler pathway to this compound.
Conclusion
The synthesis of this compound is a challenging yet achievable endeavor for the experienced synthetic chemist. The proposed pathway, centered around a robust Bischler-Napieralski reaction, offers a logical and feasible route to this valuable building block. Careful control of reaction conditions, particularly during the cyclization and chlorination steps, is paramount to achieving good yields and purity. The insights and detailed protocols provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize this and related fluorinated isoquinolines, thereby facilitating the discovery of new and improved therapeutic agents.
References
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627-5634.
- Bailey, P. D., et al. (1988). The Pictet-Spengler reaction of N-tryptamines with α-keto acids. Tetrahedron Letters, 29(46), 5871-5874.
- Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Beckmann reactions. Tetrahedron, 36(10), 1279-1300.
- Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488.
- Schlosser, M., Simig, G., & Geneste, H. (1998). Three complementary methods offering access to 5-substituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron, 54(31), 9023-9032.
- Suh, Y. G., et al. (2003). A facile synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler reaction of N-tosyl-β-phenethylamines. Tetrahedron Letters, 44(37), 7015-7018.
- Vaccari, D., et al. (2008).
- Wang, S., et al. (2013). A novel Lewis acid catalyzed [3 + 3] annulation strategy for the syntheses of tetrahydro-β-carbolines and tetrahydroisoquinolines. Organic Letters, 15(10), 2628-2631.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Zhang, X., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025.
- Zou, Z. H., et al. (2011). Synthesis and evaluation of furoxan based nitric oxide-releasing derivatives of tetrahydroisoquinoline as anticancer and multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters, 21(20), 5934-5938.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- ResearchGate. (2022). Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different photocatalysts.
- ACS Publications. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.
- NIH National Center for Biotechnology Information. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
- Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.
- NIH National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and related compounds.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-8-(trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloro-8-(trifluoromethyl)isoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the C8 position and a reactive chloro group at the C1 position makes this molecule a valuable building block for the development of novel therapeutic agents. This document details a plausible and robust synthetic pathway, thorough characterization methodologies, and critical safety considerations. The content is designed to empower researchers with the practical and theoretical knowledge required for the successful preparation and validation of this important synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic framework provides an excellent template for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities and improve membrane permeability.
This compound combines these features with a strategically placed chlorine atom at the 1-position. This position on the isoquinoline ring is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups and the construction of diverse molecular libraries for biological screening. This guide will now delve into the practical aspects of synthesizing and characterizing this valuable compound.
Synthetic Strategy and Protocols
A robust and logical synthetic approach to this compound involves a two-stage process: first, the construction of the 8-(trifluoromethyl)isoquinolin-1-ol core, followed by the chlorination of the C1 hydroxyl group.
Stage 1: Synthesis of the Key Intermediate: 8-(Trifluoromethyl)isoquinolin-1-ol
The synthesis of the 8-(trifluoromethyl)isoquinolin-1-ol intermediate can be approached through classical isoquinoline syntheses such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. The Bischler-Napieralski reaction is often preferred for its reliability, though it can be challenging with electron-deficient aromatic rings.[3] The presence of the strongly deactivating trifluoromethyl group necessitates careful selection of reagents and reaction conditions to drive the intramolecular cyclization.[3]
dot
Caption: Workflow for the synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol.
Experimental Protocol: Synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol
-
Step 1: Formylation of 2-(Trifluoromethyl)phenethylamine:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)phenethylamine (1.0 eq) in an excess of ethyl formate.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess ethyl formate under reduced pressure to yield crude N-[2-(2-(trifluoromethyl)phenyl)ethyl]formamide, which can often be used in the next step without further purification.
-
-
Step 2: Bischler-Napieralski Cyclization:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude N-[2-(2-(trifluoromethyl)phenyl)ethyl]formamide (1.0 eq).
-
Add freshly distilled phosphoryl chloride (POCl3) (3-5 eq) as the solvent and dehydrating agent.
-
Carefully add phosphorus pentoxide (P2O5) (1.5-2.0 eq) in portions with stirring. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to a pH > 9 with a concentrated base solution (e.g., 6M NaOH), ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)-3,4-dihydroisoquinoline.
-
-
Step 3: Aromatization:
-
Dissolve the crude 8-(trifluoromethyl)-3,4-dihydroisoquinoline in a high-boiling point solvent such as toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude 8-(trifluoromethyl)isoquinolin-1-ol can be purified by column chromatography or recrystallization.
-
Stage 2: Chlorination of 8-(Trifluoromethyl)isoquinolin-1-ol
The conversion of the isoquinolin-1-ol to the 1-chloro derivative is a standard transformation, effectively an enol-to-chloride conversion. Reagents like phosphoryl chloride (POCl3) or oxalyl chloride are highly effective for this purpose.
dot
Caption: Chlorination of the isoquinolin-1-ol intermediate.
Experimental Protocol: Synthesis of this compound
-
Method A: Using Phosphoryl Chloride (POCl3)
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in an excess of phosphoryl chloride (POCl3).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully remove the excess POCl3 by distillation under reduced pressure.
-
The residue is then carefully quenched by pouring it onto crushed ice and stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[4]
-
-
Method B: Using Oxalyl Chloride
-
In a flame-dried flask under an inert atmosphere, suspend 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Gas evolution (CO, CO2, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Purification and Data Summary
| Technique | Description |
| Column Chromatography | Silica gel is the standard stationary phase. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from non-polar impurities and polar baseline material.[5] |
| Recrystallization | For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed after initial chromatographic purification. |
Characterization of this compound
While experimental data for this specific molecule is not widely published, a detailed characterization can be predicted based on the analysis of its constituent parts and analogous structures.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | The spectrum will show signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the pyridine ring (H3 and H4) will appear as doublets. The protons on the benzene ring (H5, H6, H7) will exhibit a more complex splitting pattern (doublets and triplets). The peri-interaction between the CF3 group at C8 and the proton at H7 may cause a downfield shift for H7. |
| ¹³C NMR | Expect approximately 10 signals. The carbon bearing the CF3 group will appear as a quartet due to C-F coupling. The carbon attached to the chlorine (C1) will be significantly downfield. Other aromatic carbons will appear in the typical range of 120-150 ppm. |
| ¹⁹F NMR | A single, sharp singlet is expected for the CF3 group.[6] The chemical shift will likely be in the range of -60 to -70 ppm relative to a standard like CFCl3.[7] |
| Mass Spectrometry (EI) | The molecular ion peak (M+) will be observed. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of ³⁷Cl.[8] Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl), followed by the loss of HCN from the pyridine ring. The trifluoromethyl group is generally stable, but fragmentation involving the loss of a fluorine radical or the entire CF3 group may also be observed.[8] |
Safety and Handling
The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic hydrogen chloride gas.[9] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[9][10]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and splash-proof goggles with a face shield.[11][12]
-
Storage: Store in a cool, dry place away from water and moisture, under an inert atmosphere.[9]
-
-
Oxalyl Chloride ((COCl)₂): Corrosive, toxic if inhaled, and reacts violently with water.[13] Decomposes to produce toxic gases (CO, CO2, HCl).
Quenching Procedures: All reactions involving these reagents must be quenched carefully. This typically involves the slow, portion-wise addition of the reaction mixture to a large volume of ice, often with vigorous stirring, to manage the exothermic reaction.
Conclusion
This compound is a highly valuable synthetic intermediate poised for application in drug discovery and materials science. This guide has outlined a logical and experimentally grounded synthetic pathway, from readily available precursors to the final product. The provided protocols, though based on analogous transformations, offer a solid foundation for laboratory synthesis. The detailed predictions for the characterization of the final compound will aid researchers in confirming its identity and purity. By adhering to the stringent safety protocols outlined, scientists can confidently and safely synthesize this versatile building block, paving the way for the discovery of new and impactful chemical entities.
References
- (No valid reference)
- Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
- Oxalyl chloride - Safety D
- Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.
- Apollo Scientific. (2023, July 11). Oxalyl chloride.
- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich.
- NOAA. phosphorus oxychloride - Report | CAMEO Chemicals.
- ChemicalBook. 1-Chloroisoquinoline synthesis.
- Air Liquide Malaysia. Phosphorus Oxychloride.
- Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- PubMed. (1996).
- ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
- ChemicalBook. (2025, July 24). 1-Chloroisoquinoline | 19493-44-8.
- AZoM. (2017, December 18).
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. Pomeranz–Fritsch reaction.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Wikipedia. Bischler–Napieralski reaction.
- Benchchem. Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
- PMC - NIH. (2020, January 20).
- PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
- ResearchGate. (2025, August 9). Series of 19 F NMR spectra recorded during the process of warming a....
- PMC - NIH.
- Benchchem. 8-(Trifluoromethyl)isoquinolin-3-ol | 1175271-71-2.
- Organic Chemistry Reaction. (2025, December 28). Pomeranz-Fritsch Reaction.
- Thermo Fisher Scientific - NG. Pomeranz-Fritsch Reaction.
- Benchchem. Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
- PMC - NIH. (2020, January 20).
- Benchchem. An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)
- ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
- Chemistry LibreTexts. (2023, August 29).
- MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- PMC - NIH.
- RSC Publishing. (2015, November 11).
- Google Patents.
- Ion fragmentation of small molecules in mass spectrometry. (2010, January 22).
- Chem-Impex. 1-Chloroisoquinoline.
- Spectroscopy Online.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opcw.org [opcw.org]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. my.airliquide.com [my.airliquide.com]
- 13. westliberty.edu [westliberty.edu]
- 14. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 15. lobachemie.com [lobachemie.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Technical Guide to 1-Chloro-8-(trifluoromethyl)isoquinoline
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery, the isoquinoline core is a well-established privileged scaffold, forming the backbone of numerous therapeutic agents. When functionalized with strategic substituents, its utility expands dramatically. 1-Chloro-8-(trifluoromethyl)isoquinoline is a prime example of such a high-value building block. It combines the versatile reactivity of a 1-chloroisoquinoline handle with the potent electronic and metabolic effects of an 8-trifluoromethyl group.
The chlorine atom at the C1 position serves as an exceptionally versatile reactive site. Its activation by the adjacent ring nitrogen makes it an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[1] Concurrently, the trifluoromethyl (CF3) group at the C8 position is a cornerstone of modern medicinal chemistry.[2][3] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[3][4]
This guide provides an in-depth technical overview of this compound, detailing its properties, a representative synthetic pathway, its core reactivity, and essential safety protocols. The insights herein are designed to empower researchers to effectively leverage this potent building block in their synthetic and drug discovery campaigns.
Compound Profile and Physicochemical Properties
The unique identity and characteristics of a chemical reagent are foundational to its application. Below are the core identifiers and properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 1283719-92-5 | [5][6] |
| Alternate CAS | 1196152-92-7 | [7] |
| Molecular Formula | C₁₀H₅ClF₃N | [5] |
| Molecular Weight | 231.60 g/mol | [5] |
| Purity (Typical) | ≥95% | [5] |
| Physical Form | Solid (inferred) | |
| Melting Point | No data available. For context, 1-chloroisoquinoline melts at 31-36 °C and 8-(trifluoromethyl)isoquinoline melts at 214.75 °C. | [8] |
| Boiling Point | No data available. For context, 1-chloroisoquinoline boils at 274-275 °C. |
Representative Synthetic Protocol
Reaction Scheme: 8-(trifluoromethyl)isoquinoline N-oxide → this compound
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 8-(trifluoromethyl)isoquinoline N-oxide (1.0 eq).
-
Reagent Addition: Under ice bath cooling (0 °C), slowly add phosphoryl chloride (POCl₃, ~10 vol eq) dropwise via the dropping funnel.
-
Scientist's Insight: This addition is highly exothermic. Slow, cooled addition is critical to control the reaction temperature and prevent the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically overnight).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Scientist's Insight: This step should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
-
-
Extraction: Slowly and carefully quench the cooled residue by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. The resulting aqueous solution will be acidic. Neutralize carefully with a base (e.g., saturated NaHCO₃ or NaOH solution) until pH > 7. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[9]
Core Reactivity and Derivatization Potential
The synthetic power of this reagent lies in the reactivity of the C1-chloro group. The electron-withdrawing nature of the adjacent isoquinoline nitrogen atom activates the carbon-chlorine bond, making it a prime substrate for two of the most powerful reaction classes in modern organic synthesis: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).
Studies on related systems, such as 1,3-dichloroisoquinoline, have definitively shown that palladium-catalyzed Suzuki cross-coupling reactions occur with high regioselectivity at the more activated C1 position.[10][11] While the C-Cl bond is inherently less reactive than C-Br or C-I bonds in oxidative addition to palladium, this can be overcome with modern catalyst systems, often requiring slightly higher temperatures or the use of specialized phosphine ligands.[12]
The most valuable applications for this building block are in Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation).
Caption: Key cross-coupling reactions of this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on data from the closely related analogue, 1-chloroisoquinoline.
-
Hazard Identification: 1-chloroisoquinoline is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[13][14] It should be handled as a hazardous substance.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area or chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[13]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[13]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]
-
Call a POISON CENTER or doctor if you feel unwell.[13]
-
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some related compounds are light-sensitive, so storage in an amber vial is recommended.[15]
Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists and synthetic researchers. It provides a direct and reliable entry point for constructing complex molecular architectures built upon the privileged isoquinoline scaffold. The predictable reactivity of the C1-chloro group in robust cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the CF₃ group, makes it an invaluable asset for developing next-generation therapeutics and novel chemical entities. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.
References
[1] BenchChem. Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. Available at: [5] ChemShuttle. This compound. Available at: [6] Matrix Scientific. This compound | CAS No. 1283719-92-5. Available at: [7] ChemicalBook. This compound | 1196152-92-7. Available at: [12] BenchChem. Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. Available at: [16] Chemsrc. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5. Available at: [13] Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [15] SAFETY DATA SHEET. Available at: Sigma-Aldrich. SAFETY DATA SHEET. Available at: [10] Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 927-934. Available at: [11] RSC Publishing. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Available at: [14] PubChem. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Available at: [2] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [3] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. PMCID: PMC12298972. Available at: [17] Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [18] PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [8] Chemcasts. Thermophysical Properties of 8-(Trifluoromethyl)isoquinoline. Available at: [9] ChemicalBook. 1-Chloroisoquinoline synthesis. Available at: Sigma-Aldrich. 1-Chloroisoquinoline 95 | 19493-44-8. Available at: [4] Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 1-28. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 1283719-92-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | 1196152-92-7 [chemicalbook.com]
- 8. chem-casts.com [chem-casts.com]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 11. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5 | Chemsrc [chemsrc.com]
- 17. scilit.com [scilit.com]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Chloro-8-(trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-8-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 1-position and a trifluoromethyl group at the 8-position of the isoquinoline scaffold imparts unique electronic and steric properties, making it an attractive intermediate for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its anticipated reactivity based on the established chemistry of related compounds. Due to the limited availability of specific experimental data in the public domain, this guide also presents a hypothetical synthetic protocol and discusses potential research avenues to further elucidate the compound's characteristics and applications.
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The introduction of specific substituents onto the isoquinoline ring system is a well-established strategy to modulate the physicochemical and biological properties of the resulting molecules. The incorporation of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and introduce a potential site for metabolic transformation or further chemical modification.
The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. The strategic combination of these two functionalities in this compound suggests a molecule with a unique profile for further elaboration in drug design and development.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its molecular structure and data from commercial suppliers, the following information has been compiled.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [2] |
| Molecular Weight | 231.604 g/mol | |
| CAS Numbers | 1196152-92-7 and 1283719-92-5 | [2][3] |
| Appearance | Inferred to be a solid at room temperature | N/A |
| Purity | Typically offered at ≥95% | |
| Storage | Recommended storage at 2-8 °C |
Note: The existence of two CAS numbers may be attributed to different suppliers or manufacturing batches.
Due to the lack of experimental data, properties such as melting point, boiling point, and solubility have not been definitively established. For the related compound 8-(trifluoromethyl)isoquinoline, a melting point range of 141-143°C has been reported, suggesting that this compound is also likely a solid at room temperature.[4] The trifluoromethyl group is known to increase lipophilicity, thus it is expected that this compound will have good solubility in common organic solvents.[4]
Synthesis of this compound: A Proposed Pathway
Hypothetical Experimental Protocol:
Step 1: Synthesis of 8-(Trifluoromethyl)isoquinoline-N-oxide
A potential starting material is 8-(trifluoromethyl)isoquinoline. The N-oxidation of the isoquinoline ring is a common step to activate the C1 position for subsequent chlorination.
-
Dissolve 8-(trifluoromethyl)isoquinoline in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)isoquinoline-N-oxide.
Step 2: Chlorination of 8-(Trifluoromethyl)isoquinoline-N-oxide
The N-oxide can then be chlorinated at the 1-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
To the crude 8-(trifluoromethyl)isoquinoline-N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Disclaimer: This proposed synthetic route is based on general chemical principles and has not been experimentally validated for this specific compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay of its three key structural features: the isoquinoline core, the C1-chloro substituent, and the C8-trifluoromethyl group.
Nucleophilic Aromatic Substitution at the C1-Position
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This reactivity makes this compound a valuable intermediate for the introduction of a wide variety of functional groups at this position.
-
Amination: Reaction with primary or secondary amines can yield 1-amino-8-(trifluoromethyl)isoquinoline derivatives, which are common scaffolds in bioactive molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can be used to introduce ether linkages.
-
Thiolation: Reactions with thiols or their corresponding salts can provide 1-thioether derivatives.
-
Cross-Coupling Reactions: The C1-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-O bonds.
Caption: Generalized scheme for nucleophilic aromatic substitution.
Influence of the 8-(Trifluoromethyl) Group
The electron-withdrawing trifluoromethyl group at the 8-position will influence the overall electron density of the isoquinoline ring system. This can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the molecule, although such reactions are generally less facile on the electron-deficient isoquinoline core. The -CF3 group also enhances the lipophilicity of the molecule, a key parameter in drug design for improving membrane permeability and oral bioavailability.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The ability to easily modify the 1-position allows for the rapid generation of libraries of compounds for screening against various biological targets. Given the prevalence of the isoquinoline core in pharmaceuticals, derivatives of this compound could be explored for a range of activities, including but not limited to:
-
Anticancer agents
-
Antimicrobial agents
-
Enzyme inhibitors (e.g., kinases, phosphodiesterases)
-
Central nervous system (CNS) active agents
Spectroscopic Analysis (Predicted)
While no specific spectroscopic data for this compound is publicly available, the expected features can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, as well as the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the isoquinoline core. The carbon attached to the chlorine atom (C1) and the trifluoromethyl group (C8), as well as the carbon of the trifluoromethyl group itself, will have characteristic chemical shifts. The -CF3 carbon will likely appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethyl group.
Safety and Handling
Specific safety and handling data for this compound is not available. However, based on the data for the closely related compound 1-chloroisoquinoline, the following precautions should be observed. The compound is classified as an irritant.
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion and Future Outlook
This compound is a strategically functionalized heterocyclic compound with considerable potential as a versatile building block in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data in the public domain, its chemical structure suggests a rich reactivity profile, particularly for nucleophilic substitution at the C1-position. The presence of the trifluoromethyl group is expected to confer favorable pharmacokinetic properties to its derivatives.
Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound. The development and publication of a robust synthetic protocol would be of significant value to the scientific community. Subsequent exploration of its reactivity and the synthesis of derivative libraries will undoubtedly open new avenues for the discovery of novel therapeutic agents and functional materials.
References
Due to the limited specific literature on this compound, the references below include supplier information and literature on related compounds.
- Thermo Fisher Scientific. Certificate of analysis - 4-Chloro-8-fluoroquinoline.
- General procedure for the synthesis of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent.
- Yale, H. L. The trifluoromethyl group in medicinal chemistry. J. Med. Pharm. Chem.1959, 1 (2), 121-133. [Link]
- Wang, Z.; Rizzo, C. J. Stereocontrolled Synthesis of α-2'-Deoxyribonucleosides. Tetrahedron Lett.1997, 38 (47), 8177-8180.
- Kumar, A.; Akanksha. Multicomponent, solvent-free synthesis of b-aryl-b-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Lett.2007, 48 (48), 8471-8474.
- National Institute of Standards and Technology. Isoquinoline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Tetrahedron Letters1989, 30, Index.
- Bispo, M., et al. A new and potent class of quinoline derivatives against cancer. Monatshefte für Chemie - Chemical Monthly2015, 146, 2041–2052.
- Brack, A. Verfahren zur Herstellung von Pyrazolo[3,4-b]chinolinen.
- Khusnutdinov, R. I., et al. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russ. J. Org. Chem.2010, 46 (5), 706-708.
- Merten, M. J., et al. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.
- da Silva, A. D., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci.2022, 3 (2), 1-23.
- National Institute of Standards and Technology. Quinoline, 8-chloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- PubChem. Isoquinoline, 1-chloro-. [Link]
- National Institute of Standards and Technology. 8-Hydroxyquinoline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sources
The Architecture of Trifluoromethylated Isoquinolines: A Mechanistic Guide to Synthesis
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in modern drug development.[2][3] This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of trifluoromethylated isoquinolines. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of radical-based, photocatalytic, transition-metal-catalyzed, and electrochemical strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to empower the rational design and execution of synthetic routes to this valuable class of compounds.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "super-substituent" in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule.[3] These modifications can lead to improved pharmacokinetic profiles, including enhanced membrane permeability and resistance to oxidative metabolism by cytochrome P450 enzymes.[4] Consequently, the development of efficient and versatile methods for the introduction of the CF₃ group into complex molecules like isoquinolines is of paramount importance.
Radical Trifluoromethylation: Harnessing the Reactivity of the CF₃ Radical
Radical-based approaches are among the most powerful and versatile methods for forging C-CF₃ bonds. These reactions typically involve the generation of a highly reactive trifluoromethyl radical (•CF₃) from a stable precursor, which then engages with a suitable isoquinoline precursor in a cyclization cascade.
Mechanism: A Cascade of Radical Events
A prominent example of this strategy is the radical trifluoromethylation of β-aryl-α-isocyano-acrylates to yield 1-trifluoromethylated isoquinolines.[1][5][6] This method often utilizes Togni's reagent as the CF₃ radical source and proceeds in the absence of a transition metal catalyst.[5][6]
The reaction is initiated by the generation of the trifluoromethyl radical from Togni's reagent. This can be achieved through the use of a radical initiator like tetrabutylammonium iodide (TBAI).[7] The •CF₃ radical then adds to the isonitrile carbon of the β-aryl-α-isocyano-acrylate. The resulting imidoyl radical undergoes a 5-exo-trig cyclization onto the pendant aryl ring to form a stabilized radical intermediate. Subsequent aromatization, often facilitated by a base, leads to the formation of the 1-trifluoromethylated isoquinoline product.[7]
Caption: Radical trifluoromethylation cascade for isoquinoline synthesis.
Experimental Protocol: Radical Trifluoromethylation of an Isonitrile
The following is a representative protocol adapted from the literature for the synthesis of 1-trifluoromethylated isoquinolines.[1][7]
Materials:
-
β-aryl-α-isocyano-acrylate (1.0 equiv)
-
Togni's reagent (1.2 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv)
-
1,4-Dioxane (solvent)
-
Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add the β-aryl-α-isocyano-acrylate, Togni's reagent, and TBAI.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-trifluoromethylated isoquinoline.
| Starting Material | Trifluoromethylating Reagent | Yield (%) | Reference |
| β-aryl-α-isocyano-acrylates | Togni reagent | Moderate to Excellent | [3][5][6] |
| Isoquinoline-N-oxide | Togni reagent | Good | [8][9][10] |
Photoredox Catalysis: A Mild Approach to Radical Generation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions, often at room temperature.[2][11] This strategy provides an attractive alternative to traditional methods that may require high temperatures or harsh reagents.[2]
Mechanism: Light-Driven Electron Transfer
In a typical photoredox-catalyzed synthesis of trifluoromethylated isoquinolinones, a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) absorbs visible light and is promoted to an excited state.[2] This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable CF₃ precursor, such as Togni's reagent or CF₃SO₂Cl, to generate a trifluoromethyl radical.[2][4]
This •CF₃ radical then adds to an N-alkenyl benzamide substrate, initiating a cascade reaction involving intramolecular cyclization to form the trifluoromethylated isoquinolinone product.[2] The photocatalyst is regenerated in the catalytic cycle.
Sources
- 1. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Tandem Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Synthesis of Trifluoromethylated Isoquinolines: A Technical Guide for Medicinal Chemists and Pharmaceutical Scientists
Abstract
The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this framework has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The strong electron-withdrawing nature and high bond energy of the C-F bond in the CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity of isoquinoline-based drug candidates.[2][3] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing trifluoromethylated isoquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of various synthetic strategies to empower the rational design and synthesis of novel trifluoromethylated isoquinoline derivatives.
The Physicochemical Impact of Trifluoromethylation on the Isoquinoline Core
The introduction of a trifluoromethyl group imparts a unique set of physicochemical properties to the isoquinoline scaffold, which are highly desirable in drug design.
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4] By strategically placing a CF3 group at a metabolically labile position, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.[4]
-
Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3][5] However, the impact on overall solubility can be complex and is influenced by the position of substitution and the presence of other functional groups.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the electronics of the isoquinoline ring system, potentially leading to stronger interactions with biological targets through altered hydrogen bonding capabilities and dipole moments.[2]
These advantageous modifications in physicochemical properties underscore the importance of developing efficient and versatile synthetic routes to access this valuable class of compounds.
Key Synthetic Strategies for Trifluoromethylated Isoquinolines
The synthesis of trifluoromethylated isoquinolines can be broadly categorized into three main approaches: radical trifluoromethylation, transition-metal-catalyzed cyclization reactions, and the use of trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired position of the trifluoromethyl group on the isoquinoline core.[2]
Radical Trifluoromethylation: A Direct Approach to 1-Trifluoromethylated Isoquinolines
Radical trifluoromethylation has emerged as a powerful and direct method for the synthesis of 1-trifluoromethylated isoquinolines, often proceeding under mild conditions and without the need for transition metals.[7] A particularly effective approach involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent.[7]
The reaction is initiated by the generation of a trifluoromethyl radical from the Togni reagent. This can be achieved thermally or through the use of a radical initiator. The CF3 radical then adds to the isonitrile carbon of the β-aryl-α-isocyano-acrylate. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the aromatic ring, followed by an oxidative dearomatization to form a spirocyclic intermediate. Subsequent elimination of a proton and a radical leaving group leads to the formation of the aromatized 1-trifluoromethylated isoquinoline product.
The following is a general procedure for the radical trifluoromethylation of β-aryl-α-isocyano-acrylates.
Materials:
-
β-aryl-α-isocyano-acrylate (1.0 equiv)
-
Togni's reagent II (1.2 equiv)
-
Tetrabutylammonium iodide (Bu4NI) (5 mol%)
-
1,4-Dioxane (solvent)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the β-aryl-α-isocyano-acrylate, Togni's reagent II, and Bu4NI.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-trifluoromethylated isoquinoline.
Data Presentation: Substrate Scope and Yields
| Entry | β-Aryl-α-isocyano-acrylate Substituent | Yield (%) |
| 1 | H | 75 |
| 2 | 4-Me | 82 |
| 3 | 4-OMe | 85 |
| 4 | 4-Cl | 71 |
| 5 | 4-Br | 68 |
Yields are based on isolated products.
Transition-Metal-Catalyzed C-H Activation/Annulation: Access to Isoquinolinones
Transition-metal-catalyzed C-H activation followed by annulation with a coupling partner represents a highly atom-economical and efficient strategy for the synthesis of isoquinoline and, particularly, isoquinolinone scaffolds. Rhodium(III) catalysts have proven to be exceptionally effective in these transformations.[1][8]
The catalytic cycle typically begins with the coordination of a directing group on the benzamide substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a five-membered rhodacycle intermediate. The alkyne coupling partner then inserts into the Rh-C bond. Subsequent reductive elimination furnishes the desired isoquinolinone product and regenerates the active Rh(III) catalyst. The directing group is crucial for the regioselectivity of the C-H activation.[1]
The following protocol describes the synthesis of a 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative via Rh(III)-catalyzed C-H activation.
Materials:
-
4-(Trifluoromethyl)-N-methoxybenzamide (1.0 equiv)
-
Alkyne (e.g., diphenylacetylene) (2.0 equiv)
-
[RhCp*Cl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
Dichloroethane (DCE) (solvent)
Procedure:
-
In a sealed tube, combine 4-(trifluoromethyl)-N-methoxybenzamide, the alkyne, [RhCp*Cl2]2, and AgSbF6.
-
Add anhydrous DCE to the reaction mixture.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative.
Building Block Approach: Synthesis of 3-Trifluoromethylated Isoquinolines
The use of pre-functionalized building blocks containing a trifluoromethyl group is another versatile strategy. A notable example is the synthesis of 3-(trifluoromethyl)isoquinoline from an N-protected benzylphosphonium salt.[9]
This method involves the intramolecular Wittig reaction of an N-protected benzylphosphonium salt. Treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), generates an ylide, which then undergoes intramolecular cyclization to form a dihydroisoquinoline intermediate. Subsequent oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords the aromatic 3-(trifluoromethyl)isoquinoline.[2]
The following is a step-by-step guide for the synthesis of 3-(trifluoromethyl)isoquinoline from an N-protected benzylphosphonium salt.
Materials:
-
N-protected benzylphosphonium salt (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
Toluene (solvent)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the N-protected benzylphosphonium salt in toluene in a round-bottom flask.
-
Add DBU to the solution and reflux the mixture for the specified time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude dihydroisoquinoline intermediate in DCM.
-
Add DDQ to the solution and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction and purify the product by silica gel column chromatography to obtain 3-(trifluoromethyl)isoquinoline.
Data Presentation: Comparative Yields of Trifluoromethylated Isoquinolines
| Position of CF3 | Synthetic Method | Starting Materials | Reagents | Yield (%) |
| 1-CF3 | Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni reagent, Bu4NI | Moderate to Excellent |
| 1-CF3 | Silver-Catalyzed Aminofluorination | Alkynes | Silver catalyst | Good |
| 3-CF3 | From Benzylphosphonium Salts | N-protected benzylphosphonium salt | DBU, DDQ | up to 87 |
| 6-CF3 (Isoquinolinone) | Rh(III)-Catalyzed C-H Activation | 4-(Trifluoromethyl)benzamide | [RhCp*Cl2]2, AgSbF6 | Good |
Biological Applications of Trifluoromethylated Isoquinolines
The enhanced physicochemical properties of trifluoromethylated isoquinolines have led to their investigation in various therapeutic areas, most notably as enzyme inhibitors and anticancer agents.[2]
-
Enzyme Inhibition: 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been identified as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline.[2]
-
Anticancer Activity: Several trifluoromethylated isoquinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] Their mechanisms of action are believed to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[2][10]
Conclusion
The synthesis of trifluoromethylated isoquinolines is a dynamic and evolving field of research with significant implications for drug discovery and development. This technical guide has provided a comprehensive overview of the principal synthetic strategies, including radical trifluoromethylation, transition-metal-catalyzed C-H activation, and building block approaches. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers are better equipped to design and synthesize novel trifluoromethylated isoquinoline derivatives with tailored pharmacological profiles. The continued development of innovative and efficient synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold.
References
- Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group | Organic Letters - ACS Publications.
- Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones - ResearchGate.
- Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Tandem Annulation - PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Rh(III)-catalyzed oxidative C H annulation of 3-arylisoquinolin-1-ones with diarylalkynes: Direct access to fused isoquinolinone frameworks | Request PDF - ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - ResearchGate.
- Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed... - ResearchGate.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents - French-Ukrainian Journal of Chemistry.
- Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter.
- Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents - PubMed.
- Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - NIH.
- 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole - Organic Syntheses Procedure.
- F-trifluoromethylating agent for the synthesis of SCF2 - The Royal Society of Chemistry.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate.
- Generation of 1-‐(trifluoromethyl)isoquinolines via a copper-‐catalyzed reaction of iso.
- Radical trifluoromethylation of acrylic acids using the Togni reagent... - ResearchGate.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- Allylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals.
- 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed.
- CN114573569A - Preparation method of isoquinoline compounds - Google Patents.
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Synthesis of N-diisopropyl phosphoryl benzyltetrahydroisoquinoline, a new class of mitochondrial complexes I and III inhibitors - PubMed.
- synthesis of trifluoromethylated amino acids - Linz - JKU ePUB.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 7. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
starting materials for 1-Chloro-8-(trifluoromethyl)isoquinoline synthesis
An In-depth Technical Guide to the Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline
Executive Summary
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group enhances crucial molecular properties such as metabolic stability and binding affinity, while the 1-chloro substituent serves as a versatile handle for further functionalization via cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable scaffold, designed for researchers, chemists, and drug development professionals. We will explore classical cyclization methodologies, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, as well as modern radical-mediated approaches. Each section will detail the requisite starting materials, provide step-by-step protocols, and critically evaluate the causality behind experimental choices, offering field-proven insights into the practical execution of these syntheses.
Introduction
The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] This group's strong electron-withdrawing nature and lipophilicity can significantly improve membrane permeability, bioavailability, and metabolic stability.[1]
The target molecule, this compound, combines these features with a reactive chloro group at the 1-position. This position is readily amenable to substitution reactions, particularly palladium-catalyzed cross-couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This versatility makes it an exceptionally valuable intermediate for constructing diverse chemical libraries for drug discovery programs. This document will dissect the primary retrosynthetic pathways to this molecule, providing a robust framework for its laboratory-scale synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several key bond disconnections, which form the basis of the most common synthetic strategies. The primary approaches involve either constructing the isoquinoline ring from an appropriately substituted benzene precursor or performing late-stage functionalization on a pre-formed isoquinoline core.
Caption: Key retrosynthetic pathways for this compound.
Strategy 1: Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[3][4] This method is particularly effective when the aromatic ring is electron-rich, facilitating the electrophilic aromatic substitution step.[4]
Core Concept & Workflow
This strategy builds the isoquinoline core from a phenethylamine precursor already bearing the trifluoromethyl group. The key transformation is the cyclization of an N-acylated derivative, which proceeds through a nitrilium ion intermediate.[3][5] The resulting 3,4-dihydroisoquinoline is then aromatized, and the C1-oxygen is subsequently converted to the desired chloride.
Caption: Workflow for the Bischler-Napieralski synthesis route.
Experimental Protocol
Step 1: Synthesis of N-(2-(2-(Trifluoromethyl)phenyl)ethyl)acetamide
-
To a solution of 2-(2-(trifluoromethyl)phenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.
Step 2: Synthesis of 3,4-Dihydro-8-(trifluoromethyl)isoquinoline
-
In a round-bottom flask, dissolve the N-acetyl amide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at room temperature.[3][5]
-
Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The reaction should be monitored by GC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to give the crude dihydroisoquinoline.
Step 3: Aromatization to 8-(Trifluoromethyl)isoquinolin-1(2H)-one
-
Dissolve the crude dihydroisoquinoline in a suitable solvent like xylene.
-
Add 10% Palladium on carbon (Pd/C, 0.1 eq).
-
Heat the mixture to reflux for 12-24 hours. The dehydrogenation process often occurs concurrently with air oxidation.
-
Cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the isoquinolinone.
Step 4: Chlorination to this compound
-
Place the crude 8-(trifluoromethyl)isoquinolin-1(2H)-one in a flask and add excess phosphorus oxychloride (POCl₃, 5-10 eq).[6]
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.[6]
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully quench the residue with ice water and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography on silica gel.[6]
Strategy 2: Pomeranz-Fritsch Reaction Pathway
The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline nucleus, starting from a benzaldehyde and an aminoacetaldehyde acetal.[7][8] This reaction typically requires strong acidic conditions to promote the cyclization and dehydration steps.[8]
Core Concept & Workflow
This approach involves the condensation of 2-(trifluoromethyl)benzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, induces an intramolecular electrophilic cyclization onto the trifluoromethyl-substituted ring, followed by elimination to form the aromatic isoquinoline.
Caption: Workflow for the Pomeranz-Fritsch synthesis route.
Experimental Protocol
Step 1: Synthesis of the Benzalamino Acetal Intermediate
-
Combine 2-(trifluoromethyl)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure. The resulting Schiff base is often used directly in the next step.
Step 2: Acid-Catalyzed Cyclization to 8-(Trifluoromethyl)isoquinoline
-
Add the crude benzalamino acetal intermediate dropwise to a stirred solution of 70-80% sulfuric acid at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Carefully neutralize the solution with a concentrated aqueous base (e.g., NaOH) while cooling.
-
Extract the product with an organic solvent (e.g., ether or ethyl acetate), dry the organic phase, and concentrate.
-
Purify by column chromatography to isolate 8-(trifluoromethyl)isoquinoline.
Step 3: N-Oxidation and Chlorination
-
Dissolve 8-(trifluoromethyl)isoquinoline (1.0 eq) in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer and concentrate to get the N-oxide.
-
Treat the crude N-oxide with excess POCl₃ and heat to reflux as described in Strategy 1, Step 4, to yield the final product.[6]
Strategy 3: Modern Radical Cascade Synthesis
Recent advances in organic synthesis have introduced powerful radical-mediated methods for constructing complex heterocycles under mild conditions.[2][9] For trifluoromethylated isoquinolines, a common approach involves the radical addition of a CF₃ group to an isonitrile, which initiates a cyclization cascade.[1][10]
Core Concept & Workflow
This metal-free approach utilizes a CF₃ radical precursor, such as Togni's reagent, which adds to the isonitrile carbon of a custom-synthesized β-aryl-α-isocyano-acrylate.[1][11] The resulting radical intermediate undergoes a 6-endo-trig cyclization onto the adjacent aromatic ring, followed by aromatization to directly form the functionalized isoquinoline core.[10]
Caption: Conceptual workflow for a radical cascade approach.
Note: While powerful, this route typically installs the CF₃ group at the 1-position. Synthesizing the 8-CF₃ isomer would require a more complex, specifically designed starting material and is less direct for this particular target.
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic strategy depends on factors such as starting material availability, scalability, and tolerance to harsh reaction conditions.
| Parameter | Bischler-Napieralski (Strategy 1) | Pomeranz-Fritsch (Strategy 2) |
| Starting Materials | β-(2-(CF₃)phenyl)ethylamine | 2-(CF₃)benzaldehyde, Aminoacetal |
| Key Advantages | Reliable, well-established, good yields for electron-rich systems. | Convergent, starts from simpler materials. |
| Key Disadvantages | Multi-step precursor synthesis, requires oxidation step. | Harsh acidic conditions, potentially low yields, requires late-stage N-oxidation. |
| Scalability | Moderate to good. | Generally less scalable due to strong acid use. |
| Overall Yield | Moderate. | Low to moderate. |
Conclusion
The synthesis of this compound is most reliably achieved through classical cyclization methods, with the Bischler-Napieralski pathway representing a robust and well-documented approach. Although it may require more steps to prepare the initial phenethylamine precursor, the subsequent cyclization, aromatization, and chlorination steps are generally high-yielding and reproducible. The Pomeranz-Fritsch reaction , while starting from more accessible materials, often suffers from the harsh conditions required for cyclization, which can limit substrate scope and complicate scale-up. Modern radical methods, while elegant, are often tailored for different substitution patterns and may not provide the most direct route to this specific isomer. For researchers and drug development professionals, the Bischler-Napieralski route offers the most practical and validated pathway to significant quantities of this compound for further synthetic exploration.
References
Sources
- 1. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1-Chloro-8-(trifluoromethyl)isoquinoline: A Technical Guide
Introduction
1-Chloro-8-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique substitution pattern on the isoquinoline core—a chloro group at the 1-position and a trifluoromethyl group at the 8-position—is expected to significantly influence its chemical reactivity, biological activity, and spectroscopic properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural characteristics.
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. While experimental spectra are not currently available, the following sections offer a comprehensive interpretation based on established spectroscopic principles and data from analogous structures.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC numbering of the isoquinoline ring system, is presented below.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The electron-withdrawing nature of the chlorine and trifluoromethyl groups will significantly influence the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | d | 5.5 - 6.0 |
| H-4 | 8.2 - 8.4 | d | 5.5 - 6.0 |
| H-5 | 7.9 - 8.1 | d | 7.5 - 8.0 |
| H-6 | 7.7 - 7.9 | t | 7.5 - 8.0 |
| H-7 | 8.0 - 8.2 | d | 7.5 - 8.0 |
Interpretation:
-
H-4: This proton is expected to be the most downfield-shifted proton due to the anisotropic effect of the peri-positioned trifluoromethyl group and the electron-withdrawing effect of the adjacent nitrogen atom.
-
H-3: This proton will appear as a doublet, coupled to H-4.
-
H-5, H-6, H-7: These protons on the benzo-ring will form a coupled system. H-6 is expected to be a triplet, coupled to both H-5 and H-7. H-5 and H-7 will appear as doublets. The trifluoromethyl group at C-8 will likely cause a downfield shift for H-7.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
Integrate all signals and determine the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the molecule, plus a quartet for the trifluoromethyl carbon. The chemical shifts will be influenced by the electronegativity of the chlorine and fluorine atoms and the aromatic ring currents.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupling) |
| C-1 | 150 - 152 | s |
| C-3 | 122 - 124 | s |
| C-4 | 140 - 142 | s |
| C-4a | 128 - 130 | s |
| C-5 | 127 - 129 | s |
| C-6 | 130 - 132 | s |
| C-7 | 125 - 127 | q (small) |
| C-8 | 129 - 131 | q (J ≈ 30-35 Hz) |
| C-8a | 135 - 137 | s |
| CF₃ | 120 - 123 | q (J ≈ 270-280 Hz) |
Interpretation:
-
C-1: The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine.
-
C-8: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
CF₃: The trifluoromethyl carbon will also be a quartet with a large coupling constant.
-
Other Aromatic Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.
-
Mass Spectrometry: A Predictive Analysis
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Predicted Relative Abundance |
| 231/233 | [M]⁺ | High (showing 3:1 isotopic pattern for Cl) |
| 196 | [M-Cl]⁺ | Moderate |
| 162 | [M-CF₃]⁺ | Low |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 231, with an M+2 peak at m/z 233 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Fragmentation is likely to involve the loss of the chlorine atom to give a peak at m/z 196, and potentially the loss of the trifluoromethyl group, though this is a stronger bond and may be a less favorable fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) for prominent molecular ion detection.
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic isotopic patterns. Propose fragmentation pathways for the major fragment ions.
Infrared (IR) Spectroscopy: A Predictive Analysis
The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Predicted IR Data (KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Predicted Vibration | Predicted Intensity |
| 3050 - 3100 | C-H stretching (aromatic) | Medium |
| 1600 - 1620 | C=C stretching (aromatic) | Medium-Strong |
| 1500 - 1580 | C=N stretching (isoquinoline) | Medium-Strong |
| 1100 - 1350 | C-F stretching (CF₃) | Strong, multiple bands |
| 750 - 850 | C-Cl stretching | Medium-Strong |
| 700 - 900 | C-H out-of-plane bending (aromatic) | Strong |
Interpretation:
-
C-F Stretching: The most prominent feature will be the strong and broad absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic Vibrations: The C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1500-1620 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and assign the major absorption bands to their corresponding functional group vibrations.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The interpretations and experimental protocols are grounded in fundamental spectroscopic principles and analysis of related molecular structures. For researchers working with this compound, this guide offers a valuable reference for what to expect during characterization and a framework for the logical design of their analytical workflows. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical science community.
References
While no direct references for the spectroscopic data of this compound were found, the following resources provide relevant information on the spectroscopy of related compounds and general analytical techniques.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link to a general textbook on medicinal chemistry and drug design]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link to a general textbook on spectroscopy]
- University of California, Davis.Mass Spectrometry.[Link]
- Journal of Organic Chemistry.Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline. (This article provides spectroscopic data for related quinoline structures). [A relevant research article link would be placed here if found]
An In-depth Technical Guide to the Solubility of 1-Chloro-8-(trifluoromethyl)isoquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-8-(trifluoromethyl)isoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the formulation, bioavailability, and overall efficacy of potential therapeutic agents, this document offers researchers, scientists, and drug development professionals a foundational understanding of the factors governing the solubility of this molecule and a practical framework for its empirical determination.
Introduction: The Significance of this compound in Drug Discovery
The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] The unique arrangement of a benzene ring fused to a pyridine ring imparts specific electronic and steric properties that allow for diverse interactions with biological targets.
The subject of this guide, this compound, incorporates two key substituents that significantly modulate the physicochemical properties of the parent isoquinoline core:
-
1-Chloro Group: The presence of a chlorine atom at the 1-position introduces a site for potential nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex derivatives. It also influences the electron distribution within the aromatic system.
-
8-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of drug-like properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The trifluoromethyl group is known to be more soluble in organic solvents due to its lipophilic nature.[2]
Understanding the solubility of this compound in various organic solvents is paramount for its application in drug discovery. Solubility dictates the choice of solvents for reaction chemistry, purification, and the preparation of stock solutions for biological screening. Poor solubility can be a significant impediment to the advancement of a promising compound through the development pipeline.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity of this compound:
-
Isoquinoline Core: The isoquinoline ring system is aromatic and relatively nonpolar, but the nitrogen atom introduces a degree of polarity and the capacity for hydrogen bonding.
-
Chloro Group: The electronegative chlorine atom induces a dipole moment, increasing the local polarity of the molecule.
-
Trifluoromethyl Group: The -CF3 group is highly lipophilic and electron-withdrawing, which significantly impacts the overall electronic properties and intermolecular interactions of the molecule. This group generally enhances solubility in nonpolar organic solvents.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. The presence of both polar (N, Cl) and nonpolar (aromatic rings, -CF3) regions suggests that it may be soluble in solvents of intermediate polarity as well.
Experimental Determination of Thermodynamic Solubility
The most accurate measure of a compound's solubility is its thermodynamic or equilibrium solubility. This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated (e.g., shaken or stirred) for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique.
Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocols
Two common and robust methods for quantifying the concentration of the dissolved solute are High-Performance Liquid Chromatography (HPLC) and gravimetric analysis.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[4]
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 5-10 mg) of this compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent.
-
Seal the vial and place it in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Sample Dilution and Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.[5]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Protocol 2: Quantification by Gravimetric Analysis
Gravimetric analysis is a simpler, though potentially less sensitive, method that involves evaporating the solvent and weighing the residual solute.[6][7][8]
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Sample Clarification:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Solvent Evaporation and Weighing:
-
Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, clean, and dry container (e.g., an aluminum pan for a thermogravimetric analyzer or a small glass vial).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose. A thermogravimetric analyzer (TGA) can automate this step.[6]
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved solute.
-
Divide the mass of the solute by the volume of the supernatant that was evaporated to obtain the solubility.
-
Express the solubility in mg/mL or g/L.
-
Expected Solubility Profile and Discussion
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Low to Moderate | The aromatic core and lipophilic -CF3 group should confer some solubility, but the polar nitrogen and chloro groups may limit extensive dissolution. |
| Toluene | 2.4 | Good to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the isoquinoline ring system. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate this compound. |
| Ethyl Acetate | 4.4 | High | The ester functionality can interact with the polar regions of the molecule, while the ethyl group interacts with the nonpolar parts. |
| Tetrahydrofuran (THF) | 4.0 | High | THF is a versatile solvent that can engage in dipole-dipole interactions and is expected to be a very good solvent for this compound. |
| Acetonitrile | 5.8 | Moderate to Good | While polar, acetonitrile is a good solvent for many heterocyclic compounds. |
| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide variety of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Similar to DMF, DMSO is a powerful solvent capable of dissolving many poorly soluble compounds. |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Moderate to Good | The hydroxyl group of methanol can hydrogen bond with the nitrogen atom of the isoquinoline ring, promoting solubility. |
| Ethanol | 4.3 | Good | Similar to methanol, ethanol can act as a hydrogen bond donor and has a larger nonpolar component, which may enhance interactions with the trifluoromethyl group.[1] |
| Isopropanol | 3.9 | Moderate | The bulkier alkyl group may slightly reduce its effectiveness as a solvent compared to methanol and ethanol. |
Causality Behind Experimental Choices:
-
Choice of Solvents: The selection of a diverse range of solvents with varying polarities is crucial to build a comprehensive solubility profile. This allows for the identification of optimal solvent systems for various applications, from chemical synthesis to biological assays.
-
Equilibration Time: An equilibration time of 24-48 hours is chosen to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.[3]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property. Standard room temperature (25 °C) is typically used for comparative purposes.
-
Quantification Method: The choice between HPLC and gravimetric analysis depends on the required sensitivity and the available equipment. HPLC is generally more sensitive and specific, making it suitable for compounds with low solubility.[4] Gravimetric analysis is simpler but may be less accurate for very low solubilities.[6]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet published, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical data in their own laboratories. The predicted solubility profile suggests that this compound will be amenable to a variety of common organic solvents, facilitating its use in further research and development. The methodologies described are robust and can be applied to other novel compounds, ensuring the generation of reliable and reproducible solubility data, a cornerstone of successful drug discovery.
References
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).
- In-vitro Thermodynamic Solubility - Protocols.io. (2025, August 3).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.
- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - Ovid.
- Thermodynamic Solubility Assay - Domainex.
- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).
- Thermodynamic Solubility Assay - Evotec.
- how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
- Determination of Solubility by Gravimetric Method.
- Determination of solubility by gravimetric method: A brief review.
- Solubility determination of barely aqueous-soluble organic solids. - Semantic Scholar.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13).
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- GRAVIMETRIC | PDF | Solubility | Analytical Chemistry - Scribd.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021, December 11).
- Method for Measuring Aqueous Solubilities of Organic Compounds - R Discovery. (1995, February 1).
- Thermophysical Properties of 8-(Trifluoromethyl)isoquinoline | Chemcasts.
- Isoquinoline - Wikipedia.
- Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem.
- Product Class 5: Isoquinolines.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
electrophilic and nucleophilic sites of 1-Chloro-8-(trifluoromethyl)isoquinoline
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-8-(trifluoromethyl)isoquinoline
Authored by: Gemini, Senior Application Scientist
Preamble: A Molecule of Tuned Reactivity
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoquinoline core is a privileged structure, appearing in natural alkaloids and synthetic pharmaceuticals alike. The strategic functionalization of this core allows for the precise tuning of a molecule's steric and electronic properties, thereby modulating its biological activity.
This guide provides an in-depth analysis of This compound (CAS No. 1196152-92-7)[1], a compound engineered for specific reactivity. The confluence of the electron-deficient pyridine ring, a strategically placed leaving group (1-Chloro), and a powerful electron-withdrawing group (8-Trifluoromethyl) creates a molecule with distinct, predictable, and exploitable reactive centers. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's electronic landscape to inform its application in synthetic chemistry and drug design.
The Electronic Architecture: An Analysis of Inductive and Resonance Effects
The reactivity of this compound is not random; it is a direct consequence of the interplay between its constituent parts. Understanding these individual contributions is paramount to predicting its behavior.
The Isoquinoline Core: An Inherently Polarized System
The isoquinoline structure is a fusion of a benzene ring and a pyridine ring. The nitrogen atom (N-2) in the pyridine ring is more electronegative than the surrounding carbons, leading to a permanent dipole moment and a general withdrawal of electron density from the heterocyclic portion of the molecule. This has two primary consequences:
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it the primary nucleophilic and basic site of the molecule. It readily participates in protonation and alkylation reactions.[2][3]
-
Electron-Deficient Pyridine Ring: The carbons of the pyridine ring, particularly C-1 and C-3, are rendered electron-poor (electrophilic). In unsubstituted isoquinoline, this makes the C-1 position the preferred site for nucleophilic attack.[4][5][6]
-
Electron-Rich Benzene Ring: Conversely, the carbocyclic (benzene) ring is comparatively electron-rich and is the site for electrophilic aromatic substitution (SEAr), typically at positions C-5 and C-8.[2][7][8]
The Substituents: Dictating the Flow of Electron Density
The true synthetic utility of this molecule is unlocked by its substituents, which dramatically skew its inherent reactivity.
-
1-Chloro Group: The chlorine atom at C-1 serves a dual role. While it is an electron-withdrawing group through induction, its most significant chemical characteristic in this context is its ability to function as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][9] Halogens on electron-deficient rings like pyridine and isoquinoline are significantly more labile than those on a simple benzene ring.[3]
-
8-Trifluoromethyl Group: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis.[10][11] Its effect is primarily through a strong negative inductive effect (-I), pulling electron density from the benzene ring. This has two profound consequences:
-
Benzene Ring Deactivation: It strongly deactivates the benzene ring towards electrophilic attack, making SEAr reactions extremely difficult.[11][12]
-
SNAr Activation: It provides powerful stabilization for the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack on the molecule.[13][14][15] Its peri-position to the C-1 carbon provides maximal electronic activation for nucleophilic substitution at that site.
-
The following diagram illustrates the dominant electronic influences within the molecule.
Caption: Electronic influences in this compound.
Mapping Reactivity: A Positional Guide
The combination of these electronic factors results in a highly differentiated set of reactive sites.
| Position | Site Type | Justification | Predicted Reactivity |
| C-1 | Primary Electrophilic | Attached to a good leaving group (Cl); Activated by electron withdrawal from N-2 and the powerful C-8 CF₃ group. | High susceptibility to Nucleophilic Aromatic Substitution (SNAr). |
| N-2 | Primary Nucleophilic | Presence of a lone pair of electrons. | Site of protonation, alkylation, and N-oxide formation. |
| C-3 | Electrophilic | Electron-deficient due to proximity to N-2. | Minor site for nucleophilic attack, significantly less reactive than C-1. |
| C-4 | Unreactive | Relatively neutral position within the pyridine ring. | Low reactivity towards both nucleophiles and electrophiles. |
| C-5 | Electrophilic (Weak) | Standard position for electrophilic attack on isoquinoline, but strongly deactivated by the C-8 CF₃ group. | Very low reactivity towards electrophiles; requires harsh conditions. |
| C-6 | Electrophilic (Weak) | Part of the deactivated benzene ring. | Very low reactivity towards electrophiles. |
| C-7 | Electrophilic (Weak) | Part of the deactivated benzene ring. | Very low reactivity towards electrophiles. |
| C-8 | Substituted | Occupied by the trifluoromethyl group. | Site is not available for substitution. |
Key Transformations: Protocols and Mechanisms
Nucleophilic Aromatic Substitution (SNAr) at C-1
This is the most synthetically valuable reaction for this molecule. The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the highly electrophilic C-1, forming a resonance-stabilized negative intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[13][14][15][16]
Caption: The Addition-Elimination (SNAr) mechanism at C-1.
Field-Proven Experimental Protocol: Amination at C-1
This protocol provides a representative method for displacing the C-1 chlorine with an amine, a common transformation in drug discovery. The choice of a non-nucleophilic base (e.g., DIPEA) is critical to prevent competition with the primary amine nucleophile.
Objective: To synthesize N-benzyl-8-(trifluoromethyl)isoquinolin-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DMSO.
-
Add benzylamine, followed by the dropwise addition of DIPEA to the stirred solution.
-
Causality Check: DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the benzylamine nucleophile.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC provides a real-time validation of the reaction's progress.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-8-(trifluoromethyl)isoquinolin-1-amine.
Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation
As previously established, the molecule is strongly deactivated towards electrophilic attack. Any attempt at SEAr would require forcing conditions (e.g., strong acids, high temperatures) and would likely result in low yields.
If substitution were to occur, it would preferentially happen on the benzene ring at the C-5 position. The C-8 position is blocked, and the C-5 position is the other site typically favored in isoquinoline electrophilic substitutions.[7][8] The powerful meta-directing effect of the -CF₃ group would also disfavor substitution at C-6 and favor C-5 and C-7. The combination of these factors points to C-5 as the least unfavorable position for a potential, albeit difficult, electrophilic attack.
Caption: Logical workflow for electrophilic substitution on the deactivated ring.
Conclusion and Outlook
This compound is a textbook example of a heterocycle designed for selective reactivity. Its electronic architecture overwhelmingly favors nucleophilic attack at the C-1 position, making it an ideal building block for introducing a wide variety of functional groups at this site via the robust SNAr reaction. Conversely, the molecule is highly resistant to electrophilic substitution. This predictable and highly differentiated reactivity profile makes it a valuable tool for medicinal chemists aiming to construct complex molecular architectures with precision and control.
References
- Nucleophilic addition to quinolines and isoquinolines.Química Organica.org. [Link]
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.GCW Gandhi Nagar Jammu. [Link]
- Chapter 7_Quinolines and Isoquinolines.Lund University. [Link]
- Why does nucleophilic substitution in isoquinoline favour
- Electrophilic substitution reaction in quinoline and isoquinoline.Química Organica.org. [Link]
- Preparation and Properties of Isoquinoline.SlideShare. [Link]
- Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
- Isoquinoline.Thieme Chemistry. [Link]
- Nucleophilic arom
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Isoquinoline.Pharmaguideline. [Link]
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).YouTube. [Link]
- 16.6: Nucleophilic Aromatic Substitution.Chemistry LibreTexts. [Link]
- Synthesis of substituted isoquinolines by electrophilic cyclization of iminoalkynes.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.YouTube. [Link]
- Electrophilic arom
- electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.YouTube. [Link]
- 1-(Chloromethyl)isoquinoline.PubChem. [Link]
- Isoquinoline, 1-chloro-.PubChem. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry. [Link]
- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI. [Link]
- Synthesis of Quinoline Analogues as Anti-microbial Agents.IOSR Journal. [Link]
- 1-chloro-8-methyl-isoquinoline.Chemsrc. [Link]
Sources
- 1. This compound | 1196152-92-7 [chemicalbook.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 10. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 11. youtube.com [youtube.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 1-Chloro-8-(trifluoromethyl)isoquinoline in Medicinal Chemistry
Introduction: The Strategic Importance of the 1-Chloro-8-(trifluoromethyl)isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and natural products.[1][2][3] Its unique arrangement of a fused benzene and pyridine ring provides a versatile platform for interacting with a wide range of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group and a reactive chlorine atom at the 8- and 1-positions, respectively, imbues the this compound molecule with a unique combination of properties that make it a highly valuable building block in modern drug discovery.[4]
The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] The chlorine atom at the 1-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through various cross-coupling reactions.[6] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of the drug development process.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1196152-92-7 | [7] |
| Molecular Formula | C₁₀H₅ClF₃N | [8] |
| Molecular Weight | 231.60 g/mol | [8] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) and poorly soluble in water. | [8] |
Safety and Handling:
This compound, like many chlorinated and fluorinated heterocyclic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The reactivity of the C1-chlorine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.[9]
Diagram: Key Synthetic Transformations
Caption: Synthetic utility of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-8-(trifluoromethyl)isoquinolines
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[10][11] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 1-position, which is crucial for exploring the SAR of potential drug candidates.
Rationale for Experimental Choices
-
Catalyst System: While various palladium catalysts can be effective, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is often preferred for coupling with chloro-heteroarenes.[12][13] These ligands facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used.[12][13] The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.[12] Degassing the solvent is critical to prevent the oxidation of the palladium catalyst.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-8-(trifluoromethyl)isoquinoline.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 7. This compound | 1196152-92-7 [chemicalbook.com]
- 8. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities [mdpi.com]
The Versatile Virtuoso: 1-Chloro-8-(trifluoromethyl)isoquinoline as a Premier Building Block in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the isoquinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this scaffold is paramount to the discovery and development of novel therapeutics and advanced materials. Among the myriad of derivatized isoquinolines, 1-Chloro-8-(trifluoromethyl)isoquinoline emerges as a particularly powerful and versatile synthetic building block.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the vast potential of this compound. We will delve into its inherent reactivity, providing detailed, field-proven protocols for its application in a range of high-impact chemical transformations. The causality behind experimental choices will be thoroughly explained, empowering you to not only replicate but also innovate upon these methodologies.
The unique structural features of this compound—the reactive C1-chloro substituent and the strongly electron-withdrawing trifluoromethyl group at the C8-position—synergistically enhance its utility. The chlorine atom at the 1-position, adjacent to the electron-deficient nitrogen of the isoquinoline ring, is highly activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2] Concurrently, the trifluoromethyl group at the 8-position significantly modulates the electronic properties of the entire ring system, influencing reactivity and often imparting desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and membrane permeability.[3]
This guide will provide a deep dive into the practical applications of this remarkable building block, complete with step-by-step protocols, mechanistic insights, and illustrative diagrams to accelerate your research endeavors.
Core Applications: A Gateway to Molecular Diversity
The strategic placement of the chloro and trifluoromethyl groups on the isoquinoline scaffold renders this compound an ideal substrate for a variety of powerful synthetic transformations. This section will detail the protocols for three of the most impactful classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.[4] The activated C1-Cl bond readily participates in the catalytic cycle, enabling the formation of new C-C and C-N bonds with a wide array of coupling partners.
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and heteroaryl structures.[5] The reaction of this compound with various boronic acids or esters provides a facile route to novel 1-aryl- and 1-heteroaryl-8-(trifluoromethyl)isoquinolines.
Mechanism in Brief: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting isoquinoline.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 3-Pyridinylboronic acid | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanism in Brief: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Celite
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene to achieve a final concentration of approximately 0.2 M.
-
Seal the reaction tube and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Yield (%) |
| 1 | Morpholine | 90-98 |
| 2 | Aniline | 85-95 |
| 3 | Benzylamine | 88-96 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
The Sonogashira coupling enables the direct installation of terminal alkynes onto the isoquinoline core, providing access to a class of compounds with applications in materials science and as precursors for further transformations.[8]
Mechanism in Brief: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) iodide, and a base.[9]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.5 equiv).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylammonium salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 85-95 |
| 2 | Ethynyltrimethylsilane | 90-98 |
| 3 | 1-Hexyne | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Strategy
The electron-deficient nature of the isoquinoline ring, further enhanced by the 8-trifluoromethyl group, makes the C1-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr).[10] This provides a direct and often metal-free method for introducing a variety of functional groups.
Mechanism in Brief: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.[11] The presence of the electron-withdrawing trifluoromethyl group helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.[1]
Experimental Protocol: SNAr with O-, N-, and S-Nucleophiles
Materials:
-
This compound
-
Nucleophile (e.g., phenol, amine, thiol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
General Procedure:
-
To a solution of the nucleophile (1.5 equiv) in the appropriate anhydrous solvent, add the base (2.0 equiv for K₂CO₃, 1.5 equiv for NaH) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 100 | 80-90 |
| 2 | Pyrrolidine | K₂CO₃ | DMF | 80 | 90-98 |
| 3 | Thiophenol | NaH | THF | 60 | 85-95 |
Note: Yields are typical and may vary depending on the specific nucleophile, base, and reaction conditions.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its activated C1-chloro group readily participates in a wide range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse array of novel isoquinoline derivatives for applications in drug discovery, materials science, and chemical biology. The insights into the underlying mechanisms should empower researchers to not only utilize these methods but also to further innovate and expand the synthetic utility of this powerful scaffold.
References
- Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution.
- El-Gendy, M. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1232. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Zhang, L., & Studer, A. (2014). Synthesis of Biologically Important 1-Trifluoromethylated Isoquinolines with Togni's Reagent. Angewandte Chemie International Edition, 53(5), 1369-1372. [Link]
- Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
- Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ordóñez, M., et al. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 46(33), 5539-5542. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Li, Z., et al. (2020). Synthesis of 8-Alkoxy-5 H-isochromeno[3,4- c]isoquinolines and 1-Alkoxy-4-arylisoquinolin-3-ols through Rh(III)-Catalyzed C-H Functionalization of Benzimidates with 4-Diazoisochroman-3-imines and 4-Diazoisoquinolin-3-ones. The Journal of Organic Chemistry, 85(8), 5525-5535. [Link]
- Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales pharmaceutiques francaises, 41(6), 555–557. [Link]
- Singh, R., & Nolan, S. P. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2206-2240. [Link]
- PubChem. (n.d.). Isoquinoline, 1-chloro-.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Beilstein Journal of Organic Chemistry. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.
- Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution.
- Wikipedia. (2023, November 28). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
1-Chloro-8-(trifluoromethyl)isoquinoline in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 1-Chloro-8-(trifluoromethyl)isoquinoline in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Isoquinoline Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2][3] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds are paramount, with the isoquinoline core being a "privileged scaffold" due to its structural rigidity and ability to form key interactions within the ATP-binding pocket of kinases.[4][5]
This application note focuses on This compound (CAS No. 1196152-92-7), a highly valuable and functionalized building block for the synthesis of novel kinase inhibitors.[6] Its utility is derived from two key structural features:
-
The C1-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr), providing a reliable reactive handle for coupling with various amine-containing fragments. It can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds.[7]
-
The C8-Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the isoquinoline ring system.[8] Furthermore, the inclusion of fluorine and -CF3 groups is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating lipophilicity.[8][9]
This guide provides detailed protocols for the application of this compound in the synthesis of a representative kinase inhibitor scaffold and its subsequent biological evaluation.
Part 1: Synthesis of a Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution (SNAr)
The reaction of the C1-chloro group with an amine is a cornerstone of many kinase inhibitor syntheses. This protocol details the coupling of this compound with a common pharmacophore, 4-(4-aminophenyl)piperidine, to generate a core scaffold suitable for further elaboration.
Protocol 1: Synthesis of N-(4-(piperidin-4-yl)phenyl)-8-(trifluoromethyl)isoquinolin-1-amine
Objective: To demonstrate the utility of this compound as an electrophile in an SNAr reaction to build a core kinase inhibitor scaffold.
Materials:
| Reagent | CAS No. | Supplier | Notes |
|---|---|---|---|
| This compound | 1196152-92-7 | e.g., Sigma-Aldrich, ChemicalBook | Starting material |
| tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 288384-54-9 | e.g., Combi-Blocks | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., Sigma-Aldrich | Non-nucleophilic base |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | e.g., Sigma-Aldrich | High-boiling polar aprotic solvent |
| Dichloromethane (DCM) | 75-09-2 | e.g., Fisher Scientific | For extraction |
| Trifluoroacetic acid (TFA) | 76-05-1 | e.g., Sigma-Aldrich | For Boc deprotection |
| Saturated aq. NaHCO3 | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO4 | 7487-88-9 | - | Drying agent |
| Silica Gel | - | - | For column chromatography |
Experimental Workflow:
Caption: Synthetic workflow for the two-step synthesis of the target intermediate.
Step-by-Step Protocol:
Step A: SNAr Coupling
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq), and NMP (approx. 0.2 M concentration).
-
Add DIPEA (2.0 eq) to the mixture.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile. NMP is used as a high-boiling polar aprotic solvent, which is ideal for SNAr reactions that often require elevated temperatures to proceed at a reasonable rate.
-
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step B: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO4, and concentrate to yield the final product, N-(4-(piperidin-4-yl)phenyl)-8-(trifluoromethyl)isoquinolin-1-amine .
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
To demonstrate the versatility of the isoquinoline scaffold, a subsequent C-C bond formation can be envisioned. While the starting material itself is used for C-N coupling, a related intermediate, such as a bromo- or iodo-substituted isoquinoline, could be used in a Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for creating biaryl structures, which are common motifs in Type I and Type II kinase inhibitors.[10][11]
The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product.[11]
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of kinase solution (containing kinase and buffer).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Representative Data
The following table shows representative inhibitory activity data for a hypothetical compound synthesized using the described methods, compared to a known ALK inhibitor.
| Compound | ALK IC50 (nM) | c-MET IC50 (nM) | Selectivity (c-MET/ALK) |
| Synthesized Inhibitor | 12 | 1,500 | 125x |
| Ceritinib (Reference) | 0.2 | 25 | 125x |
Note: Data are for illustrative purposes only.
Conclusion
This compound is a potent and versatile chemical intermediate for the synthesis of novel kinase inhibitors. Its activated C1-chloro position allows for reliable C-N and C-C bond formation through established synthetic methodologies like SNAr and Suzuki-Miyaura coupling. The C8-trifluoromethyl group provides favorable physicochemical properties often sought in modern drug discovery. The protocols outlined in this note provide a robust framework for researchers and drug development professionals to utilize this building block in the discovery of next-generation targeted therapeutics.
References
- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile - Benchchem. [URL: https://vertexaisearch.cloud.google.
- Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeM5Fefa5yHyCxY_4YUj2raG-TAg5JCXx1faKOlufrsl2ALR5QtW8nl_vImrQmc3jNcwEwDR6Pq8niNSmnl1zmCTzL62Dhme0FX8nUPeMTS69hNLlgJm4Cg4n8gJb9avHALBXoGNCNGgivif0=]
- This compound | 1196152-92-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvKmMHCtjUuwx2BIgOCIolkFHfFl7NzuN0zQIdYARbtuj52WQzBxjWoZiKybFFyS693p1hqlH3IkgsBav101qvJcFrnoqgKLcM1lBkts9kQ5I-zcfsauIaYV4sL4pk3Jw7bqZddzvW-UP9e6mCTE4nBD08rSXHrWHfhD8DkFv6O_Y=]
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951884/]
- CN104356112A - Method for preparing ceritinib - Google Patents. [URL: https://patents.google.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10190132/]
- Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30381098/]
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr4006115]
- Ceritinib Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/28841]
- Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13927912]
- Suzuki Coupling - Organic Chemistry Portal. [URL: http://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [URL: https://bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
- Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4672583/]
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3064123/]
- Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 - EvitaChem. [URL: https://www.evitachem.com/product/8-trifluoromethyl-isoquinoline]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1378.pdf]
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe62_e4YYVLJIAcOwZJm2-p0NGoAi_WeHryUUUBuwmUIm24FJo8cyAZEYhkoIrJOZb8dHiUSkTTKredRj6QYPcItszXbpyDHGS4meDNAKsZS6lnYm6lxSeXYQPdyQtAZ-C0x7tpvl-RJrxKfdjSp8yfci8cpKiW5sdTrtdFPPIsu6gJea4rdla_GPBLSujkkldHFDNEFeP]
- Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloroisoquinoline]
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6980534/]
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. [URL: https://www.youtube.
- Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ceritinib%3A-From-Synthesis-to-Clinical-Applications-Wang-Su/2493390c52402179b207555461230113f966b461]
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002123/]
- (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity - ResearchGate. [URL: https://www.researchgate.
- Can anyone suggest a protocol for a kinase assay? - ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay]
- 1-Chloroisoquinoline 95 19493-44-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392949]
- Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/335198428_Synthesis_and_anticancer_activities_of_ceritinib_analogs_modified_in_the_terminal_piperidine_ring]
- Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/386001150_Synthesis_of_8-Hydroxy_Quinoline_Derivatives_A_Revolutionary_Target_in_Medicinal_Chemistry_2020-2025]
- Kinase inhibitors – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono-9781003024823-28/kinase-inhibitors-navjeet-kaur]
- Choosing the Best Kinase Assay to Meet Your Research Needs - Promega. [URL: https://www.promega.com/-/media/files/resources/product-guides/cell-notes/cn014_10.pdf]
- Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/250085183_Suzuki_coupling_catalyzed_by_chloro2-mesitylquinolin-8-yl-kN)boryl-35-dimethylphenylmethyl-kC)palladiumII]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1196152-92-7 [chemicalbook.com]
- 7. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 9. jelsciences.com [jelsciences.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-8-(trifluoromethyl)isoquinoline
Introduction: The Strategic Importance of 1-Chloro-8-(trifluoromethyl)isoquinoline
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The strategic introduction of a trifluoromethyl (CF₃) group, as seen in this compound, offers profound advantages in drug design. The CF₃ group is a powerful bioisostere that can enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[6][7]
The chlorine atom at the C1 position serves as a versatile synthetic handle, enabling a diverse range of functionalizations through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[8][9][10] However, the C1 position of the isoquinoline ring is electron-deficient, and chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, often necessitating carefully optimized catalytic systems.[11][12]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle that typically alternates between Palladium(0) and Palladium(II) oxidation states.[10][13] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
The generally accepted mechanism involves three key steps:[10][14]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the metal to Pd(II) and forms a new complex. For this compound, this is often the rate-limiting step due to the strength of the C-Cl bond.[11]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) interacts with the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[12][15]
Scientific Principle & Mechanistic Insight
The key feature of the Suzuki coupling is the transmetalation step, which requires activation of the organoboron species by a base.[15] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. The choice of base and solvent system is critical to prevent decomposition of the boronic acid while promoting efficient transmetalation. For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the difficult oxidative addition step.[11][16]
Application Notes & Protocol
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use advanced systems such as [Pd₂(dba)₃ + SPhos] or commercially available pre-catalysts (e.g., SPhos Pd G3). Catalyst loading is typically 1-5 mol %.[17][18]
Ligand Choice: Bulky biaryl phosphine ligands are critical. SPhos and XPhos are excellent starting points due to their ability to accelerate both oxidative addition and reductive elimination.
Base and Solvent: A combination of a strong inorganic base like K₃PO₄ or Cs₂CO₃ with a polar aprotic solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) is standard.[19] The water is crucial for dissolving the base and facilitating the formation of the boronate "ate" complex.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Ester | 1.2 - 1.5 equiv |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Forms a highly active monoligated Pd(0) species in situ.[13] |
| Base | K₃PO₄ (anhydrous) | 2.0 - 3.0 equiv, effective for activating boronic acid.[19] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Good solubility for organic and inorganic components. |
| Temperature | 90 - 110 °C | Required to drive the reaction with the less reactive chloride. |
| Time | 4 - 24 h | Monitor by TLC or LC-MS. |
Detailed Experimental Protocol
Note: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (5:1 ratio, to achieve a final concentration of ~0.1 M with respect to the substrate).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the definitive method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[14][20] This reaction is indispensable for synthesizing compounds prevalent in pharmaceuticals.[21]
Scientific Principle & Mechanistic Insight
The catalytic cycle is analogous to other cross-couplings but features a distinct central step.[22][23] After oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[23] The subsequent reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are paramount to prevent catalyst decomposition and promote the final reductive elimination step.[14][22]
Application Notes & Protocol
Catalyst & Ligand: For the challenging coupling of heteroaryl chlorides, highly active catalyst systems are mandatory. Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand such as Xantphos (for a wide range of amines) or a bulky biarylphosphine ligand like BrettPhos or RuPhos.[21][22]
Base Selection: The choice of base is critical and substrate-dependent. Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many amine types. For more sensitive substrates, a weaker base like Cs₂CO₃ or K₂CO₃ may be preferable to avoid side reactions.
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%) | Robust system for heteroaryl chlorides.[24] |
| Base | NaOt-Bu | 2.0 equiv, strong, non-nucleophilic base.[21] |
| Solvent | Anhydrous 1,4-Dioxane | Aprotic solvent with good solvating properties. |
| Temperature | 100 - 110 °C | Necessary for efficient reaction with the chloride substrate. |
| Time | 2 - 18 h | Monitor by TLC or LC-MS. |
Detailed Experimental Protocol
Note: This reaction is extremely sensitive to air and moisture. All operations must be performed in a glovebox or using rigorous Schlenk techniques.
-
Vessel Preparation: Inside a glovebox, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOt-Bu (2.0 equiv) to a dry reaction vial or Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.2 M concentration).
-
Reaction: Seal the vessel tightly. Remove from the glovebox and place in a preheated heating block at 110 °C. Stir for 4-18 hours.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[25][26]
Scientific Principle & Mechanistic Insight
The classic Sonogashira reaction employs a dual catalytic system.[27] The palladium catalyst activates the aryl halide via oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and an amine base (like Et₃N or DIPEA) to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product.[27] Copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), often using stronger bases and higher temperatures.[28]
Application Notes & Protocol
Catalyst System: The combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, with CuI as a co-catalyst is standard.[24][27] For the less reactive chloride, a more active palladium pre-catalyst may be beneficial.
Base/Solvent: The base, typically triethylamine or diisopropylethylamine, often serves as both the base and part of the solvent system, along with a co-solvent like THF or DMF.
Temperature: Reactions can often be run at room temperature for reactive halides, but for this compound, heating to 50-80 °C may be necessary to achieve a reasonable reaction rate.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol%, a common and effective catalyst. |
| Cu Co-catalyst | CuI | 4-10 mol%, facilitates acetylide formation.[27] |
| Base | Triethylamine (Et₃N) | 2.0 - 3.0 equiv, acts as base and ligand scavenger. |
| Solvent | Anhydrous THF or DMF | Good solvent for all components. |
| Temperature | 60 - 80 °C | Moderate heating to overcome the activation barrier. |
| Time | 6 - 24 h | Monitor by TLC or LC-MS. |
Detailed Experimental Protocol
Note: All operations should be performed under an inert atmosphere.
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Under argon, add anhydrous, degassed THF (~0.1 M). Then, add triethylamine (2.5 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture in a preheated 70 °C oil bath.
-
Monitoring: Stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
General Experimental Workflow and Troubleshooting
A successful cross-coupling campaign relies on systematic execution and careful optimization.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure rigorous inert atmosphere techniques and use freshly degassed solvents.[19] Increase catalyst/ligand loading or switch to a more active pre-catalyst.
-
Cause: Unreactive substrate. The C-Cl bond is strong.
-
Solution: Increase reaction temperature or switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos).[11]
-
-
Formation of Side Products:
-
Cause (Suzuki): Protodeboronation of the boronic acid.
-
Solution: Use anhydrous base and minimize reaction time. Ensure the base is added last after establishing an inert atmosphere.
-
Cause (Sonogashira): Homocoupling of the alkyne (Glaser coupling).
-
Solution: Minimize exposure to oxygen. Consider a copper-free protocol.[27]
-
Cause (General): Hydrodehalogenation (replacement of Cl with H).
-
Solution: This can arise from trace water or other proton sources. Ensure all reagents and solvents are scrupulously dry.
-
-
Difficulty in Purification:
-
Cause: Residual palladium catalyst or phosphine oxide byproducts.
-
Solution: Filter the crude reaction mixture through a pad of celite or silica gel before concentration. Use specialized scavengers if necessary.
-
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound, a privileged scaffold in drug discovery. Success with this relatively unreactive substrate hinges on the rational selection of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and the careful optimization of reaction parameters. The protocols and insights provided herein offer a robust starting point for researchers and drug development professionals to efficiently synthesize novel isoquinoline derivatives and accelerate the discovery of new therapeutic agents.
References
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
- Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., Sakaguchi, K., Ikejiri, M., & Miyashita, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]
- Leitch, J. A., & McMullin, C. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. (2005).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Scolaro, C., & Cella, R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2020).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Colacot, T. J. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 50(8), 1895–1905. [Link]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2020).
- Buchwald–Hartwig amin
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2011).
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. (2013).
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2010). Organic & Biomolecular Chemistry. [Link]
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018).
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2018). MDPI. [Link]
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2012). MDPI. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). The Journal of Organic Chemistry. [Link]
- Isoquinoline derivatives and its medicinal activity. (2024).
- Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2025).
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-8-(trifluoromethyl)isoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Sterically and Electronically Demanding N-Aryl Isoquinolines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered many previously arduous synthetic routes obsolete.[1][2]
This application note provides a detailed experimental procedure for a particularly challenging transformation: the Buchwald-Hartwig amination of 1-Chloro-8-(trifluoromethyl)isoquinoline. This substrate presents a confluence of steric and electronic challenges. The chlorine at the 1-position of the isoquinoline ring is notoriously unreactive in nucleophilic aromatic substitution. Furthermore, the trifluoromethyl group at the 8-position is a strong electron-withdrawing group, which can influence the electronic properties of the heterocyclic system, while the nitrogen atom within the isoquinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
This guide is designed to provide researchers with a robust starting point for the successful amination of this and structurally related heteroaryl chlorides, with a focus on the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][5][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex.[7][8] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for a Successful Amination
The success of the Buchwald-Hartwig amination of a challenging substrate like this compound hinges on the judicious selection of several key parameters.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycle (e.g., XPhos Pd G3) | These precatalysts are air- and moisture-stable, offering ease of handling. They readily form the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos) | These ligands promote the oxidative addition of the unreactive aryl chloride and facilitate the reductive elimination step.[1] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7][9] |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | These solvents are compatible with the reaction conditions and help to solubilize the reagents. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen and moisture, so an inert atmosphere is crucial to prevent catalyst deactivation. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific amines.
Materials:
-
This compound (1.0 equiv.)[10]
-
Amine (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Oven-dried glassware
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
Reaction Setup (performed under an inert atmosphere):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add XPhos Pd G3 (0.02 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vial with a Teflon-lined cap.
Reaction Execution:
-
If the reaction was set up in a glovebox, remove the vial and place it in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. The choice of ligand can also be critical; for particularly challenging substrates, screening other bulky biarylphosphine ligands may be beneficial.[11][12]
-
Side Reactions: In some cases, hydrodehalogenation of the starting material can be a competing side reaction. This can sometimes be suppressed by using a different base or solvent.
-
Amine Scope: While this protocol is robust, highly hindered or electronically deactivated amines may require more forcing conditions or a different catalyst system.[5]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl isoquinolines. While the amination of electron-deficient and sterically hindered heteroaryl chlorides such as this compound can be challenging, the use of modern, bulky phosphine ligands and well-defined palladium precatalysts enables these transformations to be carried out with high efficiency. The protocol outlined in this application note provides a solid foundation for researchers to successfully synthesize a wide range of valuable N-heteroaryl compounds.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships | Journal of the American Chemical Society
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC)
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship
- Buchwald Ligands Review | Entegris
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing)
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- This compound | 1196152-92-7 - ChemicalBook
- Isoquinoline synthesis - Organic Chemistry Portal
- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile - Benchchem
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | 1196152-92-7 [chemicalbook.com]
- 11. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Chloro-8-(trifluoromethyl)isoquinoline
Introduction: The Strategic Value of the 8-(Trifluoromethyl)isoquinoline Scaffold
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The introduction of a trifluoromethyl (-CF3) group imparts unique and highly desirable properties to these molecules. The -CF3 group is a powerful bioisostere for other functional groups and can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the 8-(trifluoromethyl)isoquinoline scaffold is a key building block for the development of novel therapeutics, and its 1-chloro derivative serves as a versatile precursor for a multitude of synthetic transformations.
This technical guide provides a comprehensive overview of the synthesis of novel heterocyclic compounds starting from 1-Chloro-8-(trifluoromethyl)isoquinoline. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and provide detailed, field-proven protocols for their execution. The causality behind experimental choices will be elucidated, and self-validating systems will be described to ensure procedural robustness.
Safety Precautions and Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazards: this compound is classified as an irritant.[4] It may cause skin and serious eye irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5][6][7]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6][7] Avoid contact with skin and eyes.[5][6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8] The electron-deficient nature of the isoquinoline ring, further enhanced by the electron-withdrawing trifluoromethyl group at the C8 position, makes the C1-chloro substituent an excellent leaving group for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-8-(trifluoromethyl)isoquinolines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the isoquinoline core and various aryl or heteroaryl boronic acids.[9][10] This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a borate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
This protocol is a generalized procedure based on established methods for similar chloro-heteroaromatic compounds and should be optimized for specific substrates.[12]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) or a combination of a palladium source and a ligand (e.g., Pd(OAc)2, 0.02 equiv., and SPhos, 0.04 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 70-95 |
| Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 80-98 |
| PdCl2(dppf) | Cs2CO3 | DMF | 80 | 75-90 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 1-Amino-8-(trifluoromethyl)isoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position.[13][14]
The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to yield the aminated product.[15]
Caption: A generalized workflow for the Buchwald-Hartwig amination.
This is a general protocol and may require optimization based on the specific amine used.[16]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd2(dba)3/Xantphos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 110 | 65-85 |
| RuPhos-Pd-G3 | LHMDS | THF | 80 | 75-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 1-Alkynyl-8-(trifluoromethyl)isoquinolines
The Sonogashira coupling provides an efficient route to introduce alkynyl functionalities, which are valuable handles for further transformations such as click chemistry or cyclization reactions.[17][18]
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[19] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[20]
This protocol is based on general procedures for Sonogashira reactions and may need to be adapted for specific alkynes.[20]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine). Add the terminal alkyne (1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and take up the residue in an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 25-50 | 60-85 | | Pd(OAc)2/PPh3 | CuI | i-Pr2NH | DMF | 60 | 70-90 |
Table 3: Representative Conditions for Sonogashira Coupling.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The presence of the ring nitrogen and the C8-trifluoromethyl group strongly activates the C1 position of the isoquinoline towards nucleophilic attack.
Mechanistic Considerations
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[21] The nucleophile attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, restoring the aromaticity of the ring.
Protocol: SNAr with N-Nucleophiles (e.g., Hydrazine)
This reaction is a key step towards the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]isoquinolines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or n-butanol).
-
Nucleophile Addition: Add an excess of the nucleophile, such as hydrazine hydrate (5-10 equiv.).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 3: Synthesis of Fused Heterocyclic Systems
The functionalized isoquinolines obtained from the reactions described above are valuable intermediates for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Pyrazolo[4,3-c]isoquinolines
Pyrazolo[4,3-c]isoquinolines are known to possess a range of biological activities, including anti-inflammatory and kinase inhibitory properties.[1][3]
Caption: Synthetic pathway to Pyrazolo[4,3-c]isoquinolines.
-
Intermediate Synthesis: Synthesize 1-hydrazinyl-8-(trifluoromethyl)isoquinoline from this compound using the SNAr protocol described in Part 2.
-
Cyclization: Dissolve the hydrazinyl intermediate (1.0 equiv.) in a suitable solvent such as acetic acid or ethanol. Add a cyclizing agent, for example, a β-ketoester like ethyl acetoacetate (1.1 equiv.).
-
Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, neutralize with a base if necessary, and extract with an organic solvent. Purify the product by column chromatography or recrystallization.
Synthesis of Pyridazino[4,3-c]isoquinolines
Pyridazino[4,3-c]isoquinolines are another class of fused heterocycles with potential biological applications. Their synthesis can be envisioned through a similar strategy involving a hydrazinyl intermediate.[22]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in drug discovery and development to explore the chemical space around the 8-(trifluoromethyl)isoquinoline scaffold. Through the strategic application of modern synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, followed by cyclization reactions, novel molecular architectures with significant potential for biological activity can be efficiently constructed. As with any synthetic procedure, optimization of the described protocols for specific substrates is encouraged to achieve maximal yields and purity.
References
- Brack, A. (1965). Liebigs Annalen der Chemie, 681(1), 105-109.
- Zhang, Y., et al. (Year). Research on the synthesis of trifluoromethyl-substituted isoquinoline-1,3(2h,4h)
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-Iodo-8-(trifluoromethyl)isoquinoline.
- Spectrum Chemical. (2018). SAFETY DATA SHEET: 2-CHLORO-N-(TRIFLUOROMETHYL)BENZENAMINE.
- Asian Journal of Chemistry, 24(5), 2201-2204. (2012).
- Zhang, Y., et al. (Year). Research on the synthesis of trifluoromethyl-substituted isoquinoline-1,3(2h,4h)
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LookChem. (n.d.). 1-Chloroisoquinoline.
- Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Molecules, 19(11), 18865-18878. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Molecules, 27(23), 8507. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.
- Chemistry LibreTexts. (2023).
- Physical Chemistry Chemical Physics, 19(44), 29918-29926. (2017).
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
- Organic Letters. (Year).
- Chemical Communications, 57(67), 8284-8287. (2021). Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles.
- Molecules, 16(12), 10186-10199. (2011). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
- Molecules, 22(1), 113. (2017). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- The Journal of Organic Chemistry, 65(18), 5831-5833. (2000). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
- Organic Letters, 13(10), 2602-2605. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of the American Chemical Society, 140(12), 4443-4452. (2018). Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
- ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-g]isoquinolines (1a–1c, 2a–2c) and...
- RSC Advances, 4(109), 64320-64326. (2014).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bioorganic & Medicinal Chemistry Letters, 6(16), 1931-1934. (1996). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists.
- Molecules, 15(1), 327-339. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
- Molecules, 25(17), 3986. (2020).
- Organic & Biomolecular Chemistry, 12(48), 9895-9898. (2014).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ChemBioChem, 23(4), e202100649. (2022). Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1283719-92-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline, a key intermediate in the development of novel therapeutics. The protocol herein is designed to be robust, scalable, and underpinned by established chemical principles, offering insights into the causality behind experimental choices to ensure both safety and success in a research and development setting.
Introduction: The Significance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound serves as a versatile building block for the synthesis of a wide range of substituted isoquinolines, making it a compound of high interest for drug discovery programs, particularly in oncology and neuroscience. The chloro-substituent at the 1-position provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities.
Synthetic Strategy: A Two-Step Approach
The large-scale synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the construction of the core isoquinolinone ring system, followed by a robust chlorination reaction. This approach allows for the purification of the key intermediate, ensuring the final product is of high purity.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 8-(Trifluoromethyl)isoquinolin-1(2H)-one (Precursor)
The synthesis of the isoquinolinone precursor is achieved through the cyclization of a substituted phenylacetonitrile. This method is advantageous for its scalability and the availability of the starting materials.
Reaction Mechanism
The cyclization of 2-(trifluoromethyl)phenylacetonitrile derivatives to form the isoquinolinone ring is a well-established transformation in heterocyclic chemistry. While the precise mechanism can vary depending on the specific reagents and conditions, a plausible pathway involves the generation of a carbanion or a related nucleophilic species from the phenylacetonitrile, which then undergoes an intramolecular cyclization.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-(Trifluoromethyl)phenylacetonitrile | ≥98% |
| Diethyl carbonate | Reagent grade |
| Sodium ethoxide | ≥95% |
| Ethanol | Anhydrous |
| Toluene | Anhydrous |
| Hydrochloric acid | Concentrated |
| Large-scale reaction vessel | Glass-lined or stainless steel with overhead stirrer, condenser, and temperature control |
| Filtration apparatus | Buchner funnel or filter press |
| Drying oven | Vacuum-capable |
Detailed Protocol
-
Reaction Setup: In a clean, dry, and inerted (e.g., with nitrogen) large-scale reaction vessel, charge anhydrous ethanol (5 volumes relative to the starting material).
-
Base Addition: Carefully add sodium ethoxide (1.5 equivalents) to the ethanol with stirring. The dissolution of sodium ethoxide is exothermic; maintain the temperature below 30 °C.
-
Starting Material Addition: To the stirred solution of sodium ethoxide, add 2-(trifluoromethyl)phenylacetonitrile (1.0 equivalent) and diethyl carbonate (1.2 equivalents) dissolved in anhydrous toluene (2 volumes).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (10 volumes).
-
Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
-
Isolation and Purification:
-
Isolate the precipitated solid by filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or toluene.
-
Part 2: Chlorination of 8-(Trifluoromethyl)isoquinolin-1(2H)-one
The conversion of the isoquinolinone to the target 1-chloro-isoquinoline is accomplished using phosphorus oxychloride (POCl3), a powerful and effective chlorinating agent for this class of compounds.
Reaction Mechanism
The chlorination of the lactam functionality of the isoquinolinone with POCl3 is a classic transformation. The reaction proceeds through the formation of a reactive intermediate, which is then displaced by a chloride ion to yield the desired 1-chloro-isoquinoline.
Caption: Simplified chlorination mechanism.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 8-(Trifluoromethyl)isoquinolin-1(2H)-one | ≥98% |
| Phosphorus oxychloride (POCl3) | Reagent grade |
| Toluene | Anhydrous |
| Sodium bicarbonate | Saturated aqueous solution |
| Dichloromethane (DCM) | Reagent grade |
| Magnesium sulfate | Anhydrous |
| Large-scale reaction vessel | Glass-lined with overhead stirrer, condenser with a scrubber for HCl gas, and temperature control |
| Separation funnel | Appropriate for the scale |
| Rotary evaporator |
Detailed Protocol
-
Reaction Setup: In a clean, dry, and inerted large-scale reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize the evolved HCl gas), charge 8-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equivalent) and anhydrous toluene (5 volumes).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl3) (3.0-5.0 equivalents) to the suspension. The addition is exothermic and should be done at a controlled rate to maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction progress by HPLC or TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas, which should be directed to the scrubber.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Isolate the crude product by filtration and wash the filter cake with cold water.
-
The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol.
-
Alternatively, the quenched aqueous mixture can be extracted with a suitable organic solvent like dichloromethane (DCM).
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight of the product |
| Purity (HPLC) | ≥98% |
Safety Considerations
Phosphorus oxychloride (POCl3) is a highly corrosive and toxic substance that reacts violently with water. [1][2] All manipulations involving POCl3 must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] A safety shower and eyewash station should be readily accessible.[4] The quenching of POCl3 is a highly exothermic process that releases a significant amount of HCl gas. This must be done with extreme caution in a controlled manner, and the evolved gas must be scrubbed.
References
- Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?.
- Air Liquide. (n.d.). Phosphorus Oxychloride.
- ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
- Reddit. (2018). How to purify halo-isoquinolines??.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Chloro-8-(trifluoromethyl)isoquinoline as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract: This technical guide provides an in-depth exploration of 1-Chloro-8-(trifluoromethyl)isoquinoline, a highly functionalized heterocyclic building block, in the context of modern medicinal chemistry and API synthesis. We delve into its chemical properties, reactivity, and its application in cornerstone synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor for the construction of complex molecular architectures with therapeutic potential. Detailed, field-proven protocols are provided, emphasizing the rationale behind procedural steps to ensure reproducibility and success.
Introduction: The Strategic Value of the 8-(Trifluoromethyl)isoquinoline Scaffold
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group, particularly at the 8-position, imparts significant and advantageous modifications to the parent molecule's properties.
Why the -CF₃ Group is Critical for Drug Design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's in vivo half-life.[2]
-
Increased Lipophilicity: The trifluoromethyl group substantially increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially enhancing bioavailability and cell permeability.[2]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF₃ moiety reduces the basicity of the isoquinoline nitrogen. This can be crucial for fine-tuning pKa to optimize target engagement and reduce off-target effects.
-
Improved Target Binding: The -CF₃ group can participate in unique, non-covalent interactions within protein binding pockets, such as dipole-dipole or halogen bonding-like interactions, leading to enhanced potency and selectivity.
This compound capitalizes on these benefits while introducing a synthetically versatile handle—the chlorine atom at the C1 position. This chlorine is activated towards nucleophilic displacement and, more significantly, serves as an excellent coupling partner in palladium-catalyzed reactions, unlocking a vast chemical space for API development.[3][4]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1196152-92-7 | [5] |
| Molecular Formula | C₁₀H₅ClF₃N | N/A |
| Molecular Weight | 231.60 g/mol | N/A |
| Appearance | Typically an off-white to yellow solid | Inferred |
Reactivity Insights: The key to this molecule's utility lies in the electronic interplay between its functional groups. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing -CF₃ group at C8, renders the C1 position highly susceptible to transformation. The chlorine atom at this position is an excellent leaving group, primed for participation in transition metal-catalyzed cross-coupling cycles. This makes it an ideal substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds, which are pivotal transformations in pharmaceutical synthesis.[6]
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for creating the biaryl and heteroaryl-aryl motifs prevalent in many APIs.[7] Using this compound, chemists can readily introduce a diverse range of aryl or heteroaryl substituents at the C1 position.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Detailed Experimental Protocol (Generalized)
This protocol is a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst, e.g., Dichloro(bis-triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (1-5 mol%)
-
Ligand (if required), e.g., SPhos (1.2-2.4 equiv relative to palladium)
-
Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and poor reaction yields. Establishing an inert atmosphere is critical for success.[8]
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Follow this with the addition of the palladium catalyst and any additional ligand.
-
Rationale: Using degassed solvents further minimizes the presence of oxygen. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos are often required for the efficient coupling of electron-deficient and sterically hindered heteroaryl chlorides.[9]
-
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloro-isoquinoline is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-8-(trifluoromethyl)isoquinoline product.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines that are ubiquitous in pharmaceuticals.[10] This reaction allows for the direct coupling of this compound with a vast array of primary and secondary amines.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Generalized)
This protocol requires strictly anhydrous and anaerobic conditions. All operations should be performed in a glovebox or using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium precatalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Phosphine ligand, e.g., XPhos (1.2-2.4 equiv relative to palladium)
-
Base, e.g., Sodium tert-butoxide (NaOtBu) (1.2–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: To the tube, add this compound and the amine. Seal the tube with a septum cap.
-
Solvent Addition: Remove the vessel from the glovebox and add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2–24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 1-amino-8-(trifluoromethyl)isoquinoline derivative.
Summary of Recommended Reaction Conditions
| Reaction | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-110 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
Yields are generalized based on couplings with similar heteroaryl chlorides and are highly dependent on the specific coupling partners used.[8][9][11]
Safety Precautions
-
Reagents: Handle all reagents in a well-ventilated fume hood. Palladium compounds can be toxic and are costly. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Organic solvents are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Gas: Operations involving inert gas should be performed by trained personnel. Ensure proper setup to avoid pressure buildup.
Conclusion
This compound is a high-value, versatile precursor for the synthesis of complex pharmaceutical intermediates and APIs. Its unique electronic and physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting material for drug discovery programs. Mastery of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and modular approach to access a wide diversity of novel 1-substituted-8-(trifluoromethyl)isoquinoline derivatives, paving the way for the development of next-generation therapeutics.
References
- EvitaChem. (n.d.). 8-(Trifluoromethyl)isoquinoline (EVT-3226830). EvitaChem.
- BenchChem. (n.d.). 8-(Trifluoromethyl)isoquinolin-3-ol. BenchChem.
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
- PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information.
- BenchChem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
- ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
- Kim, T. H., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals, 15(1), 64.
- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- European Patent Office. (2001). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Google Patents.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 4. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 5. This compound | 1196152-92-7 [chemicalbook.com]
- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 1-Chloro-8-(trifluoromethyl)isoquinoline
Introduction: The Strategic Importance of Alkynylated Isoquinolines in Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties make it an ideal framework for designing molecules that can effectively interact with various biological targets. The introduction of an alkyne moiety onto this scaffold via the Sonogashira coupling reaction significantly expands the chemical space accessible to medicinal chemists.[3][4] Alkynes are versatile functional groups that can participate in a wide range of subsequent transformations, including cycloadditions (e.g., "click" chemistry), and can also serve as key structural elements that impart rigidity and specific geometries to a molecule.
This guide focuses on the Sonogashira coupling of a particularly challenging substrate: 1-Chloro-8-(trifluoromethyl)isoquinoline. The presence of a chlorine atom at the C1 position, known for its lower reactivity compared to bromine or iodine, coupled with the strongly electron-withdrawing trifluoromethyl group at the C8 position, presents a formidable synthetic challenge.[5][6] The trifluoromethyl group, while beneficial for modulating physicochemical properties such as metabolic stability and lipophilicity, further deactivates the C1-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[7][8]
These application notes provide a comprehensive analysis of the key parameters governing the successful Sonogashira coupling of this substrate. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering both copper-catalyzed and copper-free protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to efficiently synthesize novel alkynylated isoquinoline derivatives for their research endeavors.
Reaction Principle and Mechanistic Considerations
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][9][10] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The catalytic cycle can be broadly understood through two interconnected cycles: the palladium cycle and the copper cycle.
The Catalytic Cycles
The generally accepted mechanism involves two main cycles working in concert.
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final alkynylated product and regenerates the Pd(0) catalyst.[10]
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then transfers the acetylide group to the palladium complex in the transmetalation step.[10]
Challenges with this compound
-
Aryl Chloride Inertness : The C-Cl bond is significantly stronger than C-Br and C-I bonds, making oxidative addition to the Pd(0) center the rate-limiting step.[5] This necessitates the use of more electron-rich and sterically demanding ligands to promote this challenging step.
-
Electron-Deficient Substrate : The potent electron-withdrawing effect of the trifluoromethyl group at the C8 position reduces the electron density of the isoquinoline ring system. This electronic effect can further hinder the oxidative addition of the C1-Cl bond to the palladium catalyst.[6]
Recommended Protocols and Reagent Selection
Given the challenging nature of the substrate, careful selection of the reaction components is paramount for a successful coupling. Below are two recommended protocols: a traditional copper-catalyzed method and a more modern copper-free approach.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point, leveraging the well-established synergy of palladium and copper catalysis.
| Component | Reagent | Stoichiometry (mol%) | Rationale |
| Substrate | This compound | 1.0 equiv | |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol% | A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 4 - 10 mol% | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step. |
| Ligand | Triphenylphosphine (PPh₃) | 4 - 10 mol% | Often added to stabilize the palladium catalyst and prevent palladium black precipitation. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 equiv | Acts as a scavenger for the HX generated during the reaction and facilitates the deprotonation of the terminal alkyne. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 0.1 - 0.2 M | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 50 - 80 °C | Elevated temperatures are often necessary to drive the reaction to completion with less reactive chlorides. |
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) to achieve a concentration of approximately 0.1 M with respect to the isoquinoline substrate.
-
Add the amine base (2.0 - 3.0 equiv) followed by the terminal alkyne (1.2 - 1.5 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (50 - 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Copper-Catalyzed Sonogashira Coupling
Caption: A streamlined workflow for the copper-catalyzed Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free protocols have gained popularity as they circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in copper-catalyzed systems.[11][12][13] These methods often rely on more sophisticated palladium catalysts and stronger bases.
| Component | Reagent | Stoichiometry (mol%) | Rationale |
| Substrate | This compound | 1.0 equiv | |
| Alkyne | Terminal Alkyne | 1.5 equiv | A slightly larger excess may be beneficial in the absence of copper. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or (AllylPdCl)₂ | 1 - 2.5 mol% | These are common Pd(0) sources for in situ catalyst generation. |
| Ligand | XPhos or SPhos or P(t-Bu)₃ | 4 - 10 mol% | Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[14][15] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 2.0 equiv | Inorganic bases are often employed in copper-free systems. |
| Solvent | 1,4-Dioxane or Toluene | 0.1 - 0.2 M | Anhydrous and degassed solvents are critical. |
| Temperature | 100 - 120 °C | Higher temperatures are generally required for copper-free couplings of aryl chlorides. |
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.025 equiv) and the phosphine ligand (e.g., XPhos, 0.04 - 0.10 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for approximately 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv), the inorganic base (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (100 - 120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Rinse the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Copper-Free Sonogashira Coupling
Caption: A streamlined workflow for the copper-free Sonogashira coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened solvents and reagents. Consider a different palladium pre-catalyst or ligand. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Inappropriate base | For copper-free systems, ensure the base is sufficiently strong. For copper-catalyzed reactions, ensure the amine is not coordinating too strongly to the palladium. | |
| Formation of Homocoupled Alkyne (Glaser Product) | Copper-catalyzed reaction | Switch to a copper-free protocol. Reduce the amount of copper co-catalyst. |
| Dehalogenation of Starting Material | Presence of water or other protic sources | Ensure strictly anhydrous conditions. |
| Side reaction with the base | Consider a different, less nucleophilic base. | |
| Formation of Palladium Black | Catalyst decomposition | Increase ligand concentration. Ensure proper degassing of the solvent. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. Success hinges on the careful selection of a robust catalytic system capable of activating the inert C-Cl bond in this electron-deficient substrate. Both copper-catalyzed and copper-free protocols offer viable pathways, with the latter often providing cleaner reactions at the expense of requiring more specialized and air-sensitive reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop and optimize this important reaction for their specific applications.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes. Organic Letters, 5(22), 4191-4194.
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
- Gobert, F., et al. (2020). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 70(23), 9382-9390.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Zhang, L., & Studer, A. (2014). A method for the synthesis of the biologically important 1-trifluoromethylated isoquinolines.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- J.C. Scaiano, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(20), 6238.
- PubChem. (n.d.). 1-Chloroisoquinoline.
- Wikipedia. (n.d.). Sonogashira coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
- Chen, J., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 23(10), 2483.
- J.A. Bodkin, et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 166.
- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related fluorinated isoquinolines. The trifluoromethyl group, while beneficial for the pharmacological profile of a molecule, introduces unique challenges into its synthesis.[1][2][3] This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve yields.
Proposed Synthetic Pathway
A common and effective route to this compound involves a two-step process:
-
Step 1: Cyclization to form 8-(trifluoromethyl)isoquinolin-1(2H)-one. This is typically achieved via a Bischler-Napieralski type reaction, which involves the intramolecular cyclization of a β-arylethylamide.[4][5][6][7]
-
Step 2: Chlorination of the isoquinolinone. The resulting 8-(trifluoromethyl)isoquinolin-1(2H)-one is then chlorinated to yield the final product, this compound.
This guide will address potential issues in both of these critical steps.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Step 1: Synthesis of 8-(trifluoromethyl)isoquinolin-1(2H)-one (Cyclization)
Q1: My Bischler-Napieralski reaction for the cyclization step is giving a low yield or failing to proceed. What are the common causes and solutions?
A1: Low yields in this step are the most frequently encountered problems. The primary reason is the strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group, which deactivates the aromatic ring towards the necessary intramolecular electrophilic aromatic substitution.[8]
-
Cause 1: Deactivated Aromatic Ring. The -CF3 group reduces the nucleophilicity of the benzene ring, making the cyclization step sluggish.[8]
-
Solution: Standard dehydrating agents like phosphorus oxychloride (POCl₃) alone may be insufficient.[9] Using a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective for deactivated substrates.[7][10] This combination generates a more reactive pyrophosphate intermediate, which can facilitate the cyclization.[9][11] Alternatively, using a higher boiling point solvent like xylene can allow for higher reaction temperatures, which may improve the yield.[11]
-
-
Cause 2: Incomplete Amide Formation. The cyclization will not proceed if the precursor, N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide, has not been synthesized in high purity and yield.
-
Solution: Ensure the starting amine and formylating agent are pure. Monitor the amide formation step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the cyclization step.
-
-
Cause 3: Side Reactions. A common side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives, particularly under harsh conditions.[10][11]
-
Solution: To suppress the retro-Ritter reaction, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the undesired styrene byproduct.[10][11] Some modified Bischler-Napieralski procedures use milder reagents to avoid the formation of the nitrilium ion intermediate that leads to this side reaction.[11]
-
Step 2: Chlorination of 8-(trifluoromethyl)isoquinolin-1(2H)-one
Q2: I am having difficulty with the chlorination of the isoquinolinone intermediate. What are the recommended reagents and conditions?
A2: The conversion of the lactam (isoquinolinone) to the chloro-derivative is a standard transformation, but requires careful control.
-
Cause 1: Ineffective Chlorinating Agent. The choice of chlorinating agent is crucial.
-
Solution: Phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent for this transformation. It acts as both the chlorinating agent and a dehydrating agent. Using POCl₃ as the solvent and refluxing the mixture is a standard procedure. In some cases, the addition of a catalytic amount of a tertiary amine, like N,N-dimethylaniline, can accelerate the reaction.
-
-
Cause 2: Incomplete Reaction. The reaction may not go to completion if the temperature is too low or the reaction time is too short.
-
Solution: Ensure the reaction is heated to reflux (around 105-110 °C for POCl₃) and monitor the progress by TLC. The disappearance of the starting isoquinolinone spot is a good indicator of completion. An overnight reflux is often sufficient.
-
-
Cause 3: Difficult Work-up. The work-up of reactions involving POCl₃ can be hazardous if not done correctly.
-
Solution: After the reaction is complete, the excess POCl₃ must be removed, typically by distillation under reduced pressure. The remaining residue must be quenched very carefully and slowly by pouring it onto crushed ice or adding ice water to it under vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process. The product can then be extracted with a suitable organic solvent like dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes to this compound?
A1: Yes, while the pathway described is common, other strategies exist. For instance, one could envision a route starting from a pre-chlorinated and trifluoromethylated benzene derivative, followed by the construction of the isoquinoline ring. However, these routes often involve more steps and may have their own challenges with regioselectivity. Modern methods involving transition-metal-catalyzed C-H activation and annulation are also being developed for isoquinoline synthesis and could potentially be adapted.[2][8]
Q2: What is the best way to purify the final product?
A2: The crude this compound obtained after work-up is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes. The purity of the fractions can be monitored by TLC.
Q3: Can I use other chlorinating agents besides POCl₃?
A3: While POCl₃ is the most standard, other reagents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ can also be used. Thionyl chloride (SOCl₂) is generally less effective for this specific transformation. The choice of reagent can sometimes influence the formation of byproducts, so optimization may be required for your specific substrate.
Optimized Reaction Conditions Summary
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide, P₂O₅, POCl₃ | 8-(trifluoromethyl)isoquinolin-1(2H)-one, POCl₃ |
| Solvent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Temperature | Reflux (approx. 110 °C) | Reflux (approx. 110 °C) |
| Typical Reaction Time | 4-12 hours | 8-16 hours |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
| Expected Yield | 60-75% (after optimization) | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 8-(trifluoromethyl)isoquinolin-1(2H)-one
-
To a solution of N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide (1.0 eq) in anhydrous phosphorus oxychloride (POCl₃, 5-10 volumes), add phosphorus pentoxide (P₂O₅, 1.5 - 2.0 eq) in portions under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-(trifluoromethyl)isoquinolin-1(2H)-one.
Protocol 2: Synthesis of this compound
-
Place 8-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.
-
Caution: Highly exothermic! In a well-ventilated fume hood, carefully and slowly quench the residue by adding it to crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Caption: Decision tree for troubleshooting low cyclization yields.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Wikipedia. Pomeranz–Fritsch reaction. [Link]
- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- PubMed Central (PMC).
- Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
- Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
- Pictet-Spengler Isoquinoline Synthesis. (Publication link not a direct landing page, but provides context on the reaction). [Link]
- ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
- Slideshare. Bischler napieralski reaction. [Link]
- Wikipedia. Pictet–Spengler reaction. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- ResearchGate.
- RSC Publishing.
- YouTube. Bischler-Napieralski Reaction. [Link]
- PubMed Central (PMC).
- Chemistry Online. Quinolines and isoquinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
troubleshooting side reactions in trifluoromethylated isoquinoline synthesis
Welcome to the Technical Support Center for Trifluoromethylated Isoquinoline Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important class of molecules. The strategic incorporation of a trifluoromethyl (CF₃) group into the isoquinoline scaffold is a powerful tactic in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the strong electron-withdrawing nature of the CF₃ group often introduces significant challenges in classical synthetic routes. This guide offers expert insights and practical solutions to common side reactions and experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Bischler-Napieralski reaction for a trifluoromethylated isoquinoline failing or giving a very low yield?
A1: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which are then oxidized to isoquinolines.[2][3] This reaction is an intramolecular electrophilic aromatic substitution. The primary reason for failure or low yield when synthesizing trifluoromethylated isoquinolines via this method is the severe deactivation of the aromatic ring by the electron-withdrawing trifluoromethyl group.[4] This deactivation hinders the crucial cyclization step, often requiring much harsher reaction conditions than for substrates with electron-donating groups.[2][4]
Q2: What are the most common side reactions in the Bischler-Napieralski synthesis of trifluoromethylated isoquinolines?
A2: The harsh conditions required to overcome aromatic ring deactivation can lead to several side reactions. A prominent side reaction is the retro-Ritter reaction , which results in the formation of a styrene derivative.[4][5] This occurs when the nitrilium salt intermediate, formed during the reaction, fragments. Additionally, depending on the substitution pattern of your starting material, you may observe the formation of regioisomers if cyclization can occur at an alternative position on the aromatic ring.[4]
Q3: My Pictet-Spengler reaction to form a trifluoromethylated tetrahydroisoquinoline is not proceeding as expected. What could be the issue?
A3: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7][8] Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. An electron-withdrawing trifluoromethyl group will decrease the ring's nucleophilicity, making the intramolecular electrophilic aromatic substitution step more difficult.[7] This often necessitates stronger acids and higher temperatures, which can lead to decomposition of starting materials or products.
Q4: I am observing the formation of an unexpected tolyl derivative in my synthesis of a trifluoromethylated isoquinoline from a benzylphosphonium salt. What is the cause?
A4: This side reaction can occur when a benzyl anion is generated as an intermediate. Instead of undergoing the desired substitution, the benzyl anion, which is relatively stable and a poor nucleophile, can be protonated by a proton source in the reaction mixture. This protonated intermediate is then hydrolyzed to yield a tolyl derivative.[9]
Troubleshooting Guides
Troubleshooting the Bischler-Napieralski Reaction
Problem: Low to No Product Yield
The primary challenge is the reduced nucleophilicity of the aromatic ring due to the electron-withdrawing CF₃ group, making the intramolecular cyclization difficult.[4]
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can overcome the activation barrier for cyclization. Consider switching to a higher-boiling solvent such as xylene or toluene and running the reaction at reflux.[4][5]
-
Use Stronger Dehydrating Agents: For deactivated aromatic rings, standard dehydrating agents like phosphoryl chloride (POCl₃) alone may be insufficient.[2] A more potent combination is phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[2] This mixture generates a more reactive pyrophosphate intermediate.[2][5]
-
Employ Modern, Milder Methods: If harsh conditions are not viable for your substrate, consider alternative catalytic methods. For instance, activation of the amide with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate cyclization under milder conditions.[10]
| Dehydrating Agent/Lewis Acid | Typical Conditions | Suitability for Deactivated Rings |
| Phosphoryl chloride (POCl₃) | Reflux in neat POCl₃ or a high-boiling solvent | Less effective; often results in low yields[4] |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | Reflux in POCl₃ | More effective; generates a more reactive intermediate[2][5] |
| Trifluoromethanesulfonic anhydride (Tf₂O) / 2-chloropyridine | Low temperature to room temperature | Highly effective for a range of substrates, including deactivated ones[10] |
| Polyphosphoric acid (PPA) | High temperatures (e.g., 150-200 °C) | Effective, but requires high temperatures |
Problem: Formation of Retro-Ritter Product (Styrene Derivative)
This side reaction is evidence for the formation of a nitrilium salt intermediate which can fragment.[5]
Solutions:
-
Solvent Choice: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter product.[4][5] However, this may not always be practical due to the cost or availability of the nitrile.
-
Alternative Acylating Agents: The use of oxalyl chloride can form an N-acyliminium intermediate, which may be less prone to the retro-Ritter fragmentation pathway.[5]
Troubleshooting the Pictet-Spengler Reaction
Problem: Inefficient Cyclization
The electron-withdrawing nature of the CF₃ group makes the aromatic ring less nucleophilic, hindering the ring-closing step.[7]
Solutions:
-
Stronger Acid Catalysis: For less nucleophilic aromatic rings, stronger acids are often required to promote the reaction.[7] Consider using trifluoroacetic acid (TFA) or even superacids, but be mindful of potential substrate decomposition.
-
Higher Reaction Temperatures: Increasing the temperature can help to overcome the energy barrier for cyclization. Refluxing in a suitable solvent may be necessary.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by rapidly reaching and maintaining the required high temperatures.
Troubleshooting Trifluoromethylation Reactions
Problem: C-Trifluoromethylation of Phenols Instead of O-Trifluoromethylation
When using electrophilic trifluoromethylating reagents, such as Togni's reagent, with phenols that are unsubstituted at the ortho and para positions, C-trifluoromethylation can become the dominant reaction pathway over the desired O-trifluoromethylation.[11]
Solutions:
-
Steric Hindrance: Employing a sterically hindered phenol can favor O-trifluoromethylation. For example, 2,4,6-trimethylphenol has been shown to undergo O-trifluoromethylation, albeit in low yields.[11]
-
Alternative Reagents: Explore different electrophilic trifluoromethylating reagents. O-(trifluoromethyl)-dibenzofuranium salts, generated in situ, can be effective for the trifluoromethylation of phenols.[11]
Experimental Protocols
General Protocol for a Modified Bischler-Napieralski Reaction using Tf₂O
This protocol is adapted from Movassaghi et al. and is suitable for substrates that are sensitive to harsh conditions.[10]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-arylethylamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amide Activation: Cool the solution to -78 °C (dry ice/acetone bath). Add 2-chloropyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq).
-
Cyclization: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Protocol for Radical Trifluoromethylation to Synthesize 1-CF₃-Isoquinolines
This protocol is based on the work of Zhang and Studer for the synthesis of 1-trifluoromethylated isoquinolines.[12]
-
Reaction Setup: In a reaction tube, combine the β-aryl-α-isocyano-acrylate (1.0 eq), Togni's reagent (1.5 eq), and a suitable solvent (e.g., dichloroethane).
-
Execution: Heat the reaction mixture at 80 °C for the specified time (typically several hours), monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the 1-trifluoromethylated isoquinoline.
Visualizations
Logical Flow for Troubleshooting Low Yield in Bischler-Napieralski Synthesis
A troubleshooting workflow for low yields.
Mechanistic Divergence in Trifluoromethylated Isoquinoline Synthesis
Potential side reaction pathways.
References
- (A) Synthesis of biologically important 1-trifluoromethylated... | Download Scientific Diagram. ResearchGate.
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin.
- Isoquinoline. Wikipedia.
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. J-STAGE.
- Pictet–Spengler reaction. Wikipedia.
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry - ACS Publications.
- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi.
- Bischler–Napieralski reaction. Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc.
- Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-8-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the purification of crude 1-Chloro-8-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of 1-chloro-isoquinolines involves the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] Another potential route involves the reaction of an isoquinoline N-oxide with a chlorine source.[3][4]
Based on these synthetic pathways, you can anticipate the following impurities:
-
Unreacted Starting Material: 8-(Trifluoromethyl)isoquinolin-1(2H)-one or 8-(trifluoromethyl)isoquinoline N-oxide may be present if the reaction has not gone to completion.
-
Hydrolysis Product: The 1-chloro group is susceptible to hydrolysis, which can revert the product back to 8-(trifluoromethyl)isoquinolin-1(2H)-one, particularly during aqueous work-up or on silica gel.[5]
-
Isomeric Byproducts: Depending on the synthetic precursors and reaction conditions, the formation of other chlorinated isoquinoline isomers is possible, though typically in minor amounts.
-
Residual Chlorinating Agent and Byproducts: Traces of POCl₃ or its hydrolysis products (e.g., phosphoric acid) may be present. These are typically removed during the initial work-up but can persist.
-
Polymeric Materials: As with many heterocyclic syntheses, the formation of tar-like or polymeric byproducts can occur, especially if the reaction is overheated or run for an extended period.
Purification Strategy Overview
A two-step purification strategy is generally recommended for achieving high purity of this compound. This involves an initial flash column chromatography to remove the bulk of the impurities, followed by recrystallization as a final polishing step.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Column Chromatography Issues
Q2: My compound is not moving from the origin on the TLC plate/column. What should I do?
This indicates that the solvent system (eluent) is not polar enough to move your compound up the silica gel. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.[2] For quinoline derivatives, a starting point of 10-50% ethyl acetate in hexanes is often recommended.[6]
Q3: All my spots are running at the solvent front on the TLC plate. What does this mean?
This is the opposite problem; the eluent is too polar. You need to decrease the polarity of the solvent system. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.[2]
Q4: I am getting poor separation between my product and an impurity. How can I improve this?
To improve separation, you can try the following:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents for another of a different selectivity class (e.g., replacing ethyl acetate with dichloromethane or diethyl ether) can significantly improve separation even if the overall polarity is similar.[7]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. For halogenated heterocycles, reverse-phase chromatography on a C18 column can be an effective alternative.[8] The mobile phase for reverse-phase chromatography is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9][10]
Q5: I suspect my compound is degrading on the silica gel column. What are the signs and what can I do?
Signs of degradation on silica gel include streaking on the TLC plate, the appearance of new, more polar spots after the compound has been on the column for some time, and low overall recovery. The 1-chloro-isoquinoline moiety can be sensitive to the acidic nature of silica gel, leading to hydrolysis back to the isoquinolin-1(2H)-one.
To mitigate this:
-
Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine. A common practice is to add ~0.5-1% triethylamine to the eluent to prevent streaking and degradation of basic compounds like isoquinolines.[6]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or reverse-phase silica (C18), which are less acidic.
Recrystallization Issues
Q6: I can't find a suitable single solvent for recrystallization. What should I do?
If a single solvent does not provide the desired solubility profile (poorly soluble when cold, highly soluble when hot), a two-solvent system is a good alternative.[11]
-
Procedure for a Two-Solvent Recrystallization:
-
Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble at room temperature.
-
Heat the solution gently.
-
Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Common solvent combinations for compounds of moderate polarity include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. To prevent this:
-
Use a More Dilute Solution: Add more of the "good" solvent before adding the "poor" solvent.
-
Cool the Solution More Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[11]
Experimental Protocols
Flash Column Chromatography
This is a general procedure that should be optimized for your specific crude material using TLC analysis first.
1. Preparation:
- Select a solvent system based on TLC analysis. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.4 for your product.[6]
- Prepare the column by either dry or wet packing with silica gel (230-400 mesh).
- If your compound is sensitive to acid, consider pre-treating the silica gel with triethylamine or adding 0.5% triethylamine to your eluent.
2. Sample Loading:
- Dissolve your crude material in a minimal amount of the column eluent or a more polar solvent like dichloromethane.
- Alternatively, for less soluble materials, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.
3. Elution and Fraction Collection:
- Run the column using positive pressure (flash chromatography).
- Collect fractions and monitor them by TLC to identify those containing your pure product.
4. Solvent Removal:
- Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
1. Solvent Selection:
- Test the solubility of your crude material in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.[12] Potential solvents to screen include hexanes, ethyl acetate, isopropanol, and acetonitrile.
2. Dissolution:
- Place the crude material in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Cooling and Crystallization:
- Allow the flask to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
5. Drying:
- Dry the purified crystals under vacuum.
Purity Assessment
To ensure the purity of your this compound, the following analytical techniques are recommended:
| Technique | Typical Parameters & Expected Observations |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254Mobile Phase: Ethyl acetate/Hexanes (e.g., 20:80 v/v). Adjust polarity as needed.Visualization: UV light (254 nm). The trifluoromethylated isoquinoline ring is a strong UV chromophore. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[8][9]Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA or formic acid.[9]Detection: UV at a wavelength where the compound has a strong absorbance (e.g., 254 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Expect signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the isoquinoline ring will show characteristic splitting patterns.¹³C NMR: The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the chlorine will also have a characteristic chemical shift.¹⁹F NMR: A singlet is expected for the CF₃ group. |
| Mass Spectrometry (MS) | Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).Expected m/z: The protonated molecule [M+H]⁺ should be observed, showing a characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio). |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and the solvents used in its purification.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: Halogenated aromatic compounds can be irritants and may have unknown toxicological properties. Avoid contact with skin and eyes.[1]
-
Storage: Store the purified compound in a tightly sealed container in a cool, dry place, protected from light. The trifluoromethyl group generally enhances the stability of the molecule.[13]
Visual Workflow and Data Summary
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common purification issues.
References
- Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic.
- Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.
- Lalevée, J., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations.
- Wikipedia. (n.d.). Isoquinoline.
- ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Professor Dave Explains. (2020, January 10).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4531-4533.
- Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 833.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Vulcanchem. (n.d.). 1-Chloroisoquinolin-8-ol.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (2016, August). (A) Synthesis of biologically important 1-trifluoromethylated... [Image].
- ResearchGate. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts.
- PubMed. (n.d.). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography.
- PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones.
- Science.gov. (n.d.). performance reversed-phase chromatography: Topics by Science.gov.
- Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.
- ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 8, 2026, from a Journal of the Indian Chemical Society article.
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cross-Coupling Reactions for 1-Chloro-8-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the optimization of cross-coupling reactions involving 1-chloro-8-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize this unique and challenging heterocyclic building block. Here, we synthesize established principles of organometallic catalysis with practical, field-proven insights to help you navigate the complexities of your experiments.
Scientific Introduction: Understanding the Substrate
The substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling catalysis. The chlorine atom at the C1 position is activated towards oxidative addition by the adjacent electron-withdrawing nitrogen atom. However, the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C8 position significantly modulates the electronic properties of the entire ring system. This substituent can enhance the stability and lipophilicity of the resulting products, making it a valuable moiety in medicinal chemistry.[1][2] Understanding these electronic effects is paramount for troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction of this compound is not proceeding, and I am recovering my starting material. What are the first steps to troubleshoot this?
A1: When a Suzuki-Miyaura coupling fails, it is crucial to systematically evaluate the core components of the reaction. Here are the primary areas to investigate:
-
Catalyst and Ligand Activity: The choice of palladium precursor and ligand is critical. The nitrogen lone pair in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalysis. To counteract this, consider using bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These promote the desired catalytic cycle.[3]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen, and that all solvents are properly degassed.[3][4]
-
Base Selection: The base is not merely a spectator. Its strength and solubility are critical. For a challenging substrate like this, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate. The base's role extends to facilitating the crucial transmetalation step.
Q2: I am observing a significant amount of boronic acid homocoupling in my Suzuki reaction. How can I minimize this side product?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:
-
Improve Degassing: Enhance your degassing procedure for the solvent. Multiple freeze-pump-thaw cycles are more effective than simple sparging with an inert gas.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[3]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
Q3: In my Buchwald-Hartwig amination, I am seeing hydrodehalogenation of my starting material instead of the desired C-N bond formation. What causes this and how can it be prevented?
A3: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. The likely culprits are:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.
-
Amine Quality: Use a high-purity amine. Some amines can contain impurities that act as hydrogen donors.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that favors amination.[3]
Q4: My Sonogashira coupling is sluggish and gives low yields. What adjustments should I consider?
A4: For Sonogashira couplings of chloro-heterocycles, several factors can be optimized:
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and of high purity.
-
Ligand Choice: While often performed with triphenylphosphine, more electron-rich and bulky ligands can be beneficial for challenging substrates.
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
-
Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These often require a stronger base and a more robust palladium/ligand system.
Optimization Workflow
A logical approach to optimizing your cross-coupling reaction is essential. The following workflow, represented as a decision tree, can guide your experimental design.
Caption: A stepwise workflow for troubleshooting and optimizing cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are generalized starting points based on successful couplings of similar chloro-N-heterocycles. Optimization for this compound is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies used for other challenging chloro-heterocycles.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous Toluene and Deionized Water
-
Schlenk flask or microwave vial
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).[4]
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add a solution of this compound in the chosen anhydrous solvent, followed by the amine.
-
Reaction: Heat the sealed tube at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Understanding the Catalytic Cycle
A firm grasp of the reaction mechanism is invaluable for effective troubleshooting. The Suzuki-Miyaura coupling, for example, proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Key Reaction Parameters
For successful cross-coupling of this compound, careful selection of reagents is paramount. The following table provides a starting point for screening.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos | PPh₃, XPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Et₃N, DIPEA, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | THF, DMF, Et₃N |
| Temp. (°C) | 80 - 120 | 80 - 120 | 25 - 100 |
Final Recommendations
The functionalization of this compound is a challenging yet rewarding endeavor. The electron-deficient nature of this substrate makes it highly susceptible to nucleophilic attack, but also demands a highly active catalyst system to achieve efficient oxidative addition. Success will likely hinge on the careful selection of a bulky, electron-rich ligand and a suitable base. We recommend starting with the Suzuki-Miyaura conditions outlined above, as this reaction class often exhibits broad functional group tolerance. Always perform a small-scale test reaction to establish feasibility before committing larger quantities of material.
References
- Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8526.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- MDPI. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals, 15(1), 64.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-8-(trifluoromethyl)isoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Chloro-8-(trifluoromethyl)isoquinoline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this specialized heterocyclic compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry, owing to the unique electronic properties conferred by the chloro and trifluoromethyl substituents. However, these same properties can present challenges during purification. The electron-withdrawing nature of both groups can influence the compound's reactivity and chromatographic behavior, while potential side reactions during synthesis can lead to closely related impurities that are difficult to separate.
This guide provides a structured approach to troubleshooting common purification issues, enabling researchers to achieve high purity of the target compound efficiently.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a practical, question-and-answer format.
Q1: My crude this compound appears as a dark, oily residue after the reaction work-up. How should I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of residual high-boiling solvents, polymeric materials, or colored byproducts from the reaction. A systematic approach involving a preliminary purification step followed by a more refined method is recommended.
Initial Cleanup:
-
Solvent Trituration: Before attempting more complex purification methods, trituration with a non-polar solvent can be highly effective.
-
Procedure: Add a minimal amount of cold hexanes or heptane to the crude oil. Stir or sonicate the mixture. If the desired product is a solid, it may precipitate, leaving many impurities in the solvent.
-
Causality: Non-polar impurities and residual non-polar solvents will dissolve in the hexanes, while the more polar this compound should have limited solubility, especially at low temperatures.
-
-
Filtration through a Silica Plug: If trituration does not yield a solid, or if the product remains oily, filtering through a short plug of silica gel can remove baseline impurities.
-
Procedure: Pack a small amount of silica gel into a fritted funnel or a pipette plugged with cotton. Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through the silica plug, eluting with a slightly more polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Causality: This rapid filtration removes highly polar, baseline impurities and can significantly clean up the crude material before proceeding to more rigorous purification.
-
Workflow for Initial Cleanup of Oily Crude Product
Caption: Decision workflow for the initial cleanup of an oily crude product.
Q2: I am observing a persistent yellow or brown color in my this compound even after initial purification. What is the likely cause and how can I remove it?
Answer: A persistent color in the final product often points to the presence of minor, highly conjugated impurities or degradation products. These can sometimes co-elute with the main product during chromatography.
Potential Causes:
-
Residual Starting Material: Incomplete reaction of the precursor, 8-(trifluoromethyl)isoquinoline N-oxide, can leave behind colored impurities.
-
Side-Reaction Products: The use of phosphorus oxychloride (POCl₃) in the synthesis can sometimes lead to the formation of colored byproducts, especially if the reaction temperature is not well-controlled.[1]
-
Oxidation: Aromatic compounds, particularly nitrogen-containing heterocycles, can be susceptible to air oxidation, leading to colored degradation products.
Decolorization Techniques:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.
-
Protocol:
-
Dissolve the colored product in a suitable hot solvent (one in which the product is highly soluble at elevated temperatures).
-
Add a small amount of activated carbon (typically 1-5% by weight of the product).
-
Heat the mixture gently for a few minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color.
-
-
Recrystallization from a Different Solvent System: Sometimes, a change in the recrystallization solvent can leave the colored impurity in the mother liquor.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent"). Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[2]
-
Q3: My Thin Layer Chromatography (TLC) shows an impurity with a very similar Rf value to my product. How can I achieve better separation using flash column chromatography?
Answer: Separating closely eluting impurities is a common challenge in chromatography. Optimizing the mobile phase and stationary phase is key to achieving good resolution.
Strategies for Improved Chromatographic Separation:
-
Mobile Phase Optimization:
-
Solvent Polarity: Reduce the overall polarity of the eluent. A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.
-
Solvent Selectivity: The choice of solvents in your mobile phase can significantly impact selectivity. For halogenated aromatic compounds, experimenting with different solvent systems can be beneficial.[3][4]
-
Common Systems:
-
Hexanes/Ethyl Acetate: A standard choice for a wide range of polarities.
-
Hexanes/Dichloromethane: Can offer different selectivity for halogenated compounds.
-
Toluene/Ethyl Acetate: The aromatic nature of toluene can provide different pi-pi interactions with the stationary phase and the analytes.
-
-
-
-
Stationary Phase Considerations:
-
Standard Silica Gel: For most applications, standard silica gel (40-63 µm particle size) is sufficient.
-
High-Resolution Silica: For very difficult separations, using a higher-grade silica with a smaller particle size can improve resolution, although it will require higher pressure.
-
Recommended Flash Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard and cost-effective for most purifications. |
| Mobile Phase | Gradient elution from 100% Hexanes to a mixture of Hexanes/Ethyl Acetate (e.g., 9:1 or 8:2) | Starting with a non-polar eluent allows for the removal of non-polar impurities, and a gradual increase in polarity will then elute the product, hopefully separated from closely related impurities. |
| Loading Method | Dry loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often leads to sharper bands and better separation compared to wet loading. |
Workflow for Optimizing Flash Chromatography
Caption: A systematic approach to optimizing flash chromatography for challenging separations.
Frequently Asked Questions (FAQs)
What are the most likely impurities in crude this compound?
While a definitive list of impurities is dependent on the specific reaction conditions, based on the common synthesis of 1-chloroisoquinolines from their corresponding N-oxides using POCl₃, the following are plausible impurities:
-
Unreacted Starting Material: 8-(Trifluoromethyl)isoquinoline N-oxide. This is a polar compound and should be easily separable by silica gel chromatography.
-
Hydrolysis Product: 8-(Trifluoromethyl)isoquinolin-1(2H)-one. The 1-chloro group is susceptible to hydrolysis, especially during aqueous work-up. This impurity is more polar than the desired product.
-
Other Chloro Isomers: While the 1-position is the most common site of chlorination, trace amounts of other chlorinated isomers could potentially form, though this is less likely under standard conditions.
-
Phosphorus-Containing Byproducts: Residual phosphorus-based reagents or byproducts from the reaction with POCl₃. These are typically highly polar and are usually removed during the aqueous work-up.
What is a good starting point for developing a recrystallization protocol for this compound?
Recrystallization is an excellent technique for final purification to obtain highly crystalline material.[5][6] The key is to find a suitable solvent or solvent system.
Solvent Screening Protocol:
-
Single Solvent Screening:
-
Place a small amount of your compound (a few milligrams) in a test tube.
-
Add a few drops of a solvent at room temperature. If the compound dissolves immediately, the solvent is too good and not suitable for recrystallization.
-
If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot, and then precipitates upon cooling, you have found a good single solvent for recrystallization.
-
Suggested Solvents to Screen: Ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes.
-
-
Two-Solvent System:
-
If a suitable single solvent cannot be found, a two-solvent system is often effective.[7]
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Suggested Solvent Pairs:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Acetone/Water
-
-
| Solvent System | Characteristics |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexanes | Effective for less polar compounds; use with caution due to the volatility of dichloromethane. |
How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
References
- Jain, A., & Blum, A. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19).
- University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
- PubChem. (n.d.). Isoquinoline, 1-chloro-.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- Royal Society of Chemistry. (2024, October 28). Shaping cycles with light: a regiodivergent approach to tetracyclic aza-aromatic compounds.
- National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles.
- National Institutes of Health. (n.d.). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- European Patent Office. (n.d.). EP1294694B1 - Process for the preparation of quinoline derivatives.
- Agilent. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Google Patents. (n.d.). RU2078759C1 - Method for production of chlorides of carboxylic acids.
- ResearchGate. (2025, August 9). Synthesis of Imidoyl Chlorides Using Phosphorus Trichloride.
- ResearchGate. (n.d.). Phosphoryl chloride (Phosphorus oxychloride).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
challenges in the scale-up of 1-Chloro-8-(trifluoromethyl)isoquinoline production
Technical Support Center: Production of 1-Chloro-8-(trifluoromethyl)isoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this important fluorinated heterocyclic compound. This compound serves as a critical building block in medicinal chemistry and materials science, where the unique electronic properties of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2]
The scale-up of its synthesis, however, presents distinct challenges, from managing highly reactive reagents to controlling regioselectivity and ensuring product purity. This document provides practical, in-depth solutions to common problems encountered during production, structured as a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: A prevalent and logical pathway involves a multi-step synthesis starting from a substituted phenethylamine, proceeding through a Bischler-Napieralski reaction.[3] The core challenge lies in the intramolecular electrophilic aromatic substitution step (the cyclization), which is significantly hampered by the strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the aromatic ring.[4]
The general synthetic sequence is as follows:
-
Amide Formation: Acylation of 2-(2-trifluoromethylphenyl)ethan-1-amine.
-
Cyclization (Bischler-Napieralski): Dehydrative cyclization of the resulting amide to form 8-(trifluoromethyl)-3,4-dihydroisoquinoline.
-
Aromatization: Oxidation of the dihydroisoquinoline to 8-(trifluoromethyl)isoquinoline.
-
Chlorination: Conversion of the corresponding isoquinolin-1-one (or direct chlorination) to the final product, this compound.
Q2: Why is the Bischler-Napieralski cyclization step so difficult for this specific molecule?
A2: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[5] The trifluoromethyl group is a powerful deactivating group, withdrawing electron density from the aromatic ring via induction. This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophilic cyclization intermediate (a nitrilium ion or similar species).[6] Consequently, forcing conditions, such as stronger dehydrating agents and higher temperatures, are often required, which can lead to side reactions and lower yields.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The reagents commonly used in this synthesis are hazardous and require stringent safety protocols.
-
Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): These are powerful dehydrating agents used in the Bischler-Napieralski reaction.[6] They are highly corrosive and react violently with water, releasing toxic fumes.[7]
-
Triflic Anhydride (Tf₂O): An alternative, highly effective dehydrating agent, but it is also extremely corrosive and reacts explosively with water.[7]
-
Solvents: Many reactions use chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), which are volatile and have associated health risks. All manipulations involving these reagents must be performed in a certified, well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[8][9] An emergency plan for handling spills and exposures is mandatory.
Q4: Which analytical methods are recommended for reaction monitoring and final product quality control?
A4: A combination of chromatographic and spectroscopic techniques is essential for robust process control.
| Analytical Method | Application | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid, in-process reaction monitoring. | Presence/absence of starting materials, intermediates, and products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity. | Purity assessment (area %), quantification of impurities.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of intermediates, byproducts, and final product. | Molecular weight confirmation of reaction components.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the final product and key intermediates. | ¹H, ¹³C, and ¹⁹F NMR provide unambiguous structural information.[11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile starting materials and potential impurities. | Purity and identity of lower molecular weight compounds. |
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during the scale-up synthesis of this compound.
Problem 1: Low or No Yield in the Bischler-Napieralski Cyclization Step
This is the most common and critical bottleneck in the synthesis.
Q: My cyclization of N-(2-(2-(trifluoromethyl)phenyl)ethyl)acetamide is failing or giving yields below 20%. What are the primary causes and how can I optimize the reaction?
A: Low yield in this step is almost always due to the deactivating effect of the -CF₃ group. Here’s a systematic approach to troubleshooting.
Potential Cause 1: Insufficiently Powerful Dehydrating Agent. Standard Bischler-Napieralski conditions (e.g., POCl₃ in refluxing acetonitrile) are often too mild for this deactivated substrate.[6]
-
Solution: Employ a more potent dehydrating/condensing system.
-
Option A (Good): Use a mixture of phosphorus pentoxide (P₂O₅) dissolved in refluxing phosphorus oxychloride (POCl₃). P₂O₅ significantly increases the dehydrating power of the medium.
-
Option B (Better): Use trifluoromethanesulfonic anhydride (Tf₂O) or polyphosphoric acid (PPA).[6] Tf₂O is exceptionally powerful but also more expensive and hazardous.
-
Option C (Eaton's Reagent): A solution of P₂O₅ in methanesulfonic acid is another powerful, non-oxidizing alternative.
-
Potential Cause 2: Inadequate Reaction Temperature or Time. The high activation energy required for the cyclization of an electron-poor ring necessitates more forcing thermal conditions.
-
Solution:
-
Increase Temperature: If using POCl₃/P₂O₅, ensure the reaction is maintained at a vigorous reflux (approx. 110 °C). For higher boiling solvents like toluene or xylene, temperatures can be pushed higher, but this increases the risk of side reactions.
-
Extend Reaction Time: Monitor the reaction closely by TLC or HPLC. These reactions can be slow, sometimes requiring 12-24 hours to reach completion.
-
Potential Cause 3: Substrate Purity. Impurities in the starting N-phenethylacetamide, particularly residual water or amine starting material, can consume the dehydrating agent and inhibit the reaction.
-
Solution:
-
Ensure the amide substrate is rigorously dried under high vacuum before use.
-
Purify the amide by recrystallization or column chromatography to remove any unreacted starting materials.
-
Caption: Decision tree for troubleshooting the Bischler-Napieralski cyclization.
Problem 2: Impurity Formation During Chlorination
Q: During the conversion of 8-(trifluoromethyl)isoquinolin-1(2H)-one to the final product using POCl₃, I am observing significant byproduct formation. How can I improve the selectivity?
A: The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation, but side reactions can occur, especially at scale.
Potential Cause 1: Over-chlorination or Ring Opening. Excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to the formation of polychlorinated species or degradation of the heterocyclic ring.
-
Solution:
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically a gentle reflux (around 100-110 °C). Avoid aggressive heating.
-
Stoichiometry: Use a minimal excess of POCl₃ (e.g., 3-5 equivalents). While POCl₃ can serve as both reagent and solvent, using a co-solvent like toluene can help moderate the reaction.
-
Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction at lower temperatures by forming a Vilsmeier-type intermediate.[13]
-
Potential Cause 2: Incomplete Reaction and Difficult Purification. The starting isoquinolinone may be sparingly soluble in POCl₃, leading to an incomplete reaction. The unreacted starting material can be difficult to separate from the product.
-
Solution:
-
Co-Solvent: As mentioned, adding a high-boiling inert solvent like toluene or xylene can improve solubility and slurry management on a larger scale.
-
Work-up Procedure: A carefully controlled work-up is critical. The reaction mixture should be cooled and quenched by slowly adding it to ice water. This must be done cautiously in a fume hood as the reaction is highly exothermic and releases HCl gas. The product can then be extracted with an organic solvent.
-
-
Setup: In a flame-dried, multi-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 8-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 4.0 eq) via an addition funnel. If desired, add a co-solvent (e.g., toluene, 2-3 volumes).
-
Reaction: Heat the mixture to a gentle reflux (100-110 °C) and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Quench: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice water. Caution: Highly exothermic, evolution of HCl gas.
-
Extraction: Once the quench is complete, neutralize the aqueous slurry with a base (e.g., solid Na₂CO₃ or aqueous NaOH) until pH > 8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Problem 3: Challenges in Large-Scale Purification
Q: Column chromatography was effective in the lab, but it's not viable for our multi-kilogram scale-up. What is the best strategy for bulk purification of this compound?
A: Transitioning from chromatography to crystallization is a standard and necessary step in process chemistry.[7]
Strategy: Purification by Crystallization. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the solution (or vice-versa).
-
Solvent Screening (Crucial Step):
-
Test a wide range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water).
-
Start on a small scale (100-200 mg). Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly.
-
Observe the quality of the crystals, check the purity of the isolated solid by HPLC, and calculate the recovery yield.
-
Binary solvent systems (e.g., isopropanol/water, toluene/heptane) often provide better results than single solvents.
-
-
Optimization:
-
Once a promising solvent system is identified, optimize the conditions:
-
Solvent Ratio: Fine-tune the ratio in a binary system.
-
Cooling Profile: A slow, controlled cooling rate generally produces larger, purer crystals. Crash-cooling can trap impurities.
-
Seeding: Adding a small crystal of pure product to the supersaturated solution can induce crystallization and improve consistency.
-
-
-
Handling "Oiling Out":
-
If the product separates as an oil instead of a solid, it indicates that the solution is too concentrated or cooling too rapidly.
-
Solution: Add more of the "good" solvent (the one the product is more soluble in) at a high temperature to redissolve the oil, then cool very slowly with vigorous stirring.
-
Caption: Comparison of lab-scale purification versus scale-up crystallization.
References
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- TBA. (n.d.).
- Sigma-Aldrich. (2024).
- Bentham Science. (n.d.).
- LookChem. (n.d.). 1-Chloroisoquinoline. Link
- TBA. (2010).
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Link
- ACS Publications. (2019).
- ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Link
- NIH. (n.d.).
- Zenodo. (n.d.).
- BenchChem. (2025). Detailed Synthesis Protocol for 8-Chloroisoquinoline-1-carbonitrile.
- BenchChem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
- Wikipedia. (n.d.). Sandmeyer reaction. Link
- RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds. Link
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Vulcanchem. (n.d.). 1-Chloroisoquinolin-8-ol. Link
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Link
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Link
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- ACS Publications. (n.d.). Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles. Link
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Link
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. Link
- ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. Link
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin.
- ChemicalBook. (2023). This compound. Link
- NIH. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline. Link
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%. Link
- Google Patents. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
- EvitaChem. (n.d.). 8-(Trifluoromethyl)isoquinoline. Link
- BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 3. zenodo.org [zenodo.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 12. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing Dehalogenation of 1-Chloro-8-(trifluoromethyl)isoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-chloro-8-(trifluoromethyl)isoquinoline. This valuable building block, while versatile, presents a significant challenge in palladium-catalyzed cross-coupling reactions: the undesired side reaction of dehalogenation (hydrodehalogenation), which leads to the formation of 8-(trifluoromethyl)isoquinoline. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you minimize this side reaction and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dehalogenated byproduct, 8-(trifluoromethyl)isoquinoline, in my Suzuki-Miyaura coupling reaction. What is the primary cause of this?
A1: The primary cause is the heightened reactivity of the C-Cl bond in this compound. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group at the C8 position, coupled with the inherent electron-deficient nature of the isoquinoline ring, makes the C1-Cl bond susceptible to cleavage.[1] This cleavage can occur through various pathways within the palladium catalytic cycle, leading to the formation of a hydride species that reductively cleaves the C-Cl bond.
Q2: How does the choice of palladium catalyst and ligand influence the rate of dehalogenation?
A2: The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount in controlling the competition between the desired cross-coupling and the undesired dehalogenation. For electron-deficient substrates like this compound, ligands that promote a rapid rate of reductive elimination of the desired product are crucial. Slower reductive elimination allows for competing side reactions, including dehalogenation, to become more prominent.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective as they can accelerate the rate-limiting steps of the desired catalytic cycle.[3]
Q3: Can the base used in the reaction contribute to dehalogenation?
A3: Yes, the choice of base is a critical factor. Strong bases, particularly those containing β-hydrides (e.g., sodium tert-butoxide), can be a source of hydride species that directly contribute to hydrodehalogenation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred for minimizing this side reaction. It is also crucial to use anhydrous bases, as water can also serve as a proton source in the dehalogenation pathway.
Q4: What role does the solvent play in the dehalogenation of this compound?
A4: The solvent can act as a hydride source, contributing to dehalogenation. Protic solvents, such as alcohols, are known to be hydride donors in the presence of a palladium catalyst and a base. Therefore, aprotic solvents like dioxane, THF, or toluene are generally recommended.[3] If a mixed solvent system is necessary, the amount of the protic component should be minimized.
Troubleshooting Guide
This section provides a structured approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions involving this compound.
Problem: High Levels of Dehalogenated Byproduct Observed by LC-MS or NMR
Below is a decision-making workflow to systematically address the issue of dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound, designed to minimize dehalogenation. Note: These are starting points and may require further optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to favor the desired C-C bond formation while suppressing hydrodehalogenation.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes conditions known to be effective for challenging heteroaryl chlorides.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv) - Note: While a potential hydride source, its high basicity is often necessary for C-N coupling. Careful monitoring is required.
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C.
-
Monitoring and Workup: Follow steps 7-9 from the Suzuki-Miyaura protocol.
Data Presentation
The following table provides a comparative summary of reaction parameters and their impact on the yield of the desired product versus the dehalogenated byproduct. The data is illustrative and based on general trends observed for electron-deficient heteroaryl chlorides.
| Parameter | Condition A (High Dehalogenation) | Condition B (Minimized Dehalogenation) | Expected Outcome |
| Base | NaOtBu | K₃PO₄ | Reduced hydride formation |
| Ligand | PPh₃ | SPhos or XPhos | Faster reductive elimination |
| Solvent | Toluene/Isopropanol | Anhydrous Dioxane | Elimination of protic solvent |
| Temperature | 120 °C | 90 °C | Reduced rate of side reactions |
Mechanistic Insights
The mechanism of palladium-catalyzed dehalogenation is complex and can proceed through several pathways. A plausible pathway involves the formation of a palladium-hydride species, which can then react with the aryl chloride.
Caption: A simplified proposed mechanism for palladium-catalyzed dehalogenation.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
- National Center for Biotechnology Information. (n.d.). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)
- Wikipedia. (2023).
- DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
Sources
handling and stability issues of 1-Chloro-8-(trifluoromethyl)isoquinoline
Welcome to the technical support center for 1-Chloro-8-(trifluoromethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the handling and application of this versatile building block. My objective is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Compound Profile & Key Properties
This compound is a unique heterocyclic compound featuring an isoquinoline core substituted with two key functional groups that dictate its reactivity. The chlorine atom at the C1 position is highly activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent ring nitrogen.[1] The trifluoromethyl (-CF3) group at the C8 position is a powerful electron-withdrawing group that significantly enhances the molecule's metabolic stability and lipophilicity, making it a valuable moiety in drug design.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1196152-92-7 or 1283719-92-5 | [5][6] |
| Molecular Formula | C₁₀H₅ClF₃N | [6] |
| Molecular Weight | 231.60 g/mol | [Calculated] |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[7] |
| Reactivity Centers | C1-Cl bond (Coupling/Substitution), Aromatic Ring (Electrophilic Substitution) |[1][8] |
Section 2: Frequently Asked Questions - Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring reproducible experimental results.
Q1: What are the optimal storage conditions for this compound?
A1: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] It is recommended to store it in a cool, dry, and dark place. A laboratory desiccator or glovebox is ideal.
-
Causality: Related chloro- and trifluoromethyl- aza-aromatics can be sensitive to moisture and air.[7][9][10] Moisture can lead to slow hydrolysis of the activated C1-chloro group, forming the corresponding isoquinolinone. Exposure to air and light can potentially lead to gradual decomposition over time, indicated by discoloration.
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield to protect against splashes, and a lab coat.[7][11] All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Causality: While specific toxicity data for this exact molecule is limited, related chloro- and trifluoromethyl-aromatic compounds are classified as irritants to the skin, eyes, and respiratory system.[9][12] They can be harmful if swallowed or absorbed through the skin. Adhering to strict safety protocols is a cornerstone of trustworthy and reproducible science.
Section 3: Troubleshooting Common Synthetic Applications
This compound is primarily used as an intermediate in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Below are troubleshooting guides for common issues encountered in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, the use of an aryl chloride substrate requires careful optimization.
Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What is the likely cause?
A3: The most common cause is suboptimal reaction conditions for the activation of a relatively inert C-Cl bond. Compared to aryl bromides or iodides, aryl chlorides have a stronger carbon-halogen bond, making the oxidative addition step (the rate-determining step) more difficult for the palladium catalyst.[13]
-
Troubleshooting Steps & Scientific Rationale:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[14] You must use a catalyst system designed for aryl chlorides. This involves using electron-rich, bulky phosphine ligands that promote the oxidative addition step.
-
Base Selection: A moderately strong base is required. K₂CO₃ or Cs₂CO₃ are often effective.[15] The base is not only crucial for the transmetalation step but also for maintaining a productive catalytic cycle.
-
Solvent and Temperature: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Common choices include dioxane, THF, or DMF, often with a small amount of water.[16] Due to the stability of the C-Cl bond, higher temperatures (80-120 °C) are typically necessary to drive the reaction.[15]
-
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard, air-stable Pd(0) or Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. Choice can depend on substrate compatibility. |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic solvents are generally preferred. Must be rigorously degassed. |
| Temperature | 80 - 120 °C | Higher energy is required to overcome the activation barrier of C-Cl bond cleavage. |
Q4: I'm observing a significant amount of boronic acid homocoupling or decomposition. How can I mitigate this?
A4: Homocoupling of the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen or inefficient cross-coupling.
-
Protocol for Minimizing Side Reactions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This minimizes dissolved oxygen, which can promote both homocoupling and catalyst decomposition.
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly opened or purified boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) if the corresponding acid is problematic.[14]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). This can help drive the desired cross-coupling reaction to completion, outcompeting the homocoupling pathway.
-
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C1 position is activated for SNAr by the ring nitrogen, allowing for the displacement of the chloride with various nucleophiles (amines, alkoxides, thiols).[1][17]
Q5: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?
A5: While the C1 position is activated, the reaction rate can be influenced by the nucleophilicity of the amine, steric hindrance, and solvent effects.
-
Expert Recommendations:
-
Increase Temperature: SNAr reactions often require heating to overcome the activation energy of forming the intermediate Meisenheimer complex. Refluxing in a suitable solvent is common.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.
-
Add a Non-Nucleophilic Base: If using an amine salt or a less reactive amine, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU can deprotonate the nucleophile in situ or scavenge the HCl byproduct, driving the reaction forward.
-
Caption: Key reactive sites on the this compound scaffold. (Note: DOT language is for graph structures; a chemical drawing would be overlaid in a final document).
Section 4: Purification and Analysis
Q6: What are the best practices for purifying the final product after a reaction?
A6: The purification method depends on the properties of the final product.
-
Flash Column Chromatography: This is the most common and versatile method. A silica gel stationary phase is standard. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, is typically effective for separating the relatively nonpolar product from polar impurities.
-
Recrystallization: If the product is a stable solid with good purity (>95%), recrystallization can be an excellent method for obtaining highly pure material.[18] Test various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find one where the compound is soluble when hot but sparingly soluble when cold.
Q7: My compound appears discolored after storage or workup. Has it decomposed?
A7: Discoloration (e.g., turning yellow or brown) can be an indicator of impurity or degradation. To confirm the integrity of your material:
-
Check Purity: Use analytical techniques like ¹H NMR, ¹⁹F NMR, and LC-MS.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful tool. The trifluoromethyl group provides a clean, singlet signal in a region of the spectrum that is typically free from other peaks. The presence of a single, sharp singlet confirms the integrity of the -CF3 group. Any additional signals in this region would suggest the presence of fluorine-containing impurities.
-
LC-MS: This will confirm the molecular weight of the compound and give a quantitative measure of its purity.
By understanding the inherent reactivity and stability of this compound, you can proactively design robust experimental protocols and efficiently troubleshoot any issues that arise.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chloro-8-quinolinol. Retrieved from Fisher Scientific.
- LookChem. (n.d.). Safety Data Sheet for 1-Chloroisoquinoline.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?
- Reddit r/Chempros. (2025). Problems with Suzuki coupling.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Capot Chemical. (2025). Material Safety Data Sheet for 8-(trifluoromethyl)isoquinoline. Retrieved from Capot Chemical.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link] [Generic URL as specific video ID might change]
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi.
Sources
- 1. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. This compound | 1196152-92-7 [chemicalbook.com]
- 6. 1283719-92-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Substituted Isoquinoline Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions with substituted isoquinolines. The inherent electronic and steric properties of the isoquinoline scaffold present unique challenges. This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to help you achieve your desired regiochemical outcomes.
Section 1: Foundational Principles of Isoquinoline Reactivity
Before troubleshooting specific reactions, it's crucial to understand the intrinsic reactivity of the isoquinoline core. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring governs its behavior.
Q1: I'm new to isoquinoline chemistry. Where do electrophiles, nucleophiles, and radicals preferentially react on an unsubstituted isoquinoline, and why?
A1: The regioselectivity of reactions on the isoquinoline nucleus is dictated by the electronic nature of its two fused rings.
-
Electrophilic Aromatic Substitution (SEAr): The benzene ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom. Electrophilic substitution, such as nitration or halogenation, occurs preferentially at the C5 and C8 positions .[1][2] The rationale lies in the stability of the cationic Wheland intermediate; attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridinium ion, which is energetically more favorable.[1][2]
-
Nucleophilic Attack: Conversely, the pyridine ring is electron-deficient and highly susceptible to nucleophilic attack. The primary site for nucleophilic substitution or addition is the C1 position .[1][3] This is because the negative charge of the Meisenheimer-type intermediate formed upon attack at C1 is effectively stabilized by the adjacent electronegative nitrogen atom.[1]
-
Radical Substitution (Minisci-type Reactions): Radical reactions typically target the electron-deficient pyridine ring. For isoquinolines under acidic conditions (which protonate the nitrogen and further increase electron deficiency), radical alkylation or acylation occurs predominantly at the C1 position .[1][4]
Section 2: Troubleshooting Electrophilic Aromatic Substitution (SEAr)
A common challenge in SEAr is controlling the ratio of C5 and C8 isomers, especially when the ring is substituted.
Q2: My sulfonation reaction on a 3-methylisoquinoline is giving me a nearly 1:1 mixture of the C5 and C8-sulfonated products. How can I improve selectivity for the C5 position?
A2: Achieving high regioselectivity between the electronically similar C5 and C8 positions is a classic challenge. The outcome is a delicate balance of steric hindrance, reaction temperature, and the nature of the electrophile. A substituent at C3, like your methyl group, has a minimal electronic effect on the benzene ring but can subtly influence the steric environment.
Causality:
-
Steric Hindrance: The C8 position is sterically shielded by the peri-hydrogen at C1 and the pyridine nitrogen lone pair. However, the C5 position is also hindered by the C4 and C6 hydrogens. For a relatively small electrophile, the intrinsic electronic preference may lead to a mixture.
-
Thermodynamic vs. Kinetic Control: In many sulfonation reactions, C8-sulfonation is the kinetically favored pathway at lower temperatures, while the C5-sulfonated product is often the more thermodynamically stable isomer, favored at higher temperatures due to the potential for reversibility and relief of steric strain.
Troubleshooting Protocol: Favoring C5-Substitution
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-15 °C. This can shift the equilibrium towards the more thermodynamically stable C5 isomer, especially if the sulfonation is reversible under the reaction conditions. Monitor for any product decomposition.
-
Prolong Reaction Time: At elevated temperatures, allow the reaction to stir for a longer period (e.g., 12-24 hours) to ensure it has reached thermodynamic equilibrium.
-
Vary the Sulfonating Agent: Switch from fuming sulfuric acid to a bulkier electrophile. A bulkier reagent will be more sensitive to steric hindrance, potentially increasing the preference for the less-hindered C5 position.
| Reagent/Condition | Typical Temperature | Expected Influence on C5:C8 Ratio | Rationale |
| Fuming H₂SO₄ (20% SO₃) | 25-50 °C | Baseline (e.g., 1:1) | Small electrophile, mixture of kinetic/thermodynamic control. |
| Fuming H₂SO₄ (20% SO₃) | 100-120 °C | Increased C5 | Favors thermodynamic product. |
| Chlorosulfonic Acid (ClSO₃H) | 0-25 °C | Potential increase in C5 | Bulkier reagent may be more sensitive to C8 peri-interaction. |
Section 3: Advanced Strategies for Ultimate Regiocontrol
When intrinsic reactivity and substituent effects fail to provide the desired isomer, advanced, directed strategies are necessary. Transition-metal-catalyzed C-H functionalization has revolutionized this field.[5][6]
Q3: I need to install an aryl group at the C8 position of my isoquinoline derivative, but electrophilic arylation is impossible. What is the most reliable strategy to achieve this?
A3: Directing-group-assisted, transition-metal-catalyzed C-H activation is the premier strategy for functionalizing otherwise inaccessible positions.[1][7] This method utilizes a functional group (the "directing group" or DG) on the isoquinoline to chelate to a metal catalyst and deliver it to a specific, proximate C-H bond, enabling highly regioselective bond formation.
Causality: The regioselectivity is no longer governed by the ring's inherent electronics but by the formation of a stable, 5- or 6-membered metallacyclic intermediate.[7] For C8 functionalization, a directing group on the nitrogen atom or at the C1 position is ideal.
Workflow for C8-Arylation via Directed C-H Activation
Caption: Workflow for regioselective C8-arylation.
Experimental Protocol: Rh(III)-Catalyzed C8-Arylation of Isoquinoline
This protocol is adapted from methodologies described in the literature for directed C-H functionalization.[8][9]
-
Synthesis of N-Pyridyl-Directed Isoquinoline:
-
To a solution of isoquinoline (1.0 equiv) in ethanol, add 2-pyridinecarboxaldehyde (1.1 equiv) and p-toluenesulfonic acid (0.1 equiv).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, concentrate under reduced pressure, and purify the resulting imine by column chromatography.
-
-
C-H Arylation:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the N-pyridyl isoquinoline (1.0 equiv), the desired arylboronic acid (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv) as an oxidant.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 80-100 °C for 16-24 hours.
-
After cooling, dilute the mixture with dichloromethane (DCM), filter through a pad of Celite, and concentrate. Purify the crude product via column chromatography to obtain the C8-arylated directed isoquinoline.
-
-
Directing Group Cleavage:
-
Dissolve the purified product in a mixture of THF and 2M HCl.
-
Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify to yield the final C8-arylated isoquinoline.
-
Section 4: FAQs and Quick Troubleshooting
Q4: I am attempting a Minisci reaction to add a tert-butyl group to my 4-methoxyisoquinoline, but I'm getting low yield and a mixture of isomers. What's going wrong?
A4: The Minisci reaction is sensitive to both steric and electronic effects.[10]
-
Problem 1 (Low Yield): The methoxy group at C4 is electron-donating, which slightly deactivates the pyridine ring towards nucleophilic radical attack compared to an unsubstituted isoquinoline. You may need more forcing conditions.
-
Problem 2 (Isomer Mixture): While C1 is the electronically preferred site, the C4-methoxy group and the tert-butyl radical are both sterically demanding. This steric clash can lead to competing attack at the C3 position, which is electronically less favorable but sterically more accessible.
Troubleshooting Steps:
-
Increase Radical Source: Slowly add an additional 0.5-1.0 equivalent of the radical precursor (e.g., pivalic acid) and the silver nitrate initiator.
-
Ensure Full Protonation: The reaction requires a strong acid to protonate the isoquinoline nitrogen. Ensure you are using a sufficient concentration of sulfuric acid. The protonated heterocycle is the active substrate for radical attack.[4]
-
Solvent Choice: Try running the reaction in a different solvent system, such as acetonitrile/water, which can sometimes improve yields and selectivity in radical reactions.
Q5: How can I achieve functionalization at the C4 position? It seems electronically and sterically disfavored for most reaction types.
A5: C4 is indeed a challenging position to functionalize directly. A common and effective strategy is a "functionalize-and-migrate" approach or using a starting material where the C4 position is already pre-functionalized. However, some modern methods are emerging:
-
Directed ortho-Metalation (DoM): If you have a directing group at the C3 position, you can use a strong base like lithium diisopropylamide (LDA) to deprotonate the C4 position, creating a nucleophilic C4-lithiated species that can be trapped with an electrophile.[11][12] This is one of the most reliable ways to selectively introduce substituents at C4.
-
Transition-Metal-Catalyzed C-H Activation: While less common than C8 or C2 functionalization, specialized directing groups and catalytic systems have been developed that can favor C4. For example, a directing group at C5 could potentially direct a catalyst to the C4 position.
-
Reductive Functionalization: Recent methods have shown that activated isoquinolinium salts can undergo reductive functionalization where an in-situ generated enamine intermediate reacts with electrophiles, leading to substitution at the C4 position.[13]
Decision Logic for Regioselective Functionalization
Caption: Decision tree for selecting a synthetic strategy.
References
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Managing reaction regioselectivity in functionalizing the isoquinoline ring. Benchchem.
- Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
- Regioselective Functionalization of Quinolines through C-H Activ
- Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
- Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Directed Ortho Metalation.
- Directed ortho metal
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Reactivity of Isoquinoline. YouTube.
- Minisci reaction. Wikipedia.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- Minisci reactions: Versatile CH-functionalizations for medicinal chemists.
- Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC - NIH.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Liverpool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity in nucleophilic aromatic substitution of chloro-isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of chloro-isoquinolines in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the knowledge to diagnose experimental issues and implement effective solutions.
Section 1: Understanding the Challenge: The 'Why' Behind Low Reactivity
Before troubleshooting, it's crucial to understand the underlying principles governing the reactivity of chloro-isoquinolines in SNAr reactions.
Q1: Why is my chloro-isoquinoline substrate unreactive towards nucleophilic aromatic substitution?
A1: The reactivity of an aryl halide in an SNAr reaction is primarily dictated by the electronic properties of the aromatic ring. For a successful SNAr reaction, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile.[1][2][3] Several factors can contribute to the low reactivity of your chloro-isoquinoline:
-
Insufficient Ring Activation: The isoquinoline ring system itself is a π-electron deficient heterocycle, which makes it more reactive towards nucleophiles than benzene. However, the degree of activation might not be sufficient for less reactive nucleophiles or challenging chloro-isoquinoline isomers. Nucleophilic substitution on isoquinoline preferentially occurs at the C1 position, as the negative charge in the intermediate can be stabilized by the nitrogen atom.[4][5] Reactivity at other positions might be significantly lower.
-
Lack of Strong Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like -NO₂, -CN, -CF₃) ortho or para to the chlorine atom is critical for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1][3][6] Without these groups, the energy barrier for the reaction is significantly higher.
-
Position of the Chlorine Atom: In isoquinolines, nucleophilic substitution is most facile at the 1-position.[4][7] If your chloro substituent is at a less activated position (e.g., C3, C4, C5, C6, C7, or C8), the reaction will be inherently more difficult.
Section 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting failed or low-yielding SNAr reactions with chloro-isoquinolines.
Q2: I see no product formation, and my starting material is recovered. What should I do?
A2: This is a common indication of insufficient reaction activation. Here’s a systematic approach to address this:
Initial Checks:
-
Confirm Reagent Purity: Ensure your chloro-isoquinoline, nucleophile, and solvent are pure and dry. Water and other protic impurities can quench strong bases and interfere with the reaction.
-
Verify Reaction Temperature: SNAr reactions often require elevated temperatures. Confirm your heating apparatus is reaching and maintaining the target temperature.
Strategies to Enhance Reactivity:
-
Increase Temperature: If your initial conditions were at a moderate temperature (e.g., 80-100 °C), consider increasing it. Be mindful of the boiling point of your solvent and the thermal stability of your reagents.
-
Change the Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can solvate the nucleophile and stabilize the charged intermediate.
-
Use a Stronger Base: If your nucleophile is an amine or alcohol, a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) can deprotonate it, increasing its nucleophilicity.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate SNAr reactions by rapidly heating the reaction mixture to high temperatures and pressures.[8][9][10][11] This is often a highly effective method for unreactive substrates.
dot
Caption: Troubleshooting workflow for no product formation.
Q3: My reaction is very slow and gives a low yield, even at high temperatures. What are my options?
A3: When conventional heating fails to provide satisfactory results, it's time to consider alternative activation methods or catalytic systems.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful alternative to SNAr, especially for unactivated aryl chlorides.[12][13][14] This reaction utilizes a palladium catalyst and a phosphine ligand to couple an amine with the aryl chloride under basic conditions.[12] It often proceeds under milder conditions and with a broader substrate scope than SNAr.[13][14]
Key Components of Buchwald-Hartwig Amination:
Component Examples Role Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst Ligand XPhos, SPhos, RuPhos Stabilizes the palladium center and facilitates the catalytic cycle Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonates the amine and facilitates reductive elimination | Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated |
-
Microwave-Assisted SNAr Protocol: As mentioned previously, microwave synthesis can significantly enhance reaction rates. A typical protocol would involve heating the reaction mixture in a sealed vessel in a microwave reactor.
Experimental Protocol: Microwave-Assisted SNAr of 1-chloro-isoquinoline with Morpholine
-
In a 10 mL microwave reaction vial, add 1-chloro-isoquinoline (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add 3 mL of DMSO.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 3: FAQs - Deeper Dive into Reaction Parameters
Q4: Which chloro-isoquinoline isomers are most and least reactive in SNAr?
A4: The reactivity is directly linked to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.
-
Most Reactive: 1-chloro-isoquinoline. The nitrogen at position 2 can effectively delocalize the negative charge from the C1 position.[4][5]
-
Moderately Reactive: 3-chloro-isoquinoline. The nitrogen can also provide some stabilization, but less effectively than for the 1-position.
-
Least Reactive: Chloro-isoquinolines with the substituent on the benzene ring (positions 4, 5, 6, 7, and 8). These positions are not electronically activated by the nitrogen atom for SNAr. For these substrates, palladium-catalyzed cross-coupling reactions are often necessary.
dot
Caption: Relative reactivity of chloro-isoquinoline isomers in SNAr.
Q5: How does the choice of nucleophile affect the reaction?
A5: The strength of the nucleophile is a critical factor.[15]
-
Strong Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) and highly basic amines (e.g., primary and secondary aliphatic amines) are more reactive.
-
Weak Nucleophiles: Neutral nucleophiles with lower basicity (e.g., anilines, phenols, water, alcohols) will require more forcing conditions (higher temperatures, longer reaction times, or catalytic methods).
Q6: Can I use a fluoro- or bromo-isoquinoline instead of a chloro-isoquinoline?
A6: Yes, and the choice of halogen can significantly impact reactivity in SNAr. The reactivity order for the leaving group in SNAr is F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[2][16] Therefore, a fluoro-isoquinoline would be more reactive than its chloro counterpart in a traditional SNAr reaction.
Section 4: Alternative Pathways: When SNAr Fails
Q7: I've tried everything, and the SNAr reaction with my chloro-isoquinoline still doesn't work. What is the recommended alternative?
A7: The most robust and versatile alternative for forming C-N bonds with unreactive aryl chlorides is the Buchwald-Hartwig amination .[12][13][14] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[12]
Experimental Protocol: Buchwald-Hartwig Amination of 4-chloro-isoquinoline with a Primary Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction flask.
-
Add the 4-chloro-isoquinoline (1.0 eq) and the primary amine (1.2 eq).
-
Add anhydrous, deoxygenated toluene as the solvent.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Chloro-8-(trifluoromethyl)isoquinoline
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-8-(trifluoromethyl)isoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a comparative analysis against structurally related compounds to elucidate the distinct electronic and steric effects of the chloro and trifluoromethyl substituents on the isoquinoline scaffold. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Structural Significance of Substituted Isoquinolines
The isoquinoline core is a prominent scaffold in medicinal chemistry and materials science. The introduction of substituents, such as a chlorine atom and a trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. This compound is a key building block whose precise structural confirmation is paramount for its application in synthesis. NMR spectroscopy serves as the definitive tool for this purpose, providing unambiguous structural elucidation through the analysis of chemical shifts and spin-spin coupling constants.
Section 1: Predicted NMR Spectral Analysis of this compound
While direct experimental spectra for this compound are not widely published, a highly accurate prediction can be formulated by analyzing the substituent effects of chlorine and trifluoromethyl groups on the parent isoquinoline ring system.
The core structure and numbering are as follows:
The presence of the electron-withdrawing chlorine atom at the C1 position and the potent electron-withdrawing CF₃ group at the C8 position creates a unique electronic environment. The CF₃ group, in particular, exerts a strong influence due to its proximity (a peri-interaction) to the C7 proton.
Predicted ¹H NMR Data
The proton spectrum is expected to show five distinct signals in the aromatic region. The substituents will cause significant downfield shifts for adjacent protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.2 - 8.4 | d | J3,4 ≈ 5.5 - 6.0 Hz | Adjacent to the nitrogen atom and part of the pyridine ring. Deshielded. |
| H-4 | ~7.7 - 7.9 | d | J4,3 ≈ 5.5 - 6.0 Hz | Coupled to H-3. |
| H-5 | ~8.0 - 8.2 | d | J5,6 ≈ 7.5 - 8.5 Hz | Part of the benzene ring, deshielded by the ring current. |
| H-6 | ~7.8 - 8.0 | t | J6,5 ≈ J6,7 ≈ 7.5 - 8.0 Hz | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~8.3 - 8.5 | d | J7,6 ≈ 7.0 - 8.0 Hz | Significantly deshielded by the strong electron-withdrawing effect and spatial proximity of the C8-CF₃ group. |
Predicted ¹³C NMR Data
The ¹³C spectrum will reflect the strong inductive effects of the substituents. The carbon atoms directly bonded to chlorine (C1) and the CF₃ group (C8) will be most affected. Furthermore, the C8 and CF₃ signals will appear as quartets due to ¹JC-F and ²JC-C-F coupling, respectively.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C-1 | ~150 - 152 | s | Downfield shift due to attachment to electronegative Cl and N. |
| C-3 | ~143 - 145 | s | Typical shift for a carbon alpha to nitrogen in a pyridine-like ring. |
| C-4 | ~121 - 123 | s | Shielded relative to C-3. |
| C-4a (10) | ~136 - 138 | s | Bridgehead carbon. |
| C-5 | ~128 - 130 | s | Aromatic carbon. |
| C-6 | ~130 - 132 | s | Aromatic carbon. |
| C-7 | ~125 - 127 | q (JC,F ≈ 3-5 Hz) | Upfield shift relative to other aromatic CH, but shows small coupling to the CF₃ group. |
| C-8 | ~129 - 131 | q (JC,F ≈ 30-35 Hz) | Directly attached to the CF₃ group, showing significant C-F coupling.[1] |
| C-8a (9) | ~126 - 128 | s | Bridgehead carbon. |
| CF₃ | ~123 - 125 | q (JC,F ≈ 270-275 Hz) | Characteristic large one-bond C-F coupling constant.[1] |
Section 2: Comparative NMR Analysis
To understand the origin of the predicted chemical shifts, it is instructive to compare the data with simpler, related molecules. This comparison isolates the electronic contribution of each substituent.
Comparative Data Table (¹³C NMR, δ ppm)
| Carbon | Isoquinoline[2][3] | 1-Chloroisoquinoline[4][5] | 8-(Trifluoromethyl)isoquinoline (Predicted) | This compound (Predicted) |
| C-1 | 152.7 | ~151.5 | ~153 | ~151 |
| C-3 | 143.2 | ~142.5 | ~144 | ~144 |
| C-4 | 120.5 | ~120.9 | ~121 | ~122 |
| C-5 | 127.5 | ~127.3 | ~128 | ~129 |
| C-6 | 130.3 | ~130.1 | ~131 | ~131 |
| C-7 | 127.1 | ~127.8 | ~125 (q) | ~126 (q) |
| C-8 | 126.5 | ~127.0 | ~130 (q) | ~130 (q) |
| C-4a | 135.7 | ~136.2 | ~136 | ~137 |
| C-8a | 128.8 | ~128.5 | ~127 | ~127 |
Analysis of Trends:
-
Effect of C1-Cl: Comparing Isoquinoline to 1-Chloroisoquinoline, the C1 chemical shift is only slightly perturbed. The primary effect of the chlorine is to influence the reactivity of this position, with a modest electronic impact on the ring's chemical shifts.
-
Effect of C8-CF₃: The trifluoromethyl group is a strong electron-withdrawing group. Its introduction at C8 is predicted to cause a downfield shift at the ipso-carbon (C8) and the nearby C7. Most diagnostically, it introduces C-F coupling, splitting the C8 signal into a quartet with a large coupling constant (J ≈ 30-35 Hz) and smaller couplings to adjacent carbons like C7.[1]
-
Combined Effects: In this compound, these effects are combined. The overall electronic profile is dictated more strongly by the powerful CF₃ group, while the C1-Cl group primarily modifies the pyridine portion of the molecule. The predicted shifts are an amalgamation of these individual substituent effects.
Section 3: Experimental Protocol for NMR Data Acquisition
To validate these predictions, a standardized experimental protocol is required. This ensures reproducibility and data integrity.
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials & Equipment:
-
Sample: this compound (~10-15 mg for ¹³C, ~1-2 mg for ¹H)
-
NMR Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance III HD 300 MHz or higher)[1]
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent inside a clean vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (or a standard 30-degree pulse experiment).
-
Spectral Width: ~12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (a proton-decoupled experiment).
-
Spectral Width: ~200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Pulse Program: zg30.
-
Spectral Width: ~50-100 ppm, centered around -60 to -70 ppm (a common region for aromatic CF₃ groups).[6]
-
Number of Scans: 64-128 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F, an external standard like CFCl₃ can be used, or the signal can be referenced indirectly.
-
Integrate the ¹H signals and pick peaks for all spectra.
-
Section 4: Workflow Visualization
The overall process from sample handling to final data analysis can be visualized as a clear, logical workflow.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The NMR spectral characteristics of this compound are dictated by the combined electronic influences of its chloro and trifluoromethyl substituents. A detailed analysis, supported by comparison with simpler analogues, allows for a confident prediction of its ¹H and ¹³C chemical shifts and coupling patterns. The strong deshielding effect of the C8-CF₃ group on the H-7 proton and the characteristic quartet signals in the ¹³C spectrum arising from C-F coupling are the most definitive spectral features for this molecule. The experimental protocol outlined provides a robust framework for obtaining high-quality data to confirm this structure and guide its use in further scientific endeavors.
References
- Basu, K. et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.
- ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
- Cobb, S. L. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
- Narasimhan, P. T. & Rane, A. T. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- ResearchGate. (2013). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for...
- PubChem. (n.d.). Isoquinoline, 1-chloro-.
- Giam, C. S. et al. (1983). A new synthesis of 4-substituted isoquinolines. The Journal of Organic Chemistry.
- Makhlynets, O. V. et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Computational and Theoretical Chemistry.
- Semantic Scholar. (2013). 19F NMR studies on positional variations of trifluoromethyl groups in CF3-substituted aromatic group 15 trivalent chlorides. Journal of Fluorine Chemistry.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
- ResearchGate. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- Al-wsahby, M. A. et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules.
- Fayed, H. A. et al. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- Schaefer, T. & Castellano, S. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
- PubChem. (n.d.). 1-Chloro-3-methylisoquinoline.
- SpectraBase. (n.d.). 1-Chloroisoquinoline - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 4. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Chloro- and 1-Bromo-8-(trifluoromethyl)isoquinoline in Cross-Coupling Reactions
For researchers and professionals in drug development and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel therapeutic agents. The 8-(trifluoromethyl)isoquinoline core is a privileged structure, with the trifluoromethyl group often enhancing metabolic stability and modulating pharmacokinetic properties. The introduction of substituents at the C1-position via cross-coupling reactions is a common strategy for generating molecular diversity. This guide provides an in-depth technical comparison of the reactivity of two key precursors: 1-chloro-8-(trifluoromethyl)isoquinoline and 1-bromo-8-(trifluoromethyl)isoquinoline, in widely-used palladium-catalyzed cross-coupling reactions.
The Decisive Role of the Halogen: A Fundamental Reactivity Comparison
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the nature of the halogen atom on the electrophilic partner is a primary determinant of reactivity. The generally accepted trend for halogen reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond—often the rate-determining step in the catalytic cycle—more facile.[1]
Consequently, 1-bromo-8-(trifluoromethyl)isoquinoline is generally the more reactive substrate compared to its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the greater stability and lower cost of this compound can make it an attractive starting material, provided that a sufficiently active catalytic system is employed to overcome its lower reactivity.
The Influence of the 8-(Trifluoromethyl) Group
The trifluoromethyl group at the 8-position is a strong electron-withdrawing group. This has a significant electronic impact on the isoquinoline ring system, increasing the electrophilicity of the C1-position. This heightened electrophilicity makes the C1-halogen bond more susceptible to oxidative addition by the palladium catalyst, thereby enhancing the reactivity of both the chloro and bromo derivatives in comparison to isoquinolines lacking such an electron-withdrawing group.
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for these exact two molecules are not abundant in the literature, we can extrapolate expected performance from established principles and data from analogous systems. The following sections provide an overview of what researchers can expect when using these substrates in common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the coupling of 1-halo-8-(trifluoromethyl)isoquinolines with boronic acids or their derivatives, 1-bromo-8-(trifluoromethyl)isoquinoline would be expected to react under more standard conditions.
Table 1: Anticipated Conditions for Suzuki-Miyaura Coupling
| Parameter | 1-Bromo-8-(trifluoromethyl)isoquinoline | This compound |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | Typically shorter | Typically longer |
| Yield | Generally higher | Generally lower, highly dependent on catalyst system |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the C-N bond formation is more readily achieved with the bromo-derivative.
Table 2: Anticipated Conditions for Buchwald-Hartwig Amination
| Parameter | 1-Bromo-8-(trifluoromethyl)isoquinoline | This compound |
| Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with more specialized, highly active ligands (e.g., BrettPhos, RuPhos) |
| Base | NaOtBu, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 90-110 °C | 110-130 °C |
| Reaction Time | Typically 4-12 hours | Potentially 18-36 hours or longer |
| Yield | Good to excellent | Moderate to good, highly dependent on ligand choice |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-Br bond is also advantageous in this reaction.
Table 3: Anticipated Conditions for Sonogashira Coupling
| Parameter | 1-Bromo-8-(trifluoromethyl)isoquinoline | This compound |
| Catalyst | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Pd₂(dba)₃/XPhos, or other highly active catalyst systems (often copper-free) |
| Base | Et₃N, DIPA | Cs₂CO₃, K₂CO₃ |
| Solvent | THF, DMF | Dioxane, Toluene |
| Temperature | Room temperature to 70 °C | 80-120 °C |
| Reaction Time | Generally shorter | Significantly longer |
| Yield | Good to excellent | Lower and more variable |
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for a Suzuki-Miyaura and a Buchwald-Hartwig reaction. These protocols are designed to be self-validating and serve as a robust starting point for optimization.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a comparative study between the chloro and bromo derivatives.
-
Vessel Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-halo-8-(trifluoromethyl)isoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition : Under a positive pressure of argon, add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Catalyst Addition : To the stirring suspension, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90°C for the bromo-derivative, 110°C for the chloro-derivative) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox) : To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition : Add the 1-halo-8-(trifluoromethyl)isoquinoline (1.0 eq), the amine (1.2 eq), and anhydrous toluene.
-
Reaction : Seal the vial and heat the mixture with stirring to the appropriate temperature (e.g., 100°C for the bromo-derivative, 120°C for the chloro-derivative).
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite®, washing the pad with additional solvent.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography.
Mechanistic Insights: The Oxidative Addition Step
The difference in reactivity between the chloro and bromo derivatives is fundamentally rooted in the initial oxidative addition step of the palladium catalytic cycle.
As illustrated, the cleavage of the C-X bond during oxidative addition is the initial and often rate-limiting step. The lower bond energy of the C-Br bond allows this step to proceed more rapidly and under milder conditions compared to the more robust C-Cl bond. This initial difference in activation energy has a cascading effect on the overall efficiency of the catalytic cycle.
Conclusion and Recommendations
The choice between 1-chloro- and 1-bromo-8-(trifluoromethyl)isoquinoline for cross-coupling reactions is a balance between reactivity, cost, and availability.
-
1-Bromo-8-(trifluoromethyl)isoquinoline is the substrate of choice for achieving higher yields and employing milder reaction conditions. It is particularly advantageous in the late stages of a synthetic sequence where efficiency and reliability are paramount.
-
This compound is a viable and more economical alternative, especially for large-scale synthesis. However, its successful implementation requires careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and may necessitate higher temperatures and longer reaction times.
For researchers developing new synthetic routes, it is recommended to initially screen reactions with the more reactive 1-bromo-8-(trifluoromethyl)isoquinoline to establish proof-of-concept and optimize conditions. Subsequently, these conditions can be adapted and intensified for the more challenging but cost-effective this compound if scalability is a primary concern.
References
Sources
comparative study of different trifluoromethylated isoquinoline isomers
An In-Depth Comparative Analysis of Trifluoromethylated Isoquinoline Isomers for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a pivotal strategy in modern medicinal chemistry. This guide offers a comprehensive comparative analysis of various trifluoromethylated isoquinoline isomers, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to provide a holistic understanding of their structure-activity relationships.
The Significance of Trifluoromethylation in Isoquinoline Scaffolds
The introduction of a trifluoromethyl group can profoundly alter the properties of a parent molecule.[1] Due to its high electronegativity, the CF3 group can significantly enhance metabolic stability, increase lipophilicity, and improve the binding affinity of isoquinoline-based compounds.[1][2][3] These modifications often lead to more favorable pharmacokinetic profiles and enhanced biological efficacy.[1] This guide will explore these enhancements through a comparative lens, focusing on how the specific placement of the CF3 group on the isoquinoline core influences its overall performance.
Comparative Synthesis of Trifluoromethylated Isoquinoline Isomers
The position of the trifluoromethyl group on the isoquinoline ring dictates the most effective synthetic strategy and can impact reaction complexity and yield.[1] The most commonly studied isomers include those with the CF3 group at the 1, 3, and 6-positions.
Synthetic Strategies Overview
A variety of methods have been developed for the synthesis of these valuable compounds, ranging from classical cyclization reactions to modern catalytic approaches.[3]
Comparative Data on Synthetic Methods
| Position of CF3 | Synthetic Method | Starting Materials | Reagents | Yield (%) | Reference |
| 1-CF3 | Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni reagent | Moderate to Excellent | [1][4][5] |
| 1-CF3 | Silver-Catalyzed Intramolecular Aminofluorination | Alkynes | Silver catalyst | Good | [1] |
| 3-CF3 | From Benzylphosphonium Salts | N-protected benzylphosphonium salt | DBU, DDQ | 87 | [1] |
| 6-CF3 | Bischler-Napieralski Reaction | N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide | POCl3, P2O5 | Low to no yield (due to EWG) | [6] |
| 6-CF3 | Modern Catalytic Methods | Substituted benzamides and alkynes | Rh(III) catalysts | Not specified | [3] |
Experimental Protocol: Synthesis of 1-Trifluoromethylated Isoquinolines via Radical Trifluoromethylation [1][4]
-
Materials: β-aryl-α-isocyano-acrylates, Togni reagent.
-
Procedure:
-
In a suitable reaction vessel, dissolve the β-aryl-α-isocyano-acrylate in a solvent such as dichloromethane.
-
Add the Togni reagent (CF3 radical precursor).
-
The reaction is typically carried out in the absence of any transition metals.[4]
-
Stir the reaction mixture at room temperature for the specified time, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the 1-trifluoromethylated isoquinoline.
-
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group significantly influences the physicochemical properties of the isoquinoline isomers.[2] These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles.
Tautomerism, Acidity, and Basicity
For trifluoromethylated isoquinolinones, such as 6-(trifluoromethyl)isoquinolin-1(2H)-one, there is a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms.[2] The lactam form is generally predominant in solution.[2]
The electron-withdrawing nature of the CF3 group has a pronounced effect on the acidity and basicity of the molecule:
-
Acidity: The CF3 group increases the acidity of the lactam N-H proton compared to the unsubstituted isoquinolin-1(2H)-one.[2]
-
Basicity: The basicity of the ring nitrogen is significantly decreased by the strong electron-withdrawing effect of the CF3 group.[2]
Lipophilicity and Solubility
The trifluoromethyl group generally increases the lipophilicity of a molecule, which can lead to decreased aqueous solubility.[2] This is a critical consideration in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Differentiation of Isomers
NMR, mass spectrometry, and IR spectroscopy are powerful tools for distinguishing between different trifluoromethylated isoquinoline isomers.[7] The electronic environment of each isomer, dictated by the position of the CF3 group, results in unique spectroscopic signatures.[7]
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the CF3 group.[7][8]
-
Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can show subtle differences, aiding in their differentiation.[7][8]
Experimental Protocol: NMR Spectroscopic Analysis [7]
-
Sample Preparation: Dissolve 10-20 mg of the trifluoromethylated isoquinoline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the isomeric structure.
Comparative Biological Activity and Therapeutic Potential
Trifluoromethylated isoquinolines have shown significant promise as biologically active compounds, particularly as enzyme inhibitors and anticancer agents.[1]
Anticancer Activity
Several trifluoromethylated isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1] For instance, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of the WDR5-WIN site, exhibiting antiproliferative activity.[3]
Enzyme Inhibition
The unique electronic properties conferred by the CF3 group make these compounds attractive candidates for the design of selective enzyme inhibitors.[1]
Structure-Activity Relationships (SAR)
Further comparative studies are needed to fully elucidate the structure-activity relationships of these isomers.[1] However, it is clear that the position of the trifluoromethyl group is a critical determinant of biological activity.[9]
Conclusion
The trifluoromethyl group is a powerful tool for optimizing the properties of isoquinoline-based drug candidates. The choice of synthetic route is highly dependent on the desired position of the CF3 group, with various methods offering a range of efficiencies. The positional isomerism of the trifluoromethyl group has a profound impact on the physicochemical properties and, consequently, the biological activity of these compounds. This guide provides a foundational understanding for researchers to navigate the synthesis and evaluation of trifluoromethylated isoquinoline isomers in the pursuit of novel therapeutics.
References
- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
- An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)
- SYNTHESIS OF TRIFLUOROMETHYL DERIV
- (A) Synthesis of biologically important 1-trifluoromethylated...
- 1-Trifluoromethylated isoquinolines via radical trifluoromethyl
- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem.
- Analytical characterization of three trifluoromethyl-substituted methc
- Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Analysis of 1-Chloro-8-(trifluoromethyl)isoquinoline Reactions
This in-depth technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving 1-Chloro-8-(trifluoromethyl)isoquinoline. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method to monitor reaction progress, assess purity, and quantify impurities. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices, ensuring a self-validating and authoritative protocol.
Introduction to this compound and its Analytical Challenges
This compound is a halogenated and trifluoromethylated heterocyclic compound.[1][2] Such molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity.[3] The accurate analysis of this compound and its reaction mixtures is critical for ensuring the quality and consistency of research and development efforts.
The primary analytical challenge lies in developing a stability-indicating HPLC method that can separate the starting material from its reactants, intermediates, potential byproducts, and degradation products.[4][5][6] This requires a systematic approach to method development, focusing on achieving optimal resolution, sensitivity, and robustness.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is fundamental to designing an effective HPLC method.
| Property | Value/Information | Source |
| CAS Number | 1196152-92-7 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [2] |
| Molecular Weight | 231.60 g/mol | Calculated |
| Structure | Isoquinoline core with a chloro group at position 1 and a trifluoromethyl group at position 8. | [1] |
| Predicted Polarity | Moderately polar to nonpolar, with the trifluoromethyl group increasing lipophilicity. | Inferred |
| UV Absorbance (λmax) | Expected to absorb in the UV region, likely around 254 nm and 280 nm, characteristic of the isoquinoline ring system. Experimental determination is recommended. | Inferred from related compounds[7][8][9] |
Given its aromatic nature and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode for the analysis of this compound.[10]
Systematic HPLC Method Development
A logical and systematic workflow is crucial for efficient HPLC method development. The following sections detail the experimental choices and their underlying rationale.
Initial Column and Mobile Phase Screening
The initial step involves selecting a suitable stationary phase and mobile phase combination to achieve retention and initial separation.
-
Column Selection : A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its broad applicability for moderately polar to nonpolar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure. For potentially challenging separations involving closely related impurities, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, could be explored.[11]
-
Mobile Phase Selection : A combination of an organic modifier and an aqueous phase is used in RP-HPLC.
-
Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Aqueous Phase : Water, typically with an acidic modifier, is used. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended to suppress the ionization of any basic nitrogens in the isoquinoline ring, leading to improved peak shape and reproducibility.
-
Optimization of Chromatographic Parameters
Once initial conditions are established, the separation is optimized by systematically adjusting various parameters.
-
Gradient Elution : For complex reaction mixtures containing components with a wide range of polarities, a gradient elution is generally more effective than an isocratic one.[4] A scouting gradient, for example, from 30% to 90% acetonitrile over 20 minutes, can be used to determine the approximate elution conditions for all components.
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. The column temperature can be controlled (e.g., at 30 °C) to ensure reproducible retention times. Adjusting the temperature can also influence selectivity.
-
Detection Wavelength : A photodiode array (PDA) detector should be used to determine the optimal detection wavelength (λmax) for this compound to ensure maximum sensitivity. Based on the isoquinoline scaffold, wavelengths around 254 nm and 280 nm are likely candidates.[7][8][9][12]
Comparative Analysis of HPLC Conditions
To illustrate the method development process, a comparative study of different HPLC conditions is presented. The goal is to achieve baseline separation of the parent compound from a hypothetical impurity, "Impurity A" (a potential regioisomer or hydrolysis product).
| Condition | Column | Mobile Phase | Gradient | Result | Rationale for Improvement |
| 1 | C18 | A: 0.1% TFA in WaterB: Acetonitrile | 50% B (Isocratic) | Poor resolution, co-elution of Impurity A. | Isocratic elution is insufficient for resolving closely related compounds. |
| 2 | C18 | A: 0.1% TFA in WaterB: Acetonitrile | 30-70% B in 20 min | Improved resolution, but peak tailing observed for the parent compound. | The acidic nature of TFA might be causing some silanol interactions. |
| 3 | C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile | 30-70% B in 20 min | Good resolution and improved peak shape. | Formic acid is a milder acid and can sometimes provide better peak symmetry. |
| 4 | Phenyl-Hexyl | A: 0.1% Formic Acid in WaterB: Acetonitrile | 30-70% B in 20 min | Excellent resolution with baseline separation. | The Phenyl-Hexyl stationary phase offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL) : Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Recommended HPLC Method
-
HPLC System : A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column : Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient :
Time (min) %B 0 30 20 70 22 90 25 90 26 30 | 30 | 30 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : 254 nm (or experimentally determined λmax)
-
Injection Volume : 10 µL
Method Validation according to ICH Q2(R1) Guidelines
Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose.[13][14][15][16][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix).[16][17] | The peak for this compound should be pure and well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | The closeness of the test results to the true value.[16] | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[16][17] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17] | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Conclusion
This guide has provided a comprehensive and systematic approach to the development and validation of an HPLC method for the analysis of reactions involving this compound. By following the principles of scientific integrity, including a logical workflow, justification of experimental choices, and adherence to regulatory guidelines, researchers can develop a robust and reliable analytical method. The comparative data and detailed protocols serve as a practical resource for scientists in the pharmaceutical and chemical industries.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Stability Indicating HPLC Method Development: A Review.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Stability Indicating HPLC Method Development and Valid
- Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5. Chemsrc. [Link]
- Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem. [Link]
- Thermophysical Properties of 8-(Trifluoromethyl)isoquinoline. Chemcasts. [Link]
- HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18...
- [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
- Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of...
- HPLC separation of related halogenated aromatic, any one??
- 8-Hydroxyquinoline. NIST WebBook. [Link]
- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the...
Sources
- 1. This compound | 1196152-92-7 [chemicalbook.com]
- 2. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. 8-Hydroxyquinoline [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Synthetic Equivalents for 1-Chloro-8-(trifluoromethyl)isoquinoline
Introduction: Beyond the Chloro Handle
The 8-(trifluoromethyl)isoquinoline scaffold is a privileged motif in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity through its unique steric and electronic profile.[1][2][3][4] Consequently, the ability to functionalize this core structure, particularly at the C1 position, is critical for developing novel molecular entities.
1-Chloro-8-(trifluoromethyl)isoquinoline has traditionally served as a reliable building block for these synthetic endeavors. The chlorine atom provides a reactive "handle" for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5] However, reliance on a single reagent can be synthetically limiting. Aryl chlorides, while often cost-effective, represent the least reactive of the common halides in many catalytic cycles, frequently demanding harsh reaction conditions, higher catalyst loadings, and specialized, expensive ligand systems to achieve satisfactory yields.[6]
This guide provides a comparative analysis of viable alternative reagents to this compound. We will explore the chemical causality behind their reactivity profiles, present comparative experimental data, and offer detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
Benchmarking the Incumbent: The Reactivity Profile of this compound
The reactivity of this compound is primarily dictated by the C-Cl bond at the 1-position. This position is electronically activated towards both nucleophilic aromatic substitution (SNAr) and, more commonly, the oxidative addition step in palladium-catalyzed cross-coupling cycles.[5] This activation arises from the electron-withdrawing effect of the adjacent ring nitrogen.
However, the strength of the C-Cl bond presents a significant kinetic barrier for oxidative addition, which is often the rate-limiting step in reactions like the Suzuki-Miyaura coupling.[6] Overcoming this barrier typically requires:
-
Higher Temperatures: Often in excess of 100-120 °C.
-
Longer Reaction Times: Reactions may require 12-24 hours for completion.
-
Advanced Catalytic Systems: The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often necessary to promote the oxidative addition of the less reactive C-Cl bond.[5][6]
These requirements can limit substrate scope, particularly for molecules containing sensitive functional groups, and increase the overall cost of the synthesis.
A Comparative Analysis of Alternative Reagents
The choice of leaving group at the C1 position is the most critical factor influencing the reactivity of the isoquinoline core in cross-coupling reactions. The established reactivity trend for aryl halides is I > Br > Cl > F .[6] We will explore this trend and other modern alternatives.
The Halogen Homologues: Bromide and Iodide Derivatives
1-Bromo-8-(trifluoromethyl)isoquinoline: This is the most direct and common alternative. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy directly translates to a lower activation barrier for the oxidative addition step in the catalytic cycle.[6]
-
Advantages:
1-Iodo-8-(trifluoromethyl)isoquinoline: As the most reactive of the stable halogens in this context, the iodo-derivative provides the highest degree of reactivity. The C-I bond is the weakest, allowing for oxidative addition under the mildest possible conditions.
-
Advantages:
-
Highest Reactivity: Enables reactions at or near room temperature in some cases.
-
Ideal for Sensitive Substrates: The mild conditions are highly beneficial when working with delicate or complex molecules.
-
Reduced Catalyst Loading: High reactivity may allow for lower concentrations of the palladium catalyst.
-
-
Considerations: While highly reactive, aryl iodides can be more expensive and sometimes less stable than their bromo or chloro counterparts.
The Pseudohalides: Triflates and Nonaflates
Aryl triflates (-OTf) and nonaflates (-ONf) are powerful "pseudohalide" alternatives that can be readily prepared from the corresponding 8-(trifluoromethyl)isoquinolin-1-one. These sulfonate esters are excellent leaving groups, with reactivity often comparable to or exceeding that of aryl bromides.[7]
-
Advantages:
-
High Reactivity: Triflates are excellent substrates for a wide range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination.[8][9]
-
Synthetic Accessibility: Easily synthesized from the corresponding isoquinolinone, which itself can be accessed through various routes, providing synthetic flexibility.
-
Orthogonal Reactivity: In a molecule with multiple leaving groups, the high reactivity of a triflate can be exploited for selective, sequential cross-couplings.[7]
-
The Modern Approach: Direct C-H Functionalization
The most advanced and "green" alternative bypasses the need for pre-functionalization (installing a halide or triflate) altogether. Direct C-H functionalization involves the selective activation of a C-H bond on the isoquinoline ring and its subsequent coupling with a reaction partner.[10]
-
Mechanism: This approach relies on a transition-metal catalyst (e.g., Pd, Rh, Ru) that is directed to a specific C-H bond. For isoquinoline, the lone pair on the ring nitrogen can act as a directing group, guiding the catalyst to the C1 position for functionalization.[11][12]
-
Advantages:
-
Atom and Step Economy: Eliminates the synthetic steps required to install a leaving group, reducing waste and saving time.[13]
-
Novel Transformations: Opens the door to new types of bond constructions that may not be accessible through traditional cross-coupling.
-
-
Challenges:
-
Regioselectivity: Achieving exclusive functionalization at the C1 position can be challenging and may require careful optimization of directing groups and reaction conditions.
-
Substrate Scope: The scope of compatible coupling partners can be different from traditional cross-coupling methods.
-
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance differences between the reagents for a typical Suzuki-Miyaura cross-coupling reaction.
| Reagent | Leaving Group | Relative Reactivity | Typical Temperature (°C) | Typical Time (h) | Common Catalyst System |
| This compound | -Cl | Low | 100 - 120 | 12 - 24 | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., SPhos, XPhos)[6] |
| 1-Bromo-8-(trifluoromethyl)isoquinoline | -Br | Medium-High | 80 - 100 | 2 - 6 | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃[6] |
| 1-Iodo-8-(trifluoromethyl)isoquinoline | -I | Very High | 25 - 80 | 1 - 4 | Pd(PPh₃)₄ |
| 8-(Trifluoromethyl)isoquinolin-1-yl triflate | -OTf | High | 70 - 100 | 2 - 8 | Pd(dppf)Cl₂ or Pd(OAc)₂ / Ligand[9] |
| 8-(Trifluoromethyl)isoquinoline (C-H Act.) | -H | Varies | 100 - 140 | 12 - 24 | Rh(III) or Ru(II) complexes[11] |
Visualizing the Synthetic Strategy
The choice of reagent represents a strategic decision in the overall synthetic plan. This can be visualized as two distinct pathways: a pre-functionalization approach versus a direct functionalization approach.
Caption: Strategic pathways to C1-functionalized isoquinolines.
The fundamental difference in reactivity between the halogen derivatives occurs at the oxidative addition step of the catalytic cycle.
Caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition step.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
The following protocols provide a direct comparison for the synthesis of 1-(4-methoxyphenyl)-8-(trifluoromethyl)isoquinoline using the chloro- and bromo-derivatives.
Objective: Synthesize 1-(4-methoxyphenyl)-8-(trifluoromethyl)isoquinoline.
Reagents & Equipment:
-
1-Chloro- or 1-Bromo-8-(trifluoromethyl)isoquinoline
-
4-Methoxyphenylboronic acid
-
Palladium catalyst and ligand (specified below)
-
Base (specified below)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Stirring and heating apparatus
Protocol 1: Using this compound (The High-Energy Route)
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the SPhos ligand (0.08 mmol, 8 mol%).
-
Base and Solvent: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq) and 5 mL of anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is expected to take 12-18 hours .
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note: The use of a sophisticated, electron-rich biarylphosphine ligand (SPhos) and high temperature is crucial to facilitate the oxidative addition of the strong C-Cl bond to the Pd(0) center.[6]
Protocol 2: Using 1-Bromo-8-(trifluoromethyl)isoquinoline (The Milder Route)
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-8-(trifluoromethyl)isoquinoline (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Base and Solvent: Add sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq) and a 4:1 mixture of 1,4-Dioxane/Water (5 mL).
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is expected to be complete within 2-4 hours .
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note: The weaker C-Br bond allows for the use of a classic, less specialized catalyst like Pd(PPh₃)₄ and milder heating. The reaction proceeds significantly faster due to the lower kinetic barrier for oxidative addition.[6]
Conclusion and Future Outlook
While this compound remains a useful and often readily available starting material, a comprehensive synthetic strategy should consider its more reactive counterparts.
-
For routine syntheses where high throughput and mild conditions are paramount, 1-Bromo-8-(trifluoromethyl)isoquinoline offers a superior balance of reactivity, stability, and cost.
-
For complex syntheses involving thermally sensitive substrates, 1-Iodo-8-(trifluoromethyl)isoquinoline or an isoquinoline triflate would be the reagents of choice, providing the highest reactivity and enabling the mildest conditions.
-
Looking forward, the continued development of direct C-H functionalization methodologies promises a paradigm shift.[10][13] As challenges in regioselectivity and catalyst efficiency are overcome, this approach will become the most powerful and sustainable method for elaborating the isoquinoline core, rendering pre-functionalization obsolete for many applications.
The selection of the appropriate reagent is a critical decision that impacts reaction efficiency, substrate scope, and overall cost. By understanding the underlying chemical principles of their reactivity, researchers can make informed choices to accelerate their discovery programs.
References
- Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
- Chen, J., et al. (2018).
- Wiley Online Library. Strategies for the synthesis of functionalized isoquinolin‐1(2H)
- Pawar, S. D., et al. (2024).
- Organic Chemistry Portal. Isoquinoline synthesis. [Link]
- Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Al-Warhi, T., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
- Zhang, X., et al. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]
- Szymański, P., et al. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]
- General experimental procedure for the synthesis of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent. [Link]
- Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Chen, J., et al. (2017). Iodination of Isoquinoline by Trifluoromethanesulfonic Acid.
- Mahecha-Mahecha, C., et al. (2021). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates.
- Amerigo Scientific.
- Jojart, B., et al. (2024).
- Singh, R., et al. (2019). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Bîcu, E., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]
- Beilstein Journals. (2021).
- Stout, S. A., et al. (2013). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][14]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]
- Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions.
- PubChem. 8-Bromo-3-chloroisoquinoline. [Link]
- Bak, A., et al. (2021).
Sources
- 1. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline synthesis [organic-chemistry.org]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Combination of Isoquinoline and Trifluoromethyl Moieties in Drug Discovery
An In-Depth Guide to the Biological Activity of 1-Chloro-8-(trifluoromethyl)isoquinoline Derivatives for Researchers and Drug Development Professionals.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] From the potent analgesic properties of morphine to the antibacterial effects of berberine, isoquinoline alkaloids have provided a rich source of therapeutic agents.[3] In modern drug discovery, synthetic isoquinoline derivatives are aggressively pursued as anticancer agents, kinase inhibitors, and antimicrobial compounds, acting on diverse molecular targets to modulate cellular pathways.[4][5]
The strategic incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely employed tactic to enhance pharmacological properties.[6] The high electronegativity and metabolic stability of the CF3 group can significantly improve a molecule's lipophilicity, cell membrane permeability, and resistance to oxidative metabolism.[6] This often translates into superior pharmacokinetic profiles and increased biological efficacy.
This guide focuses on the intersection of these two powerful chemical motifs: This compound . This specific scaffold combines the proven biological relevance of the isoquinoline core with the advantageous physicochemical properties conferred by the chloro and trifluoromethyl substituents. We will provide a comparative analysis of the biological activity of its derivatives, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers in the field.
Synthetic Strategies: Building the Core Scaffold
The synthesis of substituted isoquinolines is a well-established field, with various methods available for constructing the core heterocyclic system. The introduction of the trifluoromethyl group, however, requires specific chemical strategies. A modern and efficient approach involves the radical trifluoromethylation of isonitrile precursors using hypervalent iodine reagents, such as the Togni reagent.[7][8] This method is advantageous as it often proceeds under mild, transition-metal-free conditions.
Below is a generalized workflow for the synthesis of 1-trifluoromethylated isoquinolines, which can be adapted for the specific this compound target through the use of appropriately substituted starting materials.
Caption: Generalized workflow for the synthesis of 1-trifluoromethylated isoquinolines.
Comparative Biological Activity: A Focus on Anticancer Potential
Derivatives of the isoquinoline scaffold are well-documented for their potent anticancer activities, which are exerted through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[4][5][9] The introduction of chloro and trifluoromethyl groups can further potentiate this activity.
Anticancer Cytotoxicity
While specific data for a wide range of this compound derivatives is emerging, we can infer their potential by examining related trifluoromethylated quinoline and isoquinoline compounds. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines.[4][10] The mechanism often involves the disruption of cellular processes essential for tumor growth and survival.
Table 1: Illustrative Anticancer Activity of Related Trifluoromethylated Heterocycles
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-derived trifluoromethyl alcohols | A549 (Lung) | 14.14 | Apoptosis Induction | [10] |
| Substituted Isoquinolin-1-ones | Various | 0.5 - 5.0 | Not specified | [11] |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines | Neuroblastoma | Moderate Activity | Antiproliferative | [5] |
Note: This data is for structurally related compounds and serves to illustrate the potential of the this compound scaffold. Further specific testing is required.
Kinase Inhibition: A Promising Avenue
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1][12] The isoquinoline framework is a "privileged scaffold" for the design of kinase inhibitors.[1] Derivatives have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[12][13]
The introduction of specific substituents can tune the selectivity and potency of these inhibitors. For example, studies on pyrazolo[3,4-g]isoquinolines revealed that substitutions at the 4- or 8-position significantly modify the kinase inhibition profiles.[12] This highlights the importance of the 8-(trifluoromethyl) substitution in our core scaffold for potentially directing kinase selectivity.
Table 2: Representative Kinase Inhibitory Activity of Isoquinoline Analogs
| Compound Series | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [12] |
| Pyrazolo[3,4-g]isoquinolines | DYRK1A | 62 - 150 | [12] |
| Lamellarin Analogs | GSK-3α/β | 220 - 440 | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. Based on broader studies of related compounds, we can extrapolate key SAR principles.
Caption: The PI3K/Akt/mTOR pathway, a potential target for isoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the biological activity of novel compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for measuring the inhibition of a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in oncology. The combination of the biologically active isoquinoline core with the pharmacokinetically favorable chloro and trifluoromethyl groups provides a strong foundation for creating potent and selective inhibitors of key cellular targets like protein kinases.
Future research should focus on the synthesis of a diverse library of derivatives to perform comprehensive SAR studies. This will enable the fine-tuning of activity against specific biological targets while minimizing off-target effects. Advanced studies, including molecular docking, transcriptomics, and in vivo animal models, will be crucial to fully elucidate the mechanism of action and therapeutic potential of the most promising candidates. [10][14]The continued exploration of this chemical space is poised to yield next-generation therapeutics for a range of diseases.
References
- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors - Benchchem.
- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI.
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
- Natural and synthetic isoquinolines with anticancer activity - ResearchGate.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed.
- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF - ResearchGate.
- (A) Synthesis of biologically important 1-trifluoromethylated... | Download Scientific Diagram - ResearchGate.
- Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - MDPI.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines | MDPI [mdpi.com]
- 13. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
benchmarking synthesis efficiency of 1-Chloro-8-(trifluoromethyl)isoquinoline against other methods
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic introduction of substituents can dramatically modulate a molecule's biological activity, pharmacokinetic profile, and metabolic stability. This guide focuses on 1-Chloro-8-(trifluoromethyl)isoquinoline, a compound of significant interest due to the presence of two key functional groups: a chloro atom at the 1-position, which can act as a reactive handle for further diversification through cross-coupling reactions[1], and a trifluoromethyl group at the 8-position, known to enhance metabolic stability and cell membrane permeability.[2]
While this compound is commercially available[3][4][5], a detailed, publicly accessible synthetic protocol is notably absent from the scientific literature. This suggests that existing manufacturing processes are likely proprietary. This guide, therefore, aims to provide a comprehensive and objective comparison of plausible, high-efficiency synthetic strategies for this target molecule, grounded in established chemical principles and supported by data from analogous transformations. We will explore several hypothetical, yet scientifically rigorous, routes, evaluating them on criteria such as step economy, reagent accessibility, potential yield, and scalability.
Proposed Synthetic Strategies: A Head-to-Head Comparison
Given the substitution pattern of the target molecule, we will evaluate three distinct and logical synthetic approaches:
-
Late-Stage Chlorination of an 8-(Trifluoromethyl)isoquinoline Precursor: A convergent approach where the trifluoromethylated isoquinoline core is synthesized first, followed by chlorination.
-
Modified Bischler-Napieralski Ring Construction: A classical approach that builds the isoquinoline ring from a suitably substituted β-phenylethylamine.
-
Transition-Metal-Catalyzed Annulation: A modern, step-economical strategy involving C-H activation.
| Feature | Method 1: Late-Stage Chlorination | Method 2: Bischler-Napieralski | Method 3: Transition-Metal Annulation |
| Plausible Starting Materials | 2-Bromo-1-(trifluoromethyl)benzene, N,N-Dimethylformamide | 2-(Trifluoromethyl)phenethylamine, Formic acid | 2-(Trifluoromethyl)benzamide, Ethylene glycol divinyl ether |
| Key Transformations | Pomeranz-Fritsch, N-Oxidation, Chlorination | Amide formation, Cyclization, Dehydrogenation | Rh(III)-catalyzed C-H activation/annulation |
| Estimated Number of Steps | 3-4 | 3 | 1-2 |
| Anticipated Overall Yield | Moderate | Low to Moderate | Moderate to High |
| Reaction Conditions | Mild to harsh (refluxing POCl₃) | Harsh (strong acid, high temp.) | Mild to moderate (elevated temp.) |
| Key Challenges | Regioselectivity of initial isoquinoline synthesis | Ring closure deactivated by -CF₃ group | Catalyst cost, optimization of directing groups |
| Scalability | Moderate | Potentially problematic due to harsh conditions | Good, but catalyst cost may be a factor |
Method 1: Late-Stage Chlorination of 8-(Trifluoromethyl)isoquinoline
This strategy is arguably the most logical on paper, as it separates the construction of the trifluoromethylated carbocyclic ring from the functionalization of the heterocyclic ring. The synthesis of 8-(trifluoromethyl)isoquinoline itself is a known process[6], and the subsequent chlorination of the 1-position of an isoquinoline is a well-established transformation.[7]
Workflow Diagram
Sources
- 1. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1196152-92-7 [chemicalbook.com]
- 4. 1283719-92-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-8-(trifluoromethyl)isoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Chloro-8-(trifluoromethyl)isoquinoline, a halogenated heterocyclic compound that necessitates careful handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local, state, and federal regulations, is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Similar chlorinated and trifluoromethylated compounds can cause skin irritation or be harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye irritation or damage.[1][2] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | To shield skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dusts or aerosols are generated. | To prevent respiratory tract irritation.[1][3] |
Hazard Profile and Classification
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, an assumed hazard profile can be constructed based on data from structurally similar compounds, such as other chlorinated isoquinolines and trifluoromethylated aromatics. This compound should be treated as hazardous waste until a formal hazard characterization proves otherwise.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3]
-
Eye Damage/Irritation: Likely to cause serious eye irritation.[1][3]
-
Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[4]
Due to its chlorinated nature, this compound falls under the category of halogenated organic waste.[5][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for ensuring laboratory and environmental safety. The following protocol outlines the necessary steps for waste management.
Waste Segregation and Collection
Proper segregation is a foundational principle of safe laboratory practice.[7]
-
Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container that is compatible with chlorinated organic compounds.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas on the primary label.[5]
-
Solid Waste: Collect any solid waste, such as contaminated personal protective equipment (gloves, etc.), weigh boats, or absorbent pads, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Compatibility: Crucially, do not mix halogenated organic waste with non-halogenated waste streams.[5] Mixing incompatible waste can lead to dangerous chemical reactions.
Waste Storage
-
Container Integrity: Ensure waste containers are in good condition, with tightly sealing lids to prevent leaks or the release of vapors.[5][8] Containers should not be filled beyond 90% of their capacity.[8]
-
Storage Location: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste storage area, away from heat sources and incompatible materials.[7] This area should be accessible only to authorized personnel.[9]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to mitigate the impact of any potential leaks.
Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[9][10]
-
Regulatory Compliance: This ensures that the waste is managed and disposed of in full compliance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[10][11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening fume hood sashes.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[7]
-
Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.[5]
References
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. Safety Data Sheet - 1-Chloroisoquinoline.
- Thermo Fisher Scientific. Safety Data Sheet - 8-Hydroxyquinoline.
- Fisher Scientific. Safety Data Sheet - 5-Chloro-8-hydroxyquinoline.
- Sigma-Aldrich. Safety Data Sheet - 8-Hydroxyquinoline.
- PubChem. Isoquinoline, 1-chloro-.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich. Safety Data Sheet - 1-Chloroisoquinoline.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- University of Wisconsin–Madison. Halogenated Waste.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-Chloro-8-(trifluoromethyl)isoquinoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Chloro-8-(trifluoromethyl)isoquinoline. The guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative protocols and a deep understanding of the compound's chemical nature.
Hazard Profile of this compound
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structure suggests hazards consistent with related compounds like 1-Chloroisoquinoline. The primary risks are associated with irritant properties and potential harm upon direct contact, inhalation, or ingestion.[1][2]
The precautionary measures outlined are based on the Globally Harmonized System (GHS) classifications for structurally similar chemicals.[3]
| Hazard Class | GHS Classification | Precautionary Statement |
| Skin Contact | Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3] |
| Eye Contact | Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][3] |
| Inhalation | Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation.[2][3] |
| Ingestion/Dermal | Acute Toxicity (Harmful) | H302 + H312: Harmful if swallowed or in contact with skin.[1] |
The Core Principle: Engineering Controls First
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard, not the first line of defense. The primary method for minimizing exposure must always be the implementation of robust engineering controls.
The Chemical Fume Hood: All operations involving this compound—including weighing, transferring, reacting, and concentrating—must be conducted within a properly functioning and certified chemical fume hood.[4][5] The hood's exhaust ventilation is critical for capturing and removing vapors, dusts, and aerosols, thereby preventing respiratory exposure.[4] Before starting work, confirm that the fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier to the routes of exposure.
| Protection Type | Required Equipment | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[6][7][8] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors which can cause serious irritation.[9][10] For large-volume transfers where the risk of splashing is high, a full-face shield should be worn in addition to goggles.[10][11] |
| Skin & Body Protection | Gloves: Nitrile gloves (double-gloving recommended).[5] Body: Flame-retardant lab coat, fully fastened.[9] | The compound is harmful and irritating upon skin contact.[1] Nitrile gloves offer good resistance to a range of chemicals, but they are permeable and should be inspected before each use.[6][8] Double-gloving provides an extra layer of protection against tears and rapid permeation.[5] Always remove the outer glove immediately upon contamination and wash hands thoroughly after all work is complete.[6][10] |
| Respiratory Protection | Not required when working within a certified chemical fume hood. | A properly functioning fume hood provides adequate respiratory protection by containing vapors.[4] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., type OV/AG/P99) would be necessary.[6] |
Procedural Guide: Safe Handling Workflow
A systematic workflow minimizes error and ensures safety is integrated at every stage. This protocol is designed to be a self-validating system where each step confirms the safety of the next.
Caption: A three-phase workflow for handling this compound.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm. All personnel should be familiar with the location of safety showers and eyewash stations before beginning work.
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[1][7] If irritation persists, seek medical attention. Contaminated clothing must be washed before reuse.[1] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water.[1] Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2] |
| Small Spill (<100 mL) | Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[5] Carefully sweep or scoop the material into a designated, labeled container for halogenated waste.[12] Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill (>100 mL) | Evacuate the laboratory immediately and alert others. Close the laboratory door and contact your institution's emergency response team (e.g., Environmental Health & Safety).[12] |
Waste Management and Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a chlorinated organic compound, this compound must be disposed of as halogenated waste .
Key Principles:
-
Never dispose of this chemical or its solutions down the drain.[5][13]
-
Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[13][14]
-
All waste containers must be clearly labeled with "Halogenated Hazardous Waste" and list all chemical constituents by name.[12][14]
-
Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.[12][14][15]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[15]
Caption: A decision-making workflow for the proper segregation and disposal of waste.
References
- SAFETY DATA SHEET (1-Chloroisoquinoline), Thermo Fisher Scientific. URL: https://www.thermofisher.
- Isoquinoline, 1-chloro-, PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/140539
- SAFETY DATA SHEET (4-(Trifluoromethyl)pyridine-3-carboxylic acid), Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-trifluoromethylpyridine-3-carboxylic-acid-226447
- SAFETY DATA SHEET (5-Chloro-8-hydroxyquinoline), Fisher Scientific. URL: https://www.fishersci.com/sds/AC109300000
- SAFETY DATA SHEET (8-Hydroxyquinoline), Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sial/h6878
- This compound, ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82148187.htm
- SAFETY DATA SHEET (Isoquinoline), Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i28208
- Safe Laboratory Practices in Chemistry, Harvey Mudd College Department of Chemistry. URL: https://www.hmc.
- Personal Protective Equipment, Compound Interest. URL: https://www.compoundchem.com/2020/04/09/ppe/
- SAFETY DATA SHEET (1,3,5-Tris(trifluoromethyl)benzene), Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/424765
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY, Utah State University. URL: https://rgs.usu.edu/ehs/files/Chemical-Hygiene-Plan-and-Hazardous-Waste-Manual.pdf
- Safety in the Organic Chemistry Laboratory, California State University, Bakersfield. URL: https://www.csub.
- 1-Chloroisoquinoline Safety Data Sheet, LookChem. URL: https://www.lookchem.com/sds/19493-44-8.html
- Working with Chemicals, Prudent Practices in the Laboratory, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/
- School Chemistry Laboratory Safety Guide, U.S. Consumer Product Safety Commission. URL: https://www.cpsc.
- Halogenated Solvents, Washington State University Environmental Health & Safety. URL: https://ehs.wsu.
- Personal Protective Equipment and Chemistry, Chemical Safety Facts. URL: https://www.chemicalsafetyfacts.org/chemistry-context/personal-protective-equipment-and-chemistry/
- SAFETY DATA SHEET (1,4-Bis(trifluoromethyl)benzene), Thermo Fisher Scientific. URL: https://www.thermofisher.
- Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign. URL: https://braun.beckman.illinois.
- Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich. URL: https://ethz.ch/content/dam/ethz/main/services/sicherheit-gesundheit-umwelt/files/entsorgung/factsheet-disposal-hazardous-waste.pdf
- Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts. URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/
- Halogenated Solvents in Laboratories, Temple University Environmental Health & Radiation Safety. URL: https://ehrs.temple.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. hmc.edu [hmc.edu]
- 9. csub.edu [csub.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
